molecular formula C6H10O2 B105384 Vinyl butyrate CAS No. 123-20-6

Vinyl butyrate

Cat. No.: B105384
CAS No.: 123-20-6
M. Wt: 114.14 g/mol
InChI Key: MEGHWIAOTJPCHQ-UHFFFAOYSA-N
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Description

Vinyl Butyrate is a general chemical reagent used in the synthesis of isoxazolidines.>This compound causes the transesterification of natural flavonoid bergenin immobilized onto carboxylic acid functionalized controlled pore glass.>This compound, stabilized appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used to make plastics and paints.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl butanoate
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InChI

InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h4H,2-3,5H2,1H3
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InChI Key

MEGHWIAOTJPCHQ-UHFFFAOYSA-N
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Canonical SMILES

CCCC(=O)OC=C
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Molecular Formula

C6H10O2
Record name VINYL BUTYRATE, STABILIZED
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Related CAS

24991-31-9
Record name Poly(vinyl butyrate)
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DSSTOX Substance ID

DTXSID0074556
Record name Butanoic acid, ethenyl ester
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Molecular Weight

114.14 g/mol
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Physical Description

Vinyl butyrate, stabilized appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used to make plastics and paints., Colorless liquid; [CAMEO]
Record name VINYL BUTYRATE, STABILIZED
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Flash Point

68 °F (NFPA, 2010)
Record name VINYL BUTYRATE, STABILIZED
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CAS No.

123-20-6
Record name VINYL BUTYRATE, STABILIZED
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Record name Vinyl butyrate
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Record name Butanoic acid, ethenyl ester
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Record name Vinyl butyrate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Vinyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl butyrate (B1204436) (also known as vinyl butanoate) is an organic compound and the ester of butyric acid and vinyl alcohol. It is a colorless liquid with a characteristic fruity odor.[1] This document provides an in-depth overview of the core physical properties of vinyl butyrate, supplemented with detailed experimental protocols for their determination. The information is intended to support research, development, and quality control activities where this chemical is utilized.

Core Physical and Chemical Properties

This compound's utility in various applications is largely dictated by its distinct physical and chemical characteristics. It is primarily used in the production of polymers and resins, where it serves as a monomer to enhance flexibility and adhesion in coatings and adhesives.[1][2] It also finds application as a plasticizer and an intermediate in organic synthesis.[1]

Data Summary

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueUnitsConditions
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Melting Point -80°C
Boiling Point 115-117°Cat 760 mmHg
Density 0.899g/mLat 20 °C
Refractive Index 1.410at 20 °C
Vapor Pressure 15.6mmHgat 25 °C
Flash Point 20°Cclosed cup
Solubility in Water Slightly soluble
Solubility in Organic Solvents Solublee.g., ethanol, ether[1]

Synthesis of this compound

The primary methods for synthesizing this compound are through esterification and transesterification reactions.

  • Acid-Catalyzed Esterification: This foundational method involves the reaction of vinyl alcohol with butyric acid, typically using a Brønsted acid catalyst like sulfuric acid. The reaction is often conducted under reflux conditions to drive the formation of the ester.[2]

  • Transesterification: An efficient alternative is the reaction of a vinyl ester, such as vinyl acetate, with butyric acid. The vinyl group in vinyl esters makes them more reactive than their alkyl counterparts, facilitating an irreversible reaction that drives the equilibrium towards the product.[2]

A diagram illustrating the general synthesis of this compound is provided below.

G Synthesis of this compound ButyricAcid Butyric Acid VinylButyrate This compound ButyricAcid->VinylButyrate + VinylAlcohol Vinyl Alcohol VinylAlcohol->VinylButyrate Water Water VinylButyrate->Water + Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->VinylButyrate Esterification

Caption: Acid-catalyzed esterification of butyric acid and vinyl alcohol.

Experimental Protocols for Determining Physical Properties

Accurate determination of physical properties is critical for quality control and research applications. The following sections detail the standard experimental methodologies for measuring the key physical properties of this compound.

General Experimental Workflow

The process of determining a physical property of a chemical like this compound follows a standardized workflow to ensure accuracy and reproducibility.

G General Workflow for Physical Property Determination start Start sample_prep Sample Preparation (Purification, Degassing) start->sample_prep instrument_setup Instrument Setup & Calibration sample_prep->instrument_setup measurement Measurement of Physical Property instrument_setup->measurement data_recording Data Recording measurement->data_recording data_analysis Data Analysis & Error Calculation data_recording->data_analysis end End data_analysis->end

Caption: A generalized workflow for experimental physical property determination.

Determination of Boiling Point (Capillary Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3]

Apparatus:

  • Thiele tube or similar heating bath[4]

  • Thermometer

  • Capillary tube (sealed at one end)[4]

  • Small test tube

  • Liquid paraffin (B1166041) or other suitable heating oil[5]

  • Bunsen burner or hot plate

Procedure:

  • Place a small amount of this compound into the small test tube.

  • Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.[6]

  • Attach the test tube to the thermometer and immerse it in the Thiele tube containing the heating oil.[4]

  • Gently heat the side arm of the Thiele tube.[4]

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[5]

  • When a continuous stream of bubbles is observed, remove the heat source.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[4][6]

Determination of Melting Point (Capillary Method)

Principle: The melting point is the temperature at which a solid transitions into a liquid. For pure crystalline compounds, this occurs over a narrow range.[7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp) or Thiele tube

  • Thermometer

  • Capillary tubes (sealed at one end)[8]

Procedure:

  • Ensure the this compound sample is completely frozen (as its melting point is -80 °C, this requires specialized cooling).

  • Finely powder the solid sample.

  • Pack a small amount of the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm.[9]

  • Place the capillary tube in the melting point apparatus.[10]

  • Heat the sample, initially at a faster rate, then slow down to about 1-2 °C per minute as the expected melting point is approached.

  • Record the temperature at which the first drop of liquid is observed and the temperature at which the entire sample has melted. This range is the melting point.

Measurement of Density (Pycnometer Method)

Principle: Density is the mass per unit volume of a substance. A pycnometer allows for the precise measurement of the volume of a liquid.

Apparatus:

  • Pycnometer (a glass flask with a ground-glass stopper containing a capillary tube)

  • Analytical balance

  • Constant temperature bath

Procedure:

  • Clean and thoroughly dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer on the analytical balance (M1).[11]

  • Fill the pycnometer with distilled water and insert the stopper, ensuring any excess water is expelled through the capillary.

  • Place the filled pycnometer in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium.[11]

  • Remove the pycnometer, dry the exterior completely, and weigh it (M2).

  • Empty and dry the pycnometer.

  • Fill the pycnometer with this compound, following the same procedure as with the water.

  • Weigh the pycnometer filled with this compound at the same temperature (M3).

  • The density of this compound is calculated using the known density of water at that temperature.

Measurement of Refractive Index (Abbe Refractometer)

Principle: The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance.

Apparatus:

  • Abbe refractometer[12]

  • Constant temperature water bath

  • Dropper

Procedure:

  • Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.[13]

  • Ensure the prisms of the refractometer are clean and dry.[12]

  • Place a few drops of this compound onto the surface of the measuring prism.[13]

  • Close the prisms.

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.[13]

  • If color fringes are present, adjust the compensator to remove them.[13]

  • Read the refractive index from the scale.

  • Perform the measurement at a constant temperature, typically 20 °C, by circulating water from a constant temperature bath through the refractometer.

Determination of Flash Point (Closed-Cup Method)

Principle: The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source.[14]

Apparatus:

  • Pensky-Martens closed-cup tester or a similar closed-cup apparatus[15]

  • Thermometer

  • Ignition source (e.g., a small flame or spark)

Procedure:

  • Pour the this compound sample into the test cup up to the marked level.[15]

  • Place the lid on the cup, which is fitted with a thermometer and a stirrer.[15]

  • Heat the sample at a slow, constant rate (e.g., 5-6 °C per minute).[16]

  • At regular temperature intervals, apply the ignition source to the opening in the lid.[15]

  • The flash point is the lowest temperature at which a brief flash is observed inside the cup.[14]

Safety and Handling

This compound is a flammable liquid and vapor.[17] It is harmful if inhaled and can cause skin and eye irritation.[17][18]

  • Handling: Work in a well-ventilated area, preferably under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[19] Ground and bond containers when transferring material to prevent static discharge.[18]

  • First Aid: In case of inhalation, move the person to fresh air. If there is skin contact, wash with soap and water. For eye contact, rinse with plenty of water. If swallowed, do not induce vomiting and seek medical attention.[19]

This guide provides a foundational understanding of the physical properties of this compound and the methodologies for their determination. For more detailed safety information, always refer to the current Safety Data Sheet (SDS) for this compound.[18][19][20]

References

vinyl butyrate molecular formula and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vinyl butyrate (B1204436), a significant chemical intermediate. The document details its molecular characteristics, physicochemical properties, and established synthesis protocols, presenting quantitative data in a clear, tabular format for ease of reference and comparison. Furthermore, it includes detailed experimental methodologies and visual representations of its molecular structure and a common synthesis workflow to support research and development activities.

Molecular Formula and Structure

Vinyl butyrate, also known as butanoic acid, ethenyl ester, is an organic compound classified as a vinyl ester.[1][2][3] It is formed from butyric acid and vinyl alcohol.[1] The molecular and structural identifiers are summarized below.

  • Molecular Formula: C₆H₁₀O₂[1][2][3][4]

  • Linear Formula: CH₃CH₂CH₂COOCH=CH₂

  • SMILES: CCCC(=O)OC=C

  • InChI Key: MEGHWIAOTJPCHQ-UHFFFAOYSA-N[1][2][3]

  • CAS Registry Number: 123-20-6[1][2][3]

The structure of this compound consists of a butyryl group attached to a vinyl group through an ester linkage.

Vinyl_Butyrate_Structure C1 CH₃ C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 C C3->C4 O1 O C4->O1 O2 O C4->O2 C5 CH O2->C5 C6 CH₂ C5->C6 dummy1

Caption: Molecular Structure of this compound.

Physicochemical Properties

This compound is a colorless liquid characterized by a fruity odor.[1] It is less dense than water and its vapors are heavier than air.[5] It is highly flammable and slightly soluble in water, but soluble in organic solvents like ethanol (B145695) and ether.[1][5][6] The key quantitative properties are detailed in the table below.

PropertyValueReference(s)
Molecular Weight114.14 g/mol [2]
Density0.899 g/mL at 20 °C
Boiling Point115-116 °C at 760 mmHg[6][7]
Melting Point-116.7 °C[6]
Flash Point20 °C (68 °F) - closed cup
Vapor Pressure15.57 mmHg at 25 °C (estimated)[6]
Refractive Index (n20/D)1.410
Water Solubility3649 mg/L at 25 °C (estimated)[6]
logP (Octanol/Water)1.648 (estimated)[6]

Experimental Protocols

This compound is commonly synthesized through esterification or transesterification reactions. A widely used laboratory and industrial method is the transesterification of butyric acid with vinyl acetate (B1210297).

Protocol: Synthesis of this compound via Transesterification

This protocol describes the synthesis of this compound by reacting vinyl acetate with butyric acid. The vinyl group from vinyl acetate is transferred to butyric acid, making this an efficient route.

Materials:

  • Butyric acid

  • Vinyl acetate

  • Sulfuric acid (H₂SO₄) or other suitable acid catalyst

  • Reaction vessel with reflux condenser and heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Methodology:

  • Reaction Setup: In a clean, dry reaction vessel equipped with a reflux condenser and magnetic stirrer, add butyric acid and a molar excess of vinyl acetate (e.g., a 1:1.2 molar ratio of acid to vinyl acetate).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture (approximately 8% by mass can be effective).[8]

  • Reaction Conditions: Heat the mixture to reflux. The optimal reaction temperature is typically around 130°C to achieve high yields while minimizing the potential for polymerization of the vinyl ester.[8][9]

  • Monitoring: The progress of the reaction can be monitored using gas chromatography (GC) to determine the consumption of reactants and the formation of this compound.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the crude product with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate). The final product can be purified by fractional distillation under reduced pressure to isolate the this compound.

The following diagram illustrates the experimental workflow for this synthesis protocol.

Synthesis_Workflow start Start reactants 1. Mix Butyric Acid and Vinyl Acetate start->reactants catalyst 2. Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst reflux 3. Heat to Reflux (~130°C) catalyst->reflux monitor 4. Monitor Reaction (via GC) reflux->monitor workup 5. Cool and Neutralize (Work-up) monitor->workup purify 6. Purify by Distillation workup->purify end End Product: This compound purify->end

Caption: Experimental Workflow for this compound Synthesis.

Applications and Reactivity

This compound is a versatile monomer used in the production of polymers and resins.[1] Its primary application is in the synthesis of copolymers, where it enhances properties such as flexibility and adhesion in coatings and adhesives.[1] The vinyl group is highly reactive and can undergo polymerization, especially when exposed to heat or light.[1] This reactivity also makes it a useful intermediate in various organic syntheses and as an acyl donor in enzymatic reactions.[9]

Safety and Handling

This compound is a flammable liquid and a fire and explosion hazard.[10] Vapors may form explosive mixtures with air.[5] It can cause irritation to the skin, eyes, and respiratory system.[1][10] Proper personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be used when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition and oxidizing agents.[10] Containers should be grounded and bonded during transfer to prevent static discharge.[10] Stabilizers like 4-methoxyphenol (B1676288) (MEHQ) are often added to prevent polymerization during storage.

References

IUPAC name for vinyl butyrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethenyl Butanoate (Vinyl Butyrate)

Introduction

Ethenyl butanoate, commonly known as vinyl butyrate (B1204436), is an organic compound classified as an ester of butyric acid and vinyl alcohol.[1] It is a significant monomer in the production of various polymers and copolymers, valued for imparting flexibility, adhesion, and chemical resistance.[2] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, key applications, and safety considerations, tailored for professionals in research, chemical synthesis, and drug development.

IUPAC Nomenclature and Chemical Identity

The systematic IUPAC name for this compound is ethenyl butanoate .[3] It is also widely recognized by other names such as vinyl butanoate, butanoic acid, ethenyl ester, and butyric acid, vinyl ester.[1][3][4]

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name ethenyl butanoate[3]
CAS Number 123-20-6[3][4]
Molecular Formula C₆H₁₀O₂[1][3][4]
SMILES CCCC(=O)OC=C[3]
InChI 1S/C6H10O2/c1-3-5-6(7)8-4-2/h4H,2-3,5H2,1H3[3][4]

| InChIKey | MEGHWIAOTJPCHQ-UHFFFAOYSA-N[3][4] |

Chemical and Physical Properties

This compound is a colorless liquid characterized by a fruity odor.[1] It is primarily utilized in industrial settings for the synthesis of plastics and paints.[3] Its physical and chemical properties are summarized below.

Table 2: Physicochemical Properties of Ethenyl Butanoate

Property Value
Molecular Weight 114.14 g/mol [3][4]
Appearance Colorless liquid[1][3]
Density 0.899 g/mL at 20 °C
Boiling Point 115-117 °C[5]
Melting Point -80 °C[5]
Flash Point 20 °C (68 °F) - closed cup[5]
Refractive Index n20/D 1.410[5]

| Solubility | Limited solubility in water; soluble in ethanol (B145695) and ether[1] |

Synthesis of Ethenyl Butanoate

The synthesis of this compound is primarily achieved through two well-established chemical methods: acid-catalyzed esterification and transesterification. Enzymatic routes have also been developed, offering milder reaction conditions.

Experimental Protocol: Acid-Catalyzed Esterification

This method involves the reaction of butyric acid with a vinyl source, such as vinyl alcohol, in the presence of an acid catalyst.[1][2]

Objective: To synthesize ethenyl butanoate via acid-catalyzed esterification.

Materials:

  • Butyric acid

  • Vinyl alcohol (or a suitable precursor)

  • Strong Brønsted acid catalyst (e.g., concentrated Sulfuric Acid)

  • Anhydrous organic solvent (e.g., Toluene)

  • Neutralizing agent (e.g., Sodium Bicarbonate solution)

  • Drying agent (e.g., Anhydrous Magnesium Sulfate)

Procedure:

  • Set up a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle. Ensure all glassware is dry.

  • Charge the round-bottom flask with butyric acid and the organic solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Initiate heating to bring the mixture to reflux.

  • Gradually add vinyl alcohol to the reaction mixture. The reaction is driven towards the product by removing water, often via a Dean-Stark apparatus if the solvent forms an azeotrope with water.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by washing the organic layer with a saturated sodium bicarbonate solution in a separatory funnel.

  • Wash the organic layer with brine to remove residual water-soluble components.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude this compound.

  • Purify the product via fractional distillation.

G Diagram 1: Acid-Catalyzed Esterification of Butyric Acid Butyric_Acid Butyric Acid Protonated_Carbonyl Protonated Butyric Acid (Enhanced Electrophilicity) Butyric_Acid->Protonated_Carbonyl + H⁺ Vinyl_Alcohol Vinyl Alcohol Nucleophilic_Attack Nucleophilic Attack by Vinyl Alcohol Vinyl_Alcohol->Nucleophilic_Attack H2SO4 H₂SO₄ (catalyst) H2SO4->Protonated_Carbonyl Protonated_Carbonyl->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Water_Elimination Elimination of H₂O Intermediate->Water_Elimination Vinyl_Butyrate Ethenyl Butanoate (this compound) Water_Elimination->Vinyl_Butyrate Water Water Water_Elimination->Water - H⁺ G Diagram 2: Polymerization of this compound to PVB cluster_0 Step 1: Polymerization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Acetalization VB This compound (Monomer) Polymerization Radical Polymerization VB->Polymerization PVB_ester Poly(this compound) Polymerization->PVB_ester Hydrolysis Hydrolysis (Saponification) PVB_ester->Hydrolysis PVA Poly(vinyl alcohol) (PVA) PVB Poly(vinyl butyral) (PVB Resin) PVA->PVB + Hydrolysis->PVA Butyric_Acid Butyric Acid (Byproduct) Hydrolysis->Butyric_Acid Butyraldehyde Butyraldehyde Butyraldehyde->PVB Acid_Catalyst Acid Catalyst Acid_Catalyst->PVB

References

An In-depth Technical Guide to Vinyl Butyrate: Synonyms, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vinyl butyrate (B1204436), a versatile monomer with significant applications in polymer chemistry and material science. This document details its chemical identity, physical and chemical properties, synthesis and analysis protocols, and known biological relevance, presenting the information in a clear and accessible format for researchers and professionals in drug development and related scientific fields.

Chemical Identity: Synonyms and Trade Names

Vinyl butyrate is systematically known as butanoic acid, ethenyl ester. It is also referred to by several other synonyms, which are listed in the table below for easy reference. While this compound itself is a monomer and not typically sold under trade names, its polymers, particularly polyvinyl butyral (PVB), are known by various commercial names.

Identifier Type Value
Systematic Name Butanoic acid, ethenyl ester[1][2][3][4][5][6]
Common Synonyms Vinyl butanoate[1][3][4][5][6], n-Butyric acid vinyl ester[1][2][3][6], Butyric acid, vinyl ester[1][2][3][4][5][6], Ethenyl butanoate[1][2]
CAS Number 123-20-6[1][2][3][4][5][6][7][8]
Other Names Vinylester kyseliny maselne[2][3][5][6], NSC 5280[1][2]

Trade Names for Polyvinyl Butyral (PVB):

Polyvinyl butyral, a resin derived from this compound, is marketed under several trade names, including Butvar, Saflex, GlasNovations, Butacite, WINLITE, S-Lec, Trosifol, and EVERLAM.[4][9]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the following table. This data is essential for handling, storage, and application of the compound in a laboratory or industrial setting.

Property Value Source
Molecular Formula C6H10O2[1][2][3][5][7]
Molecular Weight 114.14 g/mol [1][3][5][7]
Appearance Colorless to pale yellow liquid[1][2]
Odor Fruity[2]
Density 0.899 g/mL at 20 °C[8]
Boiling Point 115-117 °C
Melting Point -80 °C
Flash Point 20 °C (closed cup)[8]
Refractive Index n20/D 1.410[8]
Solubility Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water.[2]
Vapor Pressure 15.6 mmHg at 25°C

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through the acid-catalyzed esterification of butyric acid with vinyl alcohol. A common laboratory-scale procedure is outlined below.

Materials:

  • Butyric acid

  • Vinyl acetate (B1210297) (as a source of the vinyl group via transvinylation)

  • Sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Distillation apparatus

Procedure:

  • Combine butyric acid and a molar excess of vinyl acetate in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture under reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by washing the mixture with a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the this compound by fractional distillation under reduced pressure.

Synthesis_of_Vinyl_Butyrate cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up cluster_purification Purification butyric_acid Butyric Acid reflux Reflux butyric_acid->reflux vinyl_acetate Vinyl Acetate vinyl_acetate->reflux catalyst H₂SO₄ (catalyst) catalyst->reflux neutralization Neutralization (NaHCO₃) reflux->neutralization Reaction Mixture washing Washing (H₂O) neutralization->washing drying Drying (MgSO₄) washing->drying distillation Fractional Distillation drying->distillation product This compound distillation->product GC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_system Gas Chromatography System cluster_data_analysis Data Analysis sample This compound Sample dilution Dilution in Solvent sample->dilution injector Injector (250°C) dilution->injector 1 µL Injection column Capillary Column injector->column detector FID Detector (280°C) column->detector oven Oven (Temperature Program) chromatogram Chromatogram detector->chromatogram Signal quantification Peak Integration & Quantification chromatogram->quantification result result quantification->result Purity/Concentration

References

An In-depth Technical Guide to the Synthesis of Vinyl Butyrate via Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to vinyl butyrate (B1204436), a valuable monomer and chemical intermediate. Focusing on esterification and transesterification pathways, this document offers detailed experimental protocols, comparative data, and visualizations of the core chemical processes to support research and development in polymer chemistry, drug delivery, and fine chemical synthesis.

Introduction

Vinyl butyrate (ethenyl butanoate) is an organic ester of butyric acid and vinyl alcohol.[1][2] It serves as a key monomer in the production of various polymers and copolymers, imparting properties such as flexibility and adhesion to coatings and adhesives.[2] Furthermore, its reactivity as an acyl donor makes it a useful reagent in enzymatic and chemical transformations, including the synthesis of specialty esters and the modification of bioactive molecules.[3][4] This guide details the principal methods for its synthesis, with a focus on laboratory-scale preparation.

Synthetic Pathways

The synthesis of this compound is primarily achieved through two main esterification-based strategies: the direct acid-catalyzed esterification of butyric acid with a vinyl source and the transesterification of a vinyl ester with butyric acid. A third, less common, industrial method involves the reaction of butyraldehyde (B50154) with acetic anhydride.[5]

Acid-Catalyzed Esterification of Butyric Acid and Vinyl Alcohol

A foundational method for producing this compound is the direct acid-catalyzed esterification of butyric acid and vinyl alcohol.[5] This reaction is typically catalyzed by strong Brønsted acids, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds by protonation of the carbonyl oxygen of butyric acid, which increases its electrophilicity and facilitates nucleophilic attack by vinyl alcohol.[5] To achieve high yields, the reaction is driven to completion by operating under reflux conditions and often by using an excess of one reactant.[5]

dot

Esterification_Pathway ButyricAcid Butyric Acid (CH3CH2CH2COOH) ProtonatedButyricAcid Protonated Butyric Acid ButyricAcid->ProtonatedButyricAcid + H+ VinylAlcohol Vinyl Alcohol (CH2=CHOH) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedButyricAcid->TetrahedralIntermediate + Vinyl Alcohol VinylButyrate This compound (CH3CH2CH2COOCH=CH2) TetrahedralIntermediate->VinylButyrate - H2O, -H+ H2O Water (H2O) H_plus H+ H_plus2 H+

Caption: Acid-catalyzed esterification of butyric acid.

Transesterification of Butyric Acid with Vinyl Acetate (B1210297)

Transesterification is a highly efficient and widely used method for synthesizing this compound.[5] This process involves the reaction of butyric acid with a vinyl ester, most commonly vinyl acetate, which serves as the vinyl group donor.[5] The reaction can be catalyzed by various metal complexes or enzymes. The vinyl group of vinyl acetate is transferred to butyric acid, forming this compound and acetic acid as a byproduct. A key advantage of using vinyl esters as acyl donors is that the reaction is essentially irreversible, as the released vinyl alcohol tautomerizes to the volatile acetaldehyde, which can be removed from the reaction mixture, driving the equilibrium towards the product.[3]

Transition metal catalysts, particularly those based on palladium and ruthenium, are effective for transvinylation reactions.[6] Historically, mercury salts were used but have been largely replaced due to their toxicity.[7]

The use of lipases as biocatalysts for transesterification offers a green and highly selective alternative to chemical methods.[4] Lipases, such as those from Candida antarctica (Lipase B), can catalyze the reaction under mild conditions, often with high conversion rates.[3] This method is particularly advantageous for the synthesis of high-purity esters for applications in the food, fragrance, and pharmaceutical industries.[8]

dot

Transesterification_Pathway ButyricAcid Butyric Acid (CH3CH2CH2COOH) Catalyst Catalyst (e.g., Lipase, Pd(OAc)2) ButyricAcid->Catalyst VinylAcetate Vinyl Acetate (CH3COOCH=CH2) VinylAcetate->Catalyst VinylButyrate This compound (CH3CH2CH2COOCH=CH2) AceticAcid Acetic Acid (CH3COOH) Catalyst->VinylButyrate Catalyst->AceticAcid Experimental_Workflow Start Start: Select Synthesis Route Reactants Charge Reactants and Catalyst Start->Reactants Reaction Perform Reaction (e.g., Reflux, Stirring) Reactants->Reaction Workup Reaction Workup (e.g., Neutralization, Washing) Reaction->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Analysis Product Analysis (e.g., GC, NMR, IR) Purification->Analysis End End: Pure this compound Analysis->End

References

An In-depth Technical Guide to Transesterification Methods for Vinyl Butyrate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl butyrate (B1204436), a key monomer in the synthesis of specialty polymers and a valuable acyl donor in pharmaceutical manufacturing, is primarily produced through transesterification. This guide provides a comprehensive technical overview of the core methodologies for vinyl butyrate synthesis, with a focus on both enzymatic and chemical transesterification routes. Detailed experimental protocols, comparative quantitative data, and process visualizations are presented to equip researchers and professionals with the practical knowledge required for the efficient and selective production of this versatile chemical.

Introduction

This compound (ethenyl butanoate) is an organic ester of butyric acid and vinyl alcohol.[1] Its primary applications lie in the production of copolymers, where its incorporation modifies polymer properties such as flexibility and adhesion, making it valuable in coatings and adhesives.[1] Furthermore, in the realm of pharmaceuticals and fine chemicals, this compound serves as an efficient acyl donor for the regioselective and stereoselective acylation of complex molecules, a transformation often facilitated by enzymatic catalysts.[2]

The synthesis of this compound is predominantly achieved through transesterification (or transvinylation), a process involving the exchange of the vinyl group from a vinyl ester, typically vinyl acetate (B1210297), to butyric acid, or the exchange of the butyrate group to a vinyl donor.[3] This guide will delve into the principal methods employed for this transformation: enzymatic catalysis, which offers high selectivity and mild reaction conditions, and chemical catalysis, which is often favored for large-scale industrial production.

Enzymatic Transesterification

Enzymatic synthesis of this compound offers a green and highly selective alternative to chemical methods, operating under mild conditions and minimizing byproduct formation. Lipases are the most commonly employed biocatalysts for this transformation.[2][4] The reaction typically involves the transesterification of vinyl acetate with butyric acid or the alcoholysis of this compound with an alcohol. A widely accepted kinetic model for lipase-catalyzed transesterification is the Ping-Pong Bi-Bi mechanism.[4]

Key Enzymes and Immobilization

A variety of lipases have been successfully used for this compound synthesis, with Candida antarctica lipase (B570770) B (CALB), often in its immobilized form as Novozym 435, being one of the most effective and widely cited.[5][6] Other lipases from sources such as Aspergillus fumigatus and Candida rugosa have also demonstrated efficacy.[4][7]

Immobilization of lipases on solid supports is a critical step for enhancing their stability, reusability, and ease of separation from the reaction mixture. This technique can also lead to hyperactivation of the enzyme.

Experimental Protocols

This protocol describes a typical batch reaction for the enzymatic synthesis of this compound.

Materials:

  • Immobilized Lipase (e.g., Novozym 435)

  • Butyric Acid

  • Vinyl Acetate

  • Anhydrous organic solvent (e.g., n-hexane, isooctane)[7][8]

  • Molecular sieves (optional, for water removal)

Procedure:

  • Reaction Setup: In a sealed flask, combine butyric acid (1 equivalent) and vinyl acetate (e.g., 2-4 equivalents) in an anhydrous organic solvent. The use of a solvent-free system is also a viable option.[4]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture (e.g., 1-10% w/w of substrates).

  • Reaction Execution: Incubate the mixture at a controlled temperature (typically 30-60°C) with constant agitation (e.g., 200 rpm).[9][10]

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • Once the desired conversion is achieved, separate the immobilized enzyme by filtration. The enzyme can be washed with the solvent and stored for reuse.

    • Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure.

    • The crude this compound can be purified by vacuum distillation.

Quantitative Data for Enzymatic Synthesis

The following table summarizes representative quantitative data from various studies on the enzymatic synthesis of butyrate esters, highlighting the influence of different reaction parameters.

EnzymeAcyl DonorAcyl AcceptorSolventMolar Ratio (Donor:Acceptor)Temp (°C)Enzyme Conc.Time (h)Conversion/Yield (%)Reference
Aspergillus fumigatus LipaseThis compoundMethanoln-Hexane1:14030 µg/ml1686 (Yield)[7]
Immobilized Candida rugosa LipaseEthyl CaprateButyric Acidn-Hexane1:1--9695 (Esterification)[4]
Immobilized Candida rugosa LipaseEthyl CaprateButyric AcidSolvent-free--10% (w/w)12076.56 (Esterification)[4]
Immobilized Rhodococcus CutinaseButyric Acid1-ButanolIsooctane1:1.540100 mg24~60 (mM)[8]
Novozym 435Butyric AcidCinnamyl Alcohol-1:2502% (w/w)1290 (Conversion)[10]

Chemical Transesterification

Chemical methods for this compound synthesis often employ metal catalysts and are suitable for large-scale production. The most common route is the transvinylation of butyric acid with vinyl acetate.

Catalytic Systems

Palladium-based catalysts, particularly palladium(II) acetate complexed with nitrogen-containing ligands like pyridine (B92270) or 2,2'-bipyridyl, are highly effective for transvinylation.[11] These have largely replaced older, more toxic mercury-based catalysts. Acid catalysts such as sulfuric acid can also be used, though they may lead to more side reactions.[3]

Experimental Protocols

This protocol outlines a procedure for the chemical synthesis of this compound using a palladium catalyst, often in a reactive distillation setup to drive the equilibrium towards product formation.[12]

Materials:

  • Butyric Acid

  • Vinyl Acetate (in excess, can also act as solvent)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Pyridine or other suitable ligand

  • Polymerization inhibitor (e.g., hydroquinone)

  • Anhydrous sodium sulfate

  • Dichloromethane (for work-up)

  • Silica (B1680970) gel (for purification)

Procedure:

  • Catalyst Preparation (in-situ): In a flame-dried reaction vessel equipped with a stirrer and a distillation column, under an inert atmosphere, dissolve palladium(II) acetate and the ligand in a portion of the vinyl acetate.

  • Reaction Setup: Add butyric acid and the remaining vinyl acetate to the catalyst solution. Add a polymerization inhibitor.

  • Reaction Execution: Heat the reaction mixture to reflux (around 100°C).[12] The acetic acid formed as a byproduct is continuously removed by distillation along with some vinyl acetate to shift the equilibrium.

  • Monitoring: The reaction progress can be monitored by analyzing the composition of the distillate and the reaction mixture by GC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture.

    • The crude product can be washed with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • After removing the solvent, the product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data for Chemical Synthesis

The following table presents typical quantitative data for the chemical synthesis of vinyl esters.

CatalystReactant 1Reactant 2LigandCatalyst Conc.Temp (°C)Selectivity (%)Reference
Palladium AcetateCarboxylic AcidVinyl AcetateBidentate Ligand-->80[11]
Brønsted Acid (e.g., H₂SO₄)Butyric AcidVinyl Alcohol-~8% by mass130-[3]
Palladium AcetateValeric AcidVinyl Acetate-~1000 ppm100-[12]

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams represent the general workflows and a key reaction mechanism.

Enzymatic_Transesterification_Workflow cluster_reactants Reactants cluster_catalyst Biocatalyst cluster_reaction Reaction cluster_products Products & Separation Butyric_Acid Butyric Acid Reaction_Vessel Reaction Vessel (Controlled Temp & Agitation) Butyric_Acid->Reaction_Vessel Vinyl_Acetate Vinyl Acetate Vinyl_Acetate->Reaction_Vessel Immobilized_Lipase Immobilized Lipase Immobilized_Lipase->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Vinyl_Butyrate This compound Acetic_Acid Acetic Acid Filtration->Immobilized_Lipase Recycle Purification Purification (Distillation) Filtration->Purification Purification->Vinyl_Butyrate Final Product Purification->Acetic_Acid Byproduct Chemical_Transesterification_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_products Products & Separation Butyric_Acid Butyric Acid Reactive_Distillation Reactive Distillation Column Butyric_Acid->Reactive_Distillation Vinyl_Acetate Vinyl Acetate Vinyl_Acetate->Reactive_Distillation Pd_Catalyst Palladium Catalyst + Ligand Pd_Catalyst->Reactive_Distillation Vinyl_Butyrate Crude this compound Reactive_Distillation->Vinyl_Butyrate Acetic_Acid_Distillate Acetic Acid (Distillate) Reactive_Distillation->Acetic_Acid_Distillate Byproduct Removal Purification Purification Vinyl_Butyrate->Purification Final_Product Pure this compound Purification->Final_Product Ping_Pong_Bi_Bi_Mechanism E Lipase (E) E_BA E-Butyric Acid Complex E->E_BA + Butyric Acid Acetic_Acid Acetic Acid E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E_BA->E_Acyl - Acetic Acid E_Acyl_VA E-Acyl-Vinyl Acetate Complex E_Acyl->E_Acyl_VA + Vinyl Acetate Vinyl_Butyrate This compound E_Acyl_VA->E - this compound Butyric_Acid Butyric Acid Butyric_Acid->E Vinyl_Acetate Vinyl Acetate

References

vinyl butyrate as a monomer for copolymers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Vinyl Butyrate (B1204436) as a Monomer for Copolymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl butyrate (VB) is a vinyl ester monomer that serves as a versatile building block for the synthesis of a wide range of copolymers. It is an organic ester formed from the reaction of butyric acid and vinyl alcohol.[1] As a monomer, it is primarily utilized in polymerization and copolymerization reactions to produce polymers with desirable properties such as flexibility, adhesion, and chemical resistance. These characteristics make this compound copolymers valuable in the production of coatings, adhesives, and resins.[1]

For drug development professionals, the particular allure of this compound lies in its potential as a polymeric pro-drug. Upon hydrolysis, the copolymer can release butyric acid, a short-chain fatty acid known to function as a histone deacetylase (HDAC) inhibitor.[2][3] This opens up therapeutic possibilities for targeted cancer therapy and the treatment of metabolic diseases.[3][4] This guide provides a comprehensive technical overview of this compound's properties, copolymerization methodologies, copolymer characteristics, and its emerging applications in research and drug delivery.

Physicochemical Properties of this compound Monomer

Understanding the fundamental properties of the this compound monomer is critical for its handling, storage, and use in polymerization reactions. The vinyl group is susceptible to polymerization, especially when exposed to heat or light, requiring careful temperature control during synthesis and handling.

PropertyValueReference(s)
Chemical Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
CAS Number 123-20-6[1]
Appearance Colorless to pale yellow liquid[1]
Density 0.899 g/mL at 20 °C[1]
Boiling Point 115-117 °C[5]
Refractive Index (n20/D) 1.410[1]
Flash Point 20 °C (closed cup)[1]
Solubility Soluble in organic solvents (ethanol, ether); limited in water.[1]
Storage Temperature 2-8 °C, protected from light.[5]

Copolymerization of this compound

This compound can be copolymerized through several mechanisms, with free-radical polymerization being the most common. Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer superior control over molecular weight, dispersity, and architecture, which is particularly relevant for biomedical applications.[5][6][7]

Polymerization Mechanisms

Free-radical polymerization of vinyl monomers involves initiation, propagation, and termination steps. The reactivity of the this compound monomer and its comonomer, quantified by reactivity ratios, determines the copolymer composition and monomer sequence distribution.[1] RAFT polymerization employs a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of well-defined block copolymers.[5][6][7] For less activated monomers (LAMs) like this compound, xanthate-based CTAs are often effective.[5]

Experimental Workflow: Copolymer Synthesis

The general workflow for synthesizing and characterizing a this compound copolymer, such as a block copolymer via RAFT, is outlined below.

G cluster_prep Preparation cluster_synth Synthesis cluster_purify Purification & Isolation cluster_char Characterization Monomer_Purification Monomer Purification (e.g., vacuum distillation) Reagent_Prep Reagent Preparation (CTA, Initiator, Solvent) Reactor_Setup Reactor Assembly & Inert Atmosphere Purge Reagent_Prep->Reactor_Setup Polymerization Polymerization (Heating & Stirring) Reactor_Setup->Polymerization Quenching Reaction Quenching (e.g., rapid cooling) Polymerization->Quenching Precipitation Precipitation in Non-Solvent (e.g., Methanol) Quenching->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Structural Structural Analysis (NMR, FT-IR) Drying->Structural Molecular_Weight Molecular Weight (GPC/SEC) Thermal Thermal Properties (DSC, TGA) G Copolymer This compound Copolymer (e.g., Nanoparticle Formulation) Hydrolysis Ester Hydrolysis (Physiological pH / Enzymes) Copolymer->Hydrolysis Systemic or Targeted Delivery Release Release of Butyric Acid & Polymer Backbone Hydrolysis->Release Uptake Cellular Uptake of Butyric Acid Release->Uptake HDAC Inhibition of Histone Deacetylases (HDACs) Uptake->HDAC Effect Therapeutic Effect (e.g., Anti-Cancer Activity, Gene Regulation) HDAC->Effect

References

The Solubility of Vinyl Butyrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl butyrate (B1204436), a key monomer in the synthesis of various polymers and copolymers, plays a significant role in the formulation of adhesives, coatings, and binders. Its solubility characteristics in organic solvents are a critical parameter for optimizing polymerization processes, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of vinyl butyrate, addressing the current landscape of available data and presenting a detailed protocol for its experimental determination.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be miscible. This compound possesses a moderately polar ester group and a nonpolar four-carbon alkyl chain, influencing its interaction with a range of organic solvents.

Qualitative and Quantitative Solubility Data

Precise, quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments consistently indicate its solubility in certain classes of organic solvents.

Qualitative Solubility of this compound:

General chemical principles and available safety data sheets indicate that this compound is soluble in many common organic solvents.[1] Specifically, it is known to be soluble in:

  • Alcohols: such as ethanol.[1]

  • Ethers: such as diethyl ether.[1]

It has limited solubility in water.

Quantitative Solubility Data Proxy: Butyric Acid

In the absence of direct quantitative data for this compound, the solubility of butyric acid can serve as a reasonable proxy. The four-carbon alkyl chain is a dominant structural feature influencing its solubility in organic solvents. Butyric acid is reported to be miscible with several common organic solvents.

The following table summarizes the available solubility information for butyric acid, which can be used to infer the likely solubility behavior of this compound.

SolventButyric Acid Solubility
EthanolMiscible[2][3][4]
Diethyl EtherMiscible[2][3][4]
WaterMiscible[2][4] (Note: Some sources report high but finite solubility, e.g., 60 mg/mL[3])
Carbon TetrachlorideSlightly soluble[2][3][4]

It is important to note that while butyric acid provides a useful estimation, the presence of the vinyl group in this compound will introduce some differences in polarity and intermolecular interactions, potentially affecting its solubility compared to butyric acid.

Experimental Protocol: Gravimetric Determination of Solubility

To obtain precise quantitative solubility data for this compound, a gravimetric method can be employed. This protocol is adapted from established methods for determining the solubility of similar vinyl esters.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (solute)

  • Organic solvent of interest (e.g., ethanol, diethyl ether, acetone, toluene, hexane)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringe filters (PTFE or other solvent-compatible material)

  • Pre-weighed glass beakers or evaporation dishes

  • Fume hood

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add a known volume of the selected organic solvent to a glass vial.

    • Add an excess amount of this compound to the solvent to ensure that a saturated solution is formed.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. The presence of undissolved this compound at the end of this period is essential.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the set temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately attach a syringe filter and dispense a precise volume of the saturated solution into a pre-weighed beaker or evaporation dish.

  • Solvent Evaporation:

    • Place the beaker or evaporation dish in a fume hood to allow the solvent to evaporate. A gentle stream of nitrogen can be used to accelerate this process.

    • For higher boiling point solvents, a vacuum oven set to a temperature below the boiling point of the solvent and the decomposition temperature of this compound can be used.

  • Mass Determination and Calculation:

    • Once the solvent has completely evaporated, place the beaker or dish in a desiccator to cool to room temperature and ensure all residual moisture is removed.

    • Weigh the beaker or dish containing the dried this compound residue on an analytical balance.

    • The solubility can then be calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of beaker + residue) - (Mass of empty beaker)] / (Volume of solution withdrawn in mL) * 100

Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis prep_solvent Add Solvent to Vial prep_solute Add Excess This compound equilibration Agitate at Constant Temperature (24-48h) prep_solute->equilibration sampling Withdraw Supernatant equilibration->sampling filtration Filter into Pre-weighed Beaker sampling->filtration evaporation Evaporate Solvent filtration->evaporation weighing Weigh Residue evaporation->weighing calculation Calculate Solubility weighing->calculation

Gravimetric determination of this compound solubility.

Conclusion

While comprehensive quantitative data on the solubility of this compound in a wide range of organic solvents is currently limited, qualitative information and the solubility of butyric acid provide a strong foundation for its practical application. For applications requiring precise solubility values, the detailed gravimetric experimental protocol provided in this guide offers a reliable method for their determination. Further research to establish a comprehensive public database of this compound solubility would be highly beneficial to the scientific and industrial communities.

References

The Discovery and History of Vinyl Butyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl butyrate (B1204436) (ethenyl butanoate), a key monomer in the synthesis of various polymers and copolymers, possesses a rich history intertwined with the development of vinyl ester chemistry. This document provides a comprehensive overview of the discovery, historical synthesis evolution, and key physicochemical properties of vinyl butyrate. It details modern and historical experimental protocols for its synthesis, presents quantitative data in a structured format, and illustrates critical reaction pathways and workflows using logical diagrams. This guide is intended to serve as a technical resource for professionals in chemical research and material science.

Introduction and Historical Context

The journey to the synthesis and industrial application of this compound is rooted in the broader exploration of vinyl esters, which began in the early 20th century. The initial focus of industrial chemists was on simpler vinyl esters, which laid the foundational chemistry for molecules like this compound.

A pivotal figure in the early development of vinyl chemistry was German chemist Fritz Klatte. While working for Griesheim-Elektron, he conducted pioneering research on the polymerization of vinyl compounds. In 1912, Klatte discovered that vinyl acetate (B1210297) could be polymerized, and he also developed a process for producing polyvinyl chloride (PVC) from acetylene (B1199291) and hydrogen chloride.[1][2] This early work on vinyl monomers was crucial, as it established acetylene as a key feedstock for this new class of chemicals.

The industrial-scale production of vinyl acetate was later refined by companies such as Wacker Chemie, at their "Consortium für elektrochemische Industrie" research facility founded in 1903.[3][4][5] While a specific individual is not singularly credited with the first synthesis of this compound, its creation is a direct extension of the methods developed for other vinyl esters. A significant milestone was the work of Walter Reppe, whose 1936 patent described a general method for producing vinyl esters by reacting carboxylic acids with acetylene in the liquid phase, using zinc or cadmium salts as catalysts.[6] This process was applicable to a range of carboxylic acids, including butyric acid, marking a clear pathway to the synthesis of this compound.

The commercial introduction of vinyl ester resins in the early 1960s signaled the growing importance of this class of compounds, including this compound, in the production of polymers with desirable properties like flexibility and adhesion for coatings and adhesives.[7]

Physicochemical and Spectroscopic Data

Accurate and reliable data is critical for the application of this compound in research and development. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
IUPAC Name Ethenyl butanoate
CAS Number 123-20-6
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Appearance Colorless liquid
Density 0.899 g/mL at 20 °C[3]
Boiling Point 116-117 °C at 760 mmHg[8]
Melting Point -87.7 °C[9]
Flash Point 20 °C (68 °F) - Closed Cup[3]
Vapor Pressure 15.57 mmHg at 25 °C[9]
Refractive Index (n20/D) 1.410[3]
Solubility in Water 3649 mg/L at 25 °C (estimated)[9]
Table 2: ¹H NMR Spectroscopic Data for this compound (90 MHz, CDCl₃)
AssignmentChemical Shift (δ) ppm
A (-O-CH=CH₂)7.29
B (-O-CH=CH ₂) (trans)4.88
C (-O-CH=CH ₂) (cis)4.56
D (-C(=O)-CH₂-)2.37
E (-CH₂-CH₂-CH₃)1.69
F (-CH₂-CH₃)0.98
Source: ChemicalBook[10]
Table 3: ¹³C NMR Spectroscopic Data for this compound
Carbon AtomChemical Shift (δ) ppm
C =O172.1
-O-C H=CH₂141.2
-O-CH=C H₂97.4
-C(=O)-C H₂-36.1
-CH₂-C H₂-CH₃18.4
-C H₃13.6
Source: Adapted from predicted spectra and general chemical shift tables.[9][11]
Table 4: Key IR and Mass Spectrometry Data for this compound
Spectroscopic DataKey Peaks/Fragments
FTIR (Neat) ~2965 cm⁻¹ (C-H stretch, alkyl), ~1760 cm⁻¹ (C=O stretch, ester), ~1647 cm⁻¹ (C=C stretch, vinyl), ~1140 cm⁻¹ (C-O stretch)
Mass Spectrometry (EI) m/z: 43 (base peak, [C₃H₇]⁺), 71 ([C₄H₇O]⁺), 114 (molecular ion, [M]⁺), 41, 57, 27
Source: PubChem, NIST WebBook[1][7]

Synthesis Methodologies and Experimental Protocols

Several established methods are employed for the synthesis of this compound, each with distinct advantages depending on the desired scale and available reagents.

Synthesis from Acetylene and Butyric Acid

This is a historically significant industrial method based on the principles developed by Walter Reppe. It involves the direct vinylation of butyric acid using acetylene gas.

G cluster_reactants Reactants cluster_conditions Reaction Conditions ButyricAcid Butyric Acid Reactor High-Pressure Reactor ButyricAcid->Reactor Acetylene Acetylene Gas Acetylene->Reactor Catalyst Zinc Butyrate Catalyst Catalyst->Reactor Temperature High Temperature (e.g., 180-220°C) Temperature->Reactor Pressure High Pressure (e.g., 20-25 atm) Pressure->Reactor Product Crude this compound Reactor->Product Purification Distillation Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound from acetylene.

Experimental Protocol:

  • Catalyst Preparation: A zinc-based catalyst, such as zinc butyrate, is prepared or sourced. Alternatively, zinc oxide can be dissolved in butyric acid.

  • Reaction Setup: A high-pressure autoclave reactor is charged with butyric acid and the zinc catalyst. The reactor is sealed and purged with an inert gas, such as nitrogen.

  • Vinylation: The reactor is heated to approximately 180-220°C. A mixture of acetylene and nitrogen gas is introduced, and the pressure is maintained at 20-25 atmospheres. Acetylene is supplied continuously as it is consumed by the reaction.

  • Reaction Monitoring: The reaction progress is monitored by measuring the uptake of acetylene.

  • Work-up and Purification: After the reaction is complete, the reactor is cooled, and the pressure is released. The crude product mixture is filtered to remove the catalyst. The resulting liquid is then purified by fractional distillation under reduced pressure to isolate the this compound product.

Synthesis via Transvinylation

Transvinylation is a widely used laboratory and industrial method that involves the transfer of a vinyl group from a readily available vinyl ester, typically vinyl acetate, to butyric acid. This method avoids the need for high-pressure acetylene.

G cluster_input Inputs cluster_output Outputs ButyricAcid Butyric Acid Reaction Reaction Flask (Reflux) ButyricAcid->Reaction VinylAcetate Vinyl Acetate (Excess) VinylAcetate->Reaction Catalyst Palladium or Ruthenium Catalyst Catalyst->Reaction VinylButyrate This compound Reaction->VinylButyrate Equilibrium AceticAcid Acetic Acid (Byproduct) Reaction->AceticAcid Equilibrium

Caption: Transvinylation reaction for this compound synthesis.

Experimental Protocol:

  • Reaction Setup: A round-bottom flask is equipped with a reflux condenser, a thermometer, and a magnetic stirrer. The flask is charged with butyric acid, a molar excess of vinyl acetate (which also serves as the solvent), and a catalytic amount of a transition metal salt (e.g., palladium(II) acetate or a ruthenium complex).[12][13] A polymerization inhibitor may also be added.

  • Reaction: The mixture is heated to reflux (typically 80-110°C) with constant stirring.[14] The reaction is an equilibrium process, and driving it to completion often involves continuously removing the acetic acid byproduct.

  • Reaction Monitoring: The reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to track the consumption of butyric acid and the formation of this compound.

  • Catalyst Neutralization: Upon completion, the catalyst may be neutralized or removed. For example, if an acid catalyst was used as a promoter, a weak base like sodium acetate can be added.

  • Purification: The excess vinyl acetate is removed by distillation at atmospheric pressure. The remaining crude product is then purified by vacuum distillation to separate the this compound from unreacted butyric acid and catalyst residues.[15]

Polymerization of this compound

This compound is a monomer used to produce polythis compound (PVB) and various copolymers. The polymerization is typically carried out via a free-radical mechanism.

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination Initiator Initiator (e.g., AIBN, BPO) Radical Initiator Radical (I•) Initiator->Radical Heat Monomer This compound Monomer Radical->Monomer Attack GrowingChain Growing Polymer Chain (P-M•) Monomer->GrowingChain Addition GrowingChain->Monomer Chain Growth Coupling Coupling GrowingChain->Coupling Disproportionation Disproportionation GrowingChain->Disproportionation Polymer Final Polymer (Polythis compound) Coupling->Polymer Disproportionation->Polymer

Caption: Key steps in the free-radical polymerization of this compound.

Experimental Protocol (Bulk Polymerization):

  • Monomer Preparation: this compound is purified to remove any inhibitors, typically by passing it through a column of activated alumina (B75360) or by distillation under reduced pressure.

  • Reaction Setup: The purified monomer is placed in a reaction vessel (e.g., a sealed tube or a flask with a nitrogen inlet). A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added (typically 0.1-1.0 mol%).[16][17]

  • Polymerization: The solution is purged with an inert gas (nitrogen or argon) to remove oxygen, which can inhibit the reaction. The vessel is then sealed and heated in a controlled temperature bath (e.g., 60-80°C) to initiate the decomposition of the initiator and start the polymerization.

  • Reaction Monitoring: The progress of the polymerization can be followed by observing the increase in viscosity of the reaction mixture.

  • Termination and Isolation: After the desired conversion is reached (or after a set time), the reaction is terminated by rapid cooling. The resulting polymer is dissolved in a suitable solvent (e.g., acetone (B3395972) or tetrahydrofuran) and precipitated by adding the solution to a non-solvent (e.g., methanol (B129727) or hexane).

  • Purification: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator fragments, and dried under vacuum to a constant weight.

Applications

This compound and its primary polymer derivative, polythis compound (PVB), have found use in a variety of industrial applications:

  • Polymers and Resins: As a monomer, it is used to produce homopolymers and copolymers. PVB, which is technically a terpolymer containing vinyl butyral, vinyl alcohol, and vinyl acetate units, is the most significant application.[2]

  • Adhesives and Coatings: Polymers derived from this compound exhibit good adhesion and film-forming properties, making them suitable for use in adhesives, paints, and coatings.[7]

  • Laminated Safety Glass: PVB is widely used as the interlayer in laminated safety glass for automotive windshields and architectural applications due to its strong adhesion, clarity, and impact resistance.[7]

  • Chemical Intermediate: In organic synthesis, this compound can serve as an efficient acyl donor in enzymatic transesterification reactions to produce other butyrate esters.[7]

Conclusion

From its conceptual origins in early 20th-century acetylene chemistry to its modern production via transvinylation, this compound has become a valuable monomer in polymer science. The historical development of its synthesis routes reflects the broader trends in industrial organic chemistry, moving from high-pressure gas-phase reactions to more controlled liquid-phase catalytic processes. The well-characterized physicochemical and spectroscopic properties of this compound, combined with versatile polymerization methods, ensure its continued relevance in the manufacturing of advanced materials for a wide range of applications.

References

A Preliminary Investigation into the Reactivity of Vinyl Butyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl butyrate (B1204436), an ester of vinyl alcohol and butyric acid, is a reactive monomer used in the synthesis of various polymers and copolymers with applications in coatings, adhesives, and paints.[1] Understanding its reactivity is crucial for controlling polymerization processes, predicting product properties, and assessing its toxicological profile, particularly for applications in drug development and biomedical materials. This technical guide provides a preliminary investigation into the reactivity of vinyl butyrate, focusing on its polymerization and hydrolysis. Due to a lack of extensive direct data on this compound, this guide incorporates findings from analogous vinyl esters to provide a comprehensive overview. Detailed experimental protocols for key analytical techniques are also presented.

Core Reactivity Profile

This compound is a flammable and reactive liquid that can undergo vigorous, and potentially explosive, polymerization, especially when heated or exposed to initiators.[1][2] It is classified as a flammable liquid and an irritant to the skin and eyes.[1][2] The primary reactive sites are the carbon-carbon double bond of the vinyl group, which is susceptible to radical attack leading to polymerization, and the ester linkage, which can undergo hydrolysis.

Table 1: General Properties and Hazards of this compound

PropertyValueReference(s)
Molecular Formula C6H10O2[2]
Molecular Weight 114.14 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 119-120 °C[3]
Flash Point 26.4 °C[3]
Hazards Highly flammable, potential for explosive polymerization, skin and eye irritant.[1][2]

Polymerization Reactivity

The vinyl group of this compound readily participates in free-radical polymerization to form polythis compound. This reaction is the foundation for its use in producing a variety of polymeric materials.

Homopolymerization

Table 2: Heats of Polymerization for Various Vinyl Monomers (for reference)

MonomerHeat of Polymerization (-ΔHp) (kcal/mol)MethodReference(s)
Vinyl Acetate (B1210297)21.0Calorimetry[4]
Vinyl Propionate20.8Calorimetry[4]
Vinyl Chloride22.9Calorimetry[4]
Styrene16.7Calorimetry[4]

Note: These values are for analogous compounds and should be used as an estimation for this compound.

Copolymerization and Reactivity Ratios

This compound can be copolymerized with other monomers to tailor the properties of the resulting polymer. The relative reactivity of the monomers in a copolymerization reaction is described by the reactivity ratios (r1 and r2). These ratios are crucial for predicting the composition of the copolymer and controlling the polymerization process. While specific reactivity ratios for this compound are not widely published, data for similar vinyl esters copolymerized with common monomers like methyl acrylate (B77674) can provide insight.[5]

Table 3: Reactivity Ratios for Vinyl Esters with Methyl Acrylate (M1)

Vinyl Ester (M2)r1 (Methyl Acrylate)r2 (Vinyl Ester)Temperature (°C)Reference(s)
Vinyl Acetate6.3 ± 0.40.031 ± 0.00660[5]
Vinyl Propionate6.10.0460[5]
Vinyl 2-ethylhexanoate6.00.0560[5]

Note: These values indicate that methyl acrylate is significantly more reactive than the vinyl esters in these copolymerizations.

Hydrolysis Reactivity

The ester linkage in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding polyvinyl alcohol and butyric acid. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.

Acid-Catalyzed Hydrolysis

In the presence of an acid catalyst, the hydrolysis of vinyl esters is initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Studies on vinyl acetate show that the hydrolysis rate is dependent on the acid concentration.[6]

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This reaction is generally faster than acid-catalyzed hydrolysis.[7] While specific kinetic data for this compound is scarce, studies on other synthetic organic esters show that the hydrolysis rates are pseudo-first-order when the hydroxide concentration is in large excess.[7]

Toxicological and Metabolic Considerations

Direct toxicological data for this compound is limited. It is known to be a skin and eye irritant.[1] Information on its potential metabolic pathways can be inferred from related compounds. The hydrolysis of this compound in the body would produce butyric acid and vinyl alcohol. Butyric acid is a short-chain fatty acid that is a key energy source for colonocytes and is involved in various signaling pathways, including the regulation of leptin expression.[8][9][10] Vinyl alcohol is unstable and tautomerizes to acetaldehyde, a known carcinogen.[11] The metabolism of other vinyl compounds, such as vinyl acetate, is known to proceed through carboxylesterase-mediated hydrolysis.[11]

Metabolism_Pathway This compound This compound Hydrolysis (Carboxylesterases) Hydrolysis (Carboxylesterases) This compound->Hydrolysis (Carboxylesterases) Butyric Acid Butyric Acid Hydrolysis (Carboxylesterases)->Butyric Acid Vinyl Alcohol Vinyl Alcohol Hydrolysis (Carboxylesterases)->Vinyl Alcohol Further Metabolism Further Metabolism Butyric Acid->Further Metabolism Tautomerization Tautomerization Vinyl Alcohol->Tautomerization Acetaldehyde Acetaldehyde Tautomerization->Acetaldehyde Toxicity Toxicity Acetaldehyde->Toxicity Signaling Pathways (e.g., Leptin Regulation) Signaling Pathways (e.g., Leptin Regulation) Further Metabolism->Signaling Pathways (e.g., Leptin Regulation)

Caption: Postulated metabolic pathway of this compound.

Experimental Protocols

Determination of Polymerization Kinetics by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the kinetics of polymerization by measuring the heat flow associated with the reaction.[12][13][14][15]

Methodology:

  • Sample Preparation: A precise amount of this compound and a suitable initiator (e.g., benzoyl peroxide) are weighed into a DSC pan.

  • Isothermal Measurement: The sample is rapidly heated to a desired isothermal temperature, and the heat flow is recorded as a function of time. The area under the exothermic peak is proportional to the total heat of polymerization.

  • Dynamic Measurement: The sample is heated at a constant rate, and the heat flow is recorded as a function of temperature. This provides information on the temperature range of polymerization.

  • Data Analysis: The rate of polymerization and the degree of conversion can be calculated from the heat flow data. The activation energy of the polymerization can be determined by performing experiments at different isothermal temperatures or heating rates.

DSC_Workflow Sample Preparation Sample Preparation DSC Instrument DSC Instrument Sample Preparation->DSC Instrument Isothermal Scan Isothermal Scan DSC Instrument->Isothermal Scan Dynamic Scan Dynamic Scan DSC Instrument->Dynamic Scan Heat Flow vs. Time/Temperature Heat Flow vs. Time/Temperature Isothermal Scan->Heat Flow vs. Time/Temperature Dynamic Scan->Heat Flow vs. Time/Temperature Data Analysis Data Analysis Heat Flow vs. Time/Temperature->Data Analysis Kinetic Parameters (Ea, Rate Constant) Kinetic Parameters (Ea, Rate Constant) Data Analysis->Kinetic Parameters (Ea, Rate Constant)

Caption: Workflow for DSC analysis of polymerization.

Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to monitor the hydrolysis of this compound by observing the disappearance of the vinyl proton signals and the appearance of signals corresponding to the hydrolysis products.[16][17][18][19][20]

Methodology:

  • Reaction Setup: A known concentration of this compound is dissolved in a suitable solvent (e.g., D₂O with a co-solvent if necessary) in an NMR tube. The hydrolysis is initiated by adding a catalyst (acid or base).

  • Spectral Acquisition: ¹H NMR spectra are acquired at regular time intervals.

  • Data Analysis: The integrals of the characteristic peaks for this compound (vinyl protons) and the products (e.g., the CH proton of acetaldehyde) are measured. The concentration of each species over time can be determined, allowing for the calculation of the hydrolysis rate constant.

Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique for separating and identifying the volatile products of this compound degradation, such as those formed during hydrolysis or thermal decomposition.[2][21]

Methodology:

  • Sample Preparation: A sample of this compound that has undergone degradation (e.g., through hydrolysis or heating) is prepared. The sample may require extraction or derivatization depending on the analytes of interest.

  • GC Separation: The sample is injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • MS Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer, which generates a mass spectrum for each component. The compounds are identified by comparing their mass spectra to a library of known spectra.

Conclusion

This preliminary investigation highlights the key reactivity aspects of this compound, focusing on its polymerization and hydrolysis. While direct quantitative kinetic and toxicological data for this compound remain limited, valuable insights can be drawn from the study of analogous vinyl esters. The experimental protocols outlined provide a framework for researchers to further investigate the reactivity of this important monomer. A more in-depth understanding of its reaction kinetics and metabolic pathways is essential for its safe and effective use in various applications, including the development of novel materials for the pharmaceutical and biomedical fields.

References

The Environmental Fate of Vinyl Butyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl butyrate (B1204436), a volatile organic compound employed in the synthesis of polymers and resins, presents a need for a thorough understanding of its environmental persistence, degradation pathways, and potential for bioaccumulation. This technical guide provides a comprehensive overview of the environmental fate of vinyl butyrate, addressing its biodegradation, hydrolysis, photodegradation, and bioaccumulation potential. Drawing upon data from analogous compounds and established scientific principles, this document offers insights into the likely environmental behavior of this compound. Detailed experimental protocols, based on internationally recognized guidelines, are provided to facilitate further research and assessment.

Introduction

This compound (CAS No. 123-20-6) is the ester of vinyl alcohol and butyric acid. Its industrial applications primarily revolve around its function as a monomer in polymerization processes. As with many industrial chemicals, understanding its environmental fate is crucial for conducting comprehensive environmental risk assessments and ensuring its safe and sustainable use. This guide synthesizes available information and predictive models to elucidate the environmental behavior of this compound.

Physicochemical Properties

A substance's environmental fate is significantly influenced by its physical and chemical properties. Key properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₀O₂[1]
Molecular Weight114.14 g/mol [1]
AppearanceColorless liquid[1]
Water Solubility3649 mg/L @ 25 °C (estimated)[2]
Vapor Pressure15.57 mmHg @ 25 °C (estimated)[2]
Log P (Octanol-Water Partition Coefficient)1.648 (estimated)[2]
Flash Point20 °C (closed cup)
Boiling Point116 °C[3]
Density0.899 g/mL at 20 °C

Environmental Fate Processes

The primary processes governing the environmental fate of this compound are biodegradation, hydrolysis, and photodegradation. Bioaccumulation potential is also a key consideration.

Biodegradation

While specific experimental data on the biodegradation of this compound is limited, its structural similarity to vinyl acetate (B1210297) allows for reliable predictions of its degradation pathway. Vinyl acetate is known to be readily biodegradable, and a similar fate is expected for this compound.

The initial and most critical step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond, catalyzed by non-specific esterases present in various microorganisms. This reaction yields vinyl alcohol and butyric acid. Vinyl alcohol is unstable and rapidly tautomerizes to acetaldehyde (B116499).

The subsequent degradation of butyric acid and acetaldehyde follows well-established metabolic pathways. Butyric acid can be activated to butyryl-CoA and subsequently enter the beta-oxidation pathway. Acetaldehyde is oxidized to acetic acid by aldehyde dehydrogenase, which is then converted to acetyl-CoA and enters the citric acid cycle.

Biodegradation_Pathway This compound This compound Vinyl Alcohol Vinyl Alcohol This compound->Vinyl Alcohol Esterase (Hydrolysis) Butyric Acid Butyric Acid This compound->Butyric Acid Esterase (Hydrolysis) Acetaldehyde Acetaldehyde Vinyl Alcohol->Acetaldehyde Tautomerization Beta-Oxidation Beta-Oxidation Butyric Acid->Beta-Oxidation Acetic Acid Acetic Acid Acetaldehyde->Acetic Acid Aldehyde Dehydrogenase Acetyl-CoA Acetyl-CoA Acetic Acid->Acetyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle

Figure 1: Proposed Biodegradation Pathway of this compound.

The ready biodegradability of this compound can be assessed using the OECD 301 series of tests. The Closed Bottle Test (OECD 301D) is a suitable method for volatile compounds.

Objective: To determine if this compound is "readily biodegradable" under aerobic conditions.

Principle: A solution of this compound in a mineral medium is inoculated with a small number of microorganisms (e.g., from activated sludge) and kept in a completely filled, sealed bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.

Apparatus:

  • Biochemical oxygen demand (BOD) bottles (e.g., 250-300 mL) with ground-glass stoppers.

  • Incubator maintained at 20 ± 1 °C.

  • Dissolved oxygen meter.

  • Magnetic stirrer and stir bars.

Procedure:

  • Preparation of Mineral Medium: Prepare a mineral medium containing essential salts as specified in the OECD 301 guideline.

  • Preparation of Inoculum: Use effluent from a domestic wastewater treatment plant. Allow it to settle, and use the supernatant.

  • Test Setup:

    • Test Bottles: Add mineral medium, inoculum, and the test substance (this compound) to achieve a concentration that will result in a theoretical oxygen demand (ThOD) of 2-5 mg/L.

    • Blank Bottles: Contain mineral medium and inoculum only.

    • Reference Bottles: Contain mineral medium, inoculum, and a readily biodegradable reference substance (e.g., sodium benzoate).

    • Toxicity Control Bottles: Contain mineral medium, inoculum, the test substance, and the reference substance.

  • Incubation: Fill the bottles completely, ensuring no air bubbles are trapped. Stopper the bottles and incubate in the dark at 20 °C for 28 days.

  • Measurements: Measure the dissolved oxygen concentration in each bottle at regular intervals.

  • Data Analysis: Calculate the percentage of biodegradation as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test period.[4]

OECD_301D_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis Prepare Mineral Medium Prepare Mineral Medium Prepare Test Solutions Prepare Test Solutions Prepare Mineral Medium->Prepare Test Solutions Prepare Inoculum Prepare Inoculum Prepare Inoculum->Prepare Test Solutions Incubate at 20°C for 28 days Incubate at 20°C for 28 days Prepare Test Solutions->Incubate at 20°C for 28 days Measure Dissolved Oxygen Measure Dissolved Oxygen Incubate at 20°C for 28 days->Measure Dissolved Oxygen Calculate % Biodegradation Calculate % Biodegradation Measure Dissolved Oxygen->Calculate % Biodegradation

Figure 2: Experimental Workflow for OECD 301D Test.
Hydrolysis

Vinyl esters can undergo abiotic hydrolysis, particularly under acidic or alkaline conditions. However, in the environmentally relevant pH range of 5-9, the rate of abiotic hydrolysis is expected to be slow compared to biodegradation.

Table 2: Estimated Environmental Fate Parameters for this compound

ParameterEstimated ValueMethod of Estimation
Biodegradation Half-lifeDays to weeksAnalogy to vinyl acetate and other short-chain esters
Hydrolysis Half-life (pH 7)> 1 yearGeneral data for vinyl esters
Photodegradation Half-life (Atmospheric)HoursQSAR estimation based on reaction with hydroxyl radicals
Bioaccumulation Factor (BCF)6.8 L/kgQSAR estimation based on Log P

Disclaimer: The values in Table 2 are estimations based on structural similarities and QSAR models and should be confirmed with experimental data.

Objective: To determine the rate of abiotic hydrolysis of this compound at different pH values.

Principle: A sterile aqueous solution of this compound is incubated at a constant temperature in the dark at different pH values (typically 4, 7, and 9). The concentration of this compound is measured at various time intervals to determine the hydrolysis rate constant and half-life.

Apparatus:

  • Constant temperature bath.

  • pH meter.

  • Sterile, sealed reaction vessels (e.g., amber glass vials with Teflon-lined septa).

  • Analytical instrument for quantifying this compound (e.g., gas chromatography).

Procedure:

  • Preparation of Buffer Solutions: Prepare sterile buffer solutions for pH 4, 7, and 9.

  • Test Solutions: Add a known amount of this compound to each buffer solution in the reaction vessels.

  • Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 25 °C).

  • Sampling and Analysis: At appropriate time intervals, withdraw samples from the reaction vessels and analyze the concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order rate constant (k) for each pH. The half-life (t₁/₂) is calculated as ln(2)/k.

Photodegradation

Direct photodegradation of this compound in water is not expected to be a significant process as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). However, in the atmosphere, this compound is expected to be degraded by reaction with photochemically produced hydroxyl radicals.

Bioaccumulation

The potential for a substance to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (Log P).

With an estimated Log P of 1.648, this compound has a low potential for bioaccumulation.[2] A Bioconcentration Factor (BCF) can be estimated from the Log P using QSAR models. A Log P of 1.648 suggests a BCF of approximately 6.8 L/kg, which is well below the threshold for concern (typically BCF > 2000).[5]

Ecotoxicity

While a detailed ecotoxicity assessment is beyond the scope of this guide, it is important to note that no specific ecotoxicity data for this compound was found in the reviewed literature. Safety data sheets indicate a lack of data for toxicity to aquatic organisms.[6] Given its potential to hydrolyze to butyric acid and acetaldehyde, the ecotoxicity of these degradation products should also be considered in a comprehensive risk assessment.

Conclusion

Based on its physicochemical properties and by analogy to similar compounds, this compound is expected to be readily biodegradable in the environment. The primary degradation pathway is initiated by enzymatic hydrolysis, leading to the formation of butyric acid and acetaldehyde, which are further mineralized. Abiotic hydrolysis and direct photodegradation in water are not considered significant fate processes. The low octanol-water partition coefficient suggests a low potential for bioaccumulation. While these estimations provide a strong indication of the environmental fate of this compound, experimental verification using standardized protocols, such as the OECD guidelines detailed in this guide, is recommended for a definitive assessment.

References

Methodological & Application

Application Note: Quantitative Analysis of Vinyl Butyrate by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the quantitative analysis of vinyl butyrate (B1204436) using Gas Chromatography-Mass Spectrometry (GC-MS). Vinyl butyrate is a volatile organic compound used in the production of polymers and as a synthetic flavoring agent. Accurate quantification is essential for quality control in manufacturing and for safety assessment in food products. This document provides detailed methodologies for sample preparation, instrument parameters, and data analysis to ensure reliable and reproducible results for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound (ethenyl butanoate) is a colorless liquid with the chemical formula C₆H₁₀O₂.[1] It is primarily used as a monomer in the synthesis of polythis compound and other copolymers. Due to its fruity aroma, it also finds application as a synthetic flavoring agent in the food industry. The volatile nature of this compound makes Gas Chromatography (GC) an ideal separation technique, while Mass Spectrometry (MS) provides sensitive and selective detection and quantification. This protocol outlines a robust GC-MS method for the determination of this compound in a liquid matrix.

Experimental

Sample Preparation

The appropriate sample preparation technique depends on the sample matrix. For liquid samples where this compound is a major component, a direct injection following dilution is suitable. For trace-level analysis in complex matrices, headspace sampling is recommended to minimize matrix effects.

Protocol 1: Direct Liquid Injection

  • Allow the sample to equilibrate to room temperature.

  • Accurately prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or hexane).

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. A typical concentration range might be 1-100 µg/mL.

  • For each sample, standard, and blank, pipette 1 mL into a 2 mL autosampler vial.

  • Add a consistent concentration of an internal standard (IS) to each vial. A suitable internal standard would be a compound with similar chemical properties but a different retention time, such as hexyl acetate (B1210297) or a deuterated analog of this compound.

  • Cap the vials immediately to prevent the loss of volatile analytes.

  • Vortex each vial for 30 seconds to ensure homogeneity.

Protocol 2: Static Headspace Sampling

  • Place a precisely weighed or measured amount of the sample (e.g., 1 g or 1 mL) into a 20 mL headspace vial.

  • Add a matrix modifier, such as sodium chloride (2 g), to increase the volatility of the analyte.[2]

  • Add the internal standard solution.

  • Immediately seal the vial with a PTFE-lined septum and crimp cap.

  • Prepare calibration standards in the same matrix as the sample in separate headspace vials.

  • Incubate the vials in the headspace autosampler at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow for equilibration of this compound between the sample and the headspace gas.[3]

  • A portion of the headspace gas is then automatically injected into the GC-MS system.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system. Optimization may be required based on the specific instrument and column used.

GC Parameter Recommended Setting
GC System Agilent 7890B GC or equivalent
Column Agilent HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature 250°C
Injection Mode Split (Split ratio 20:1) or Splitless for trace analysis
Injection Volume 1 µL (Direct Injection) or 1 mL (Headspace)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 40°C, hold for 2 minutes. Ramp at 10°C/min to 200°C, hold for 5 minutes.
Transfer Line Temperature 280°C
MS Parameter Recommended Setting
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan (m/z 35-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Data Presentation

Quantitative data for this compound analysis is summarized below. The retention time is an estimate based on Kovats retention indices and the analysis of similar compounds on a non-polar column.[1] The characteristic ions are well-established from library spectra.

Compound CAS Number Molecular Weight ( g/mol ) Expected Retention Time (min)
This compound123-20-6114.14~ 8-10

For quantitative analysis using SIM mode, the following ions are recommended:

Compound Quantifier Ion (m/z) Qualifier Ions (m/z)
This compound4371, 27, 41, 114

The mass spectrum of this compound is characterized by a base peak at m/z 43 (C₃H₇⁺) and other significant fragments at m/z 71, 27, and 41. The molecular ion peak at m/z 114 is also typically observed.

Results and Discussion

The described GC-MS method provides excellent chromatographic separation and selective detection of this compound. The use of a non-polar HP-5ms column allows for the elution of this compound in a reasonable timeframe with good peak shape. The temperature program is designed to separate this compound from potential solvent peaks and other volatile components in the sample matrix.

For quantitative analysis, the use of an internal standard is crucial to correct for variations in injection volume and potential matrix effects. A calibration curve should be generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The linearity of the calibration curve should be confirmed with a correlation coefficient (R²) of >0.99.

Conclusion

The GC-MS method detailed in this application note is a reliable and robust protocol for the quantitative analysis of this compound in various sample matrices. The provided experimental parameters for both direct injection and headspace sampling, along with the recommended instrument settings, offer a solid foundation for method development and validation. This protocol is suitable for quality control laboratories, regulatory agencies, and research institutions requiring accurate determination of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample add_is Add Internal Standard sample->add_is dilution Dilution (Direct Inj.) add_is->dilution headspace_prep Headspace Vial Prep. add_is->headspace_prep injection Injection dilution->injection headspace_prep->injection separation GC Separation injection->separation detection MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols: 1H NMR Spectroscopy of Vinyl Butyrate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl butyrate (B1204436) is a key monomer in the production of various polymers and copolymers, finding applications in adhesives, coatings, and binders. A thorough understanding of its chemical structure and purity is paramount for controlling polymerization reactions and ensuring the desired properties of the final material. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of vinyl butyrate. This document provides detailed application notes and a comprehensive protocol for the 1H NMR analysis of this compound.

1H NMR Spectral Data of this compound

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the vinyl and butyrate moieties of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, typically tetramethylsilane (B1202638) (TMS).

The spectrum is characterized by a complex splitting pattern for the vinyl protons due to geminal, cis, and trans couplings. The protons of the butyrate chain show more straightforward first-order splitting.

Table 1: Summary of 1H NMR Data for this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-A (Vinyl)~7.29Doublet of doublets (dd)3Jtrans = 14.0, 3Jcis = 6.21H
H-B (Vinyl, trans)~4.88Doublet of doublets (dd)3Jtrans = 14.0, 2Jgem = 1.61H
H-C (Vinyl, cis)~4.57Doublet of doublets (dd)3Jcis = 6.2, 2Jgem = 1.61H
H-D (Butyrate, α-CH₂)~2.37Triplet (t)3J = 7.42H
H-E (Butyrate, β-CH₂)~1.69Sextet3J = 7.42H
H-F (Butyrate, γ-CH₃)~0.98Triplet (t)3J = 7.43H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency. The provided coupling constants for the vinyl group are typical values for vinyl esters and are consistent with the expected splitting pattern.

Experimental Protocols

A meticulously prepared sample is crucial for obtaining a high-quality 1H NMR spectrum with sharp, well-resolved signals.

Materials and Equipment
  • This compound monomer

  • Deuterated chloroform (B151607) (CDCl₃), 99.8%+ D

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

  • NMR tube (5 mm, high precision)

  • Pasteur pipettes and bulbs

  • Small vials

  • Glass wool or a small cotton plug

  • NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation Protocol
  • Sample Purity : Ensure the this compound monomer is free of any particulate matter. If solids are present, filtration is necessary.

  • Weighing the Sample : In a clean, dry vial, add approximately 5-25 mg of this compound.[1] For a liquid sample like this compound, this corresponds to a few drops.

  • Solvent Addition : To the vial, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2] If using an internal standard, TMS can be added to the solvent at a concentration of 0.03-0.05% (v/v).

  • Dissolution : Gently swirl the vial to ensure the this compound is completely dissolved in the CDCl₃.

  • Filtration : To remove any dust or particulate matter, which can degrade the spectral quality, filter the solution into a clean NMR tube. This can be achieved by passing the solution through a Pasteur pipette with a small plug of glass wool or cotton at the neck.[1][3]

  • Sample Volume : Ensure the final volume of the solution in the NMR tube is approximately 4-5 cm in height.[2]

  • Capping and Labeling : Cap the NMR tube securely and label it clearly.

  • Instrument Setup : Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

  • Data Acquisition : Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Visualization of Key Relationships

This compound Structure and Proton Labeling

The following diagram illustrates the chemical structure of this compound with the protons labeled according to the assignments in Table 1.

Caption: Structure of this compound with proton assignments.

1H NMR Experimental Workflow

The logical flow of the experimental procedure for obtaining the 1H NMR spectrum of this compound is outlined below.

G A Sample Preparation B Dissolution in CDCl3 A->B C Filtration B->C D Transfer to NMR Tube C->D E NMR Spectrometer Setup D->E F Data Acquisition E->F G Data Processing F->G H Spectral Analysis G->H

Caption: Workflow for 1H NMR analysis of this compound.

Splitting Pattern of the Vinyl Protons

The vinyl protons (H-A, H-B, and H-C) form a complex spin system. The signal for each proton is split by the other two, resulting in a doublet of doublets for each. This is illustrated in the following splitting tree diagram for proton H-A.

G A Signal for H-A B B A->B  3J(trans) = 14.0 Hz C C A->C D Peak 1 B->D 3J(cis) = 6.2 Hz E Peak 2 B->E F Peak 3 C->F 3J(cis) = 6.2 Hz G Peak 4 C->G

References

Application Note: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of Polyvinyl Butyrate (PVB) Films

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyvinyl butyrate (B1204436) (PVB) is an amorphous thermoplastic polymer widely utilized as an interlayer in laminated safety glass for automotive and architectural applications. Its desirable properties, including excellent adhesion to glass, toughness, and flexibility, are attributed to its unique chemical structure comprising vinyl butyral, vinyl alcohol, and vinyl acetate (B1210297) units. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive analytical technique for characterizing the chemical composition and structure of PVB films. This application note provides a detailed protocol for the preparation and FTIR analysis of PVB films, catering to researchers, scientists, and drug development professionals.

Principle of FTIR Analysis for PVB

FTIR spectroscopy measures the absorption of infrared radiation by the sample material as a function of wavenumber. The absorbed radiation excites molecular vibrations, such as stretching and bending of chemical bonds. Each functional group within the PVB polymer (e.g., hydroxyl, alkyl, carbonyl, and acetal (B89532) groups) absorbs infrared radiation at specific, characteristic frequencies. The resulting FTIR spectrum serves as a molecular "fingerprint," enabling the identification and quantification of the constituent functional groups in the PVB film.

Key spectral features in a typical PVB FTIR spectrum include a broad band for O-H stretching of the vinyl alcohol units, sharp peaks for C-H stretching of the alkyl chains, a peak for the C=O stretching of any residual vinyl acetate groups, and characteristic absorptions corresponding to the C-O-C stretching of the butyral ring.[1][2][3]

Experimental Protocols

1. Preparation of Polyvinyl Butyrate (PVB) Films by Solution Casting

This protocol describes the preparation of PVB films using the solution casting technique, a common method for producing films with uniform thickness.[4][5]

Materials:

  • Polythis compound (PVB) resin

  • Ethanol (or other suitable solvent such as N,N-dimethylformamide)[1][4]

  • Glass petri dish or a flat glass substrate

  • Scraper or doctor blade (optional, for controlled thickness)

  • Drying oven or vacuum oven

Equipment:

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Fume hood

Procedure:

  • Solution Preparation:

    • Weigh the desired amount of PVB resin using an analytical balance.

    • In a fume hood, dissolve the PVB resin in a suitable solvent (e.g., ethanol) in a beaker to a specific concentration (e.g., 5-10 wt%).

    • Stir the solution using a magnetic stirrer until the PVB is completely dissolved. This may take several hours.

  • Casting the Film:

    • Place a clean, dry glass petri dish or another flat substrate on a level surface.

    • Carefully pour the prepared PVB solution onto the substrate, ensuring the solution spreads evenly to cover the desired area. For more uniform thickness, a doctor blade can be used to spread the solution.

  • Drying the Film:

    • Allow the solvent to evaporate slowly in a dust-free environment at room temperature, typically inside a fume hood.

    • For faster drying, the cast film can be placed in a drying oven at a slightly elevated temperature (e.g., 40-60 °C). The exact temperature and time will depend on the solvent used and the desired film thickness.

    • Once the film is completely dry, it can be carefully peeled off the glass substrate.

2. FTIR Analysis of PVB Films

This protocol outlines the steps for acquiring FTIR spectra of the prepared PVB films using an FTIR spectrometer, commonly in Attenuated Total Reflectance (ATR) or transmission mode.[1]

Materials:

  • Prepared PVB film sample

Equipment:

  • Fourier-Transform Infrared (FTIR) spectrometer (equipped with an ATR accessory if using ATR mode)

  • Sample holder for transmission mode (if applicable)

  • Computer with FTIR software

Procedure:

  • Instrument Preparation:

    • Turn on the FTIR spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

    • Perform a background scan to acquire a spectrum of the ambient environment (or the empty ATR crystal), which will be subtracted from the sample spectrum.

  • Sample Measurement (ATR Mode):

    • Place the PVB film directly onto the ATR crystal.

    • Apply consistent pressure using the ATR press to ensure good contact between the film and the crystal.

    • Acquire the FTIR spectrum of the sample.

  • Sample Measurement (Transmission Mode):

    • Cut a small, uniform piece of the PVB film that can be mounted in the sample holder.

    • Place the sample holder in the spectrometer's sample compartment.

    • Acquire the FTIR spectrum.

  • Data Acquisition Parameters:

    • Spectral Range: Typically 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹ is a common resolution for polymer analysis.[3]

    • Number of Scans: 16 to 64 scans are usually co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum using the FTIR software (e.g., baseline correction, normalization).

    • Identify the characteristic absorption peaks and compare them with known literature values for PVB to confirm the material's identity and assess its chemical features.

Data Presentation

Table 1: Summary of Characteristic FTIR Absorption Bands for Polythis compound (PVB)

Wavenumber Range (cm⁻¹)Vibrational Mode AssignmentReference
3600 - 3200O-H stretching (from vinyl alcohol units, often broadened due to hydrogen bonding)[1][2][6]
3000 - 2850C-H stretching (CH, CH₂, and CH₃ groups)[1]
1740C=O stretching (from residual vinyl acetate units)[1]
1639C=O stretching (carbonyl group)[2]
1400 - 1280C-H bending[1]
1140 & 996C-O-C stretching (of the butyral ring)[1][3]
1100C-O-C stretching (cyclic acetal)[1]
960Breathing of the acetal cycle[1]

Visualization

FTIR_Analysis_Workflow cluster_prep Film Preparation cluster_ftir FTIR Analysis cluster_data Data Processing & Analysis A 1. Dissolve PVB Resin in Solvent B 2. Cast Solution onto Substrate A->B C 3. Dry Film to Remove Solvent B->C D 4. Peel Dried PVB Film C->D E 5. Perform Background Scan D->E Prepared Film F 6. Mount PVB Film in Spectrometer E->F G 7. Acquire FTIR Spectrum F->G H 8. Process Spectrum (e.g., Baseline Correction) G->H Raw Spectral Data I 9. Identify Characteristic Peaks H->I J 10. Correlate Peaks to Functional Groups I->J K Application Note & Protocol J->K Final Report

Caption: Experimental workflow for FTIR analysis of PVB films.

References

Application Notes and Protocols for the Controlled Radical Polymerization of Vinyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the controlled radical polymerization (CRP) of vinyl butyrate (B1204436). This document is intended for researchers in polymer chemistry, materials science, and drug development who are interested in synthesizing well-defined poly(vinyl butyrate) (PVBu) with controlled molecular weight, low polydispersity, and specific end-functionalities.

Introduction to Controlled Radical Polymerization of Vinyl Esters

Vinyl esters, including this compound, are classified as less activated monomers. Their polymerization via conventional free-radical methods often leads to polymers with broad molecular weight distributions and limited architectural control due to a high propensity for chain transfer reactions.[1][2] Controlled radical polymerization techniques offer a significant advantage by enabling the synthesis of precisely defined polymers. The three most common CRP methods are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP).

Among these, RAFT polymerization is the most versatile and widely applied method for vinyl esters.[1][2] ATRP of vinyl esters is challenging but achievable under specific conditions. NMP is generally less effective for these monomers.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[3] The control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). For less activated monomers like this compound, xanthates and N-aryl dithiocarbamates are effective RAFT agents.[1][2]

Experimental Protocol: RAFT Polymerization of this compound

This protocol is a representative example for the synthesis of poly(this compound) via RAFT polymerization.

Materials:

  • This compound (VBu), inhibitor removed

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator

  • O-Ethyl-S-(1-phenylethyl) dithiocarbonate (xanthate RAFT agent)

  • Anhydrous toluene (B28343), solvent

  • Schlenk tube or similar reaction vessel

  • Methanol, non-solvent for precipitation

  • Freeze-pump-thaw equipment

Procedure:

  • Reagent Preparation: In a Schlenk tube equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 43.8 mmol), AIBN (e.g., 7.2 mg, 0.0438 mmol), and the xanthate RAFT agent (e.g., 99.0 mg, 0.438 mmol) in anhydrous toluene (e.g., 5.0 mL). The molar ratio of [VBu]:[RAFT]:[AIBN] in this example is 100:1:0.1.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at 60-70 °C.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy and the molecular weight and polydispersity by Gel Permeation Chromatography (GPC).

  • Termination and Purification: After the desired conversion is reached (e.g., 8-24 hours), terminate the polymerization by cooling the reaction vessel in an ice bath and exposing the mixture to air.

  • Isolation of the Polymer: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol.

  • Drying: Collect the precipitated polymer by filtration or centrifugation, wash with fresh methanol, and dry under vacuum at room temperature to a constant weight.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. While highly effective for many monomers, the ATRP of vinyl esters like this compound is more challenging due to the low stability of the carbon-halogen bond at the chain end. However, with careful selection of the catalyst system and reaction conditions, controlled polymerization can be achieved.

Representative Experimental Protocol: ATRP of this compound

This protocol is a representative example based on successful ATRP of similar vinyl esters and may require optimization for this compound.

Materials:

  • This compound (VBu), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB), initiator

  • Copper(I) bromide (CuBr), catalyst

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand

  • Anhydrous anisole (B1667542), solvent

  • Schlenk tube or similar reaction vessel

  • Methanol, non-solvent for precipitation

  • Freeze-pump-thaw equipment

Procedure:

  • Catalyst Complex Formation: In a Schlenk tube under an inert atmosphere, add CuBr (e.g., 6.3 mg, 0.044 mmol) and anhydrous anisole (e.g., 2.0 mL). Stir the suspension and then add PMDETA (e.g., 9.2 µL, 0.044 mmol) to form the catalyst complex.

  • Addition of Monomer and Initiator: To the catalyst solution, add this compound (e.g., 5.0 g, 43.8 mmol) and EBiB (e.g., 6.5 µL, 0.044 mmol). The molar ratio of [VBu]:[EBiB]:[CuBr]:[PMDETA] in this example is 1000:1:1:1.

  • Degassing: Perform at least three freeze-pump-thaw cycles to ensure the removal of oxygen.

  • Polymerization: After backfilling with an inert gas, place the Schlenk tube in a thermostatically controlled oil bath at a temperature between 60 and 90 °C.

  • Monitoring and Termination: Monitor the reaction as described for the RAFT protocol. Terminate the polymerization by cooling and exposing the reaction mixture to air, which will oxidize the copper catalyst.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Isolation and Drying: Precipitate the purified polymer solution into cold methanol, collect the polymer, and dry it under vacuum.

Nitroxide-Mediated Polymerization (NMP)

General Experimental Protocol: NMP of this compound

Materials:

  • This compound (VBu), inhibitor removed

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO), stable nitroxide

  • Benzoyl peroxide (BPO), initiator

  • Anhydrous solvent (e.g., bulk or anisole)

  • Reaction vessel suitable for high-temperature reactions

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound, BPO, and TEMPO in a specific molar ratio (e.g., [Monomer]:[Initiator]:[Nitroxide] = 100:1:1.3).

  • Degassing: Degas the mixture thoroughly using freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.

  • Polymerization: Heat the reaction mixture to a high temperature, typically in the range of 120-130 °C, for several hours.

  • Work-up: After the desired time, cool the reaction and precipitate the polymer in a non-solvent like methanol.

  • Purification and Drying: Purify the polymer by repeated precipitations and dry under vacuum.

Data Presentation

The following tables summarize representative quantitative data for the controlled radical polymerization of this compound and related vinyl esters.

Table 1: RAFT Polymerization of this compound in a Metal-Organic Framework

EntryMonomerRAFT Agent[M]:[RAFT]:[I]Time (h)Conversion (%)M_n ( g/mol )M_w/M_n (PDI)
1VBuXanthate471:3:148215,2001.5

Data adapted from a study on polymerization in metal-organic frameworks, which may influence the results compared to bulk or solution polymerization.[4]

Table 2: Representative Data for ATRP of Vinyl Acetate (B1210297) (as an analogue for this compound)

EntryMonomerInitiatorCatalyst/LigandTemp (°C)Time (h)Conversion (%)M_n ( g/mol )M_w/M_n (PDI)
1VAcEBiBCuBr/PMDETA8064512,0001.4
2VAcCCl₄/Fe(OAc)₂PMDETA904603,6001.81

Note: This data is for vinyl acetate and serves as a reference. The polymerization of this compound may exhibit different kinetics and control.[5]

Visualization of Polymerization Mechanisms and Workflow

Mechanistic Pathways

The following diagrams illustrate the fundamental mechanisms of RAFT, ATRP, and NMP.

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_propagation Propagation cluster_termination Termination I Initiator (I) R_dot Initiating Radical (R•) I->R_dot k_d P_n_dot Propagating Radical (P_n•) R_dot->P_n_dot + M M Monomer (M) RAFT_agent RAFT Agent (Z-C(=S)-S-R) P_n_dot->RAFT_agent Intermediate Intermediate Radical P_n_dot->Intermediate + RAFT Agent P_m_dot Propagating Radical (P_m•) Dead_Polymer Dead Polymer P_n_dot->Dead_Polymer Dormant_Pn Dormant Polymer (P_n-S-C(=S)-Z) Intermediate->Dormant_Pn + R• Dormant_Pn->P_n_dot P_m_dot->P_n_dot + (n-m)M P_m_dot->Dead_Polymer

Caption: Mechanism of RAFT Polymerization.

ATRP_Mechanism cluster_propagation Propagation cluster_termination Termination Dormant Dormant Species (P_n-X) Radical Propagating Radical (P_n•) Dormant->Radical k_act Dormant:e->Radical:w k_act Activator Activator (Cu(I)L_n) Deactivator Deactivator (X-Cu(II)L_n) Activator:e->Deactivator:w Radical:w->Dormant:e k_deact Radical:s->Radical:n k_p Dead_Polymer Dead Polymer Radical->Dead_Polymer k_t Deactivator:w->Activator:e Monomer Monomer (M) Monomer->Radical

Caption: Mechanism of ATRP.

Caption: Mechanism of NMP.

Experimental Workflow

The following diagram outlines a general experimental workflow for the controlled radical polymerization of this compound.

Experimental_Workflow A 1. Reagent Preparation (Monomer, Initiator, RAFT Agent/Catalyst, Solvent) B 2. Degassing (Freeze-Pump-Thaw or Inert Gas Purge) A->B C 3. Polymerization (Controlled Temperature and Time) B->C D 4. Monitoring (¹H NMR for Conversion, GPC for M_n and PDI) C->D E 5. Termination (Cooling and Exposure to Air) C->E D->C Continue Reaction F 6. Purification (Catalyst Removal for ATRP) E->F G 7. Polymer Isolation (Precipitation in Non-Solvent) F->G H 8. Drying (Vacuum Oven) G->H I Final Polymer Characterization H->I

Caption: General Experimental Workflow.

References

Application Notes and Protocols for RAFT Polymerization of Vinyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. Vinyl butyrate (B1204436) is classified as a "less activated monomer" (LAM), and its polymerization requires careful selection of RAFT agents and reaction conditions to achieve good control. This document provides detailed application notes and experimental protocols for the RAFT polymerization of vinyl butyrate.

Core Concepts of RAFT Polymerization of this compound

The key to a successful RAFT polymerization of this compound lies in the selection of an appropriate RAFT agent. Due to the high reactivity of the propagating poly(this compound) radical, RAFT agents that are highly effective for more activated monomers (MAMs) like styrenes and acrylates, such as dithioesters and trithiocarbonates, often lead to inhibition or poor control.[1] For LAMs like this compound, xanthates and N-aryl dithiocarbamates are the preferred RAFT agents as they provide less stabilization of the radical adduct, leading to effective control over the polymerization.[1]

The general mechanism of RAFT polymerization involves a series of addition-fragmentation equilibria that allows for the rapid exchange between active (propagating) and dormant polymer chains. This dynamic equilibrium ensures that all polymer chains have an equal opportunity to grow, resulting in a polymer population with a narrow molecular weight distribution.

Data Presentation

The following table summarizes representative quantitative data for the RAFT polymerization of this compound under different experimental conditions.

EntryRAFT Agent[Monomer]:[RAFT]:[Initiator]SolventTemp. (°C)Time (h)Conversion (%)M_n ( g/mol )Đ (M_w/M_n)Reference
1Xanthate471:3:1In MOF60483511,5001.5[2]
2O-ethyl S-(phthalimidylmethyl) xanthate100:1:0.2 (macro-CTA synthesis)Benzene6012-8,900-[3]

Note: Data for the RAFT polymerization of this compound is less abundant in the literature compared to vinyl acetate. The data presented here is based on available research and may vary depending on specific experimental parameters.

Experimental Protocols

Protocol 1: Bulk RAFT Polymerization of this compound

This protocol is adapted from a general procedure for the RAFT polymerization of vinyl esters.[4]

Materials:

  • This compound (monomer), purified by passing through a column of basic alumina (B75360) to remove inhibitor.

  • Xanthate RAFT agent (e.g., O-ethyl S-(1-phenylethyl) xanthate).

  • Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol (B129727).

  • Schlenk tube or ampule.

  • Nitrogen or argon source.

  • Oil bath.

Procedure:

  • In a Schlenk tube or ampule, add the desired amounts of this compound, the xanthate RAFT agent, and AIBN. A typical molar ratio of [Monomer]:[RAFT]:[Initiator] would be in the range of 100:1:0.1 to 500:1:0.2.

  • Seal the reaction vessel with a rubber septum and degas the mixture by three freeze-pump-thaw cycles.

  • Backfill the vessel with nitrogen or argon.

  • Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 60-80 °C).

  • Allow the polymerization to proceed for the desired time. The reaction time will influence the monomer conversion and the final molecular weight of the polymer.

  • To quench the polymerization, cool the reaction vessel in an ice bath and expose the mixture to air.

  • The resulting polymer can be purified by precipitation in a non-solvent such as cold methanol or hexane, followed by filtration and drying under vacuum.

Characterization:

  • Monomer Conversion: Determined by gravimetry or ¹H NMR spectroscopy.

  • Molecular Weight and Dispersity (Đ): Determined by size exclusion chromatography (SEC) or gel permeation chromatography (GPC) calibrated with polystyrene standards.

Protocol 2: RAFT Polymerization of this compound in a Metal-Organic Framework (MOF)[2]

This protocol describes a specialized method for achieving stereocontrolled polymerization.

Materials:

  • This compound, inhibitor removed.

  • (S)-2-(ethyl propionate)-(O-ethyl xanthate) (Xanthate RAFT agent).

  • AIBN (initiator).

  • Metal-Organic Framework (MOF) (e.g., [Zn₂(bdc)₂(ted)]n).

  • Solvent (e.g., for monomer loading).

  • EDTA solution for MOF decomposition.

Procedure:

  • Prepare a solution of this compound, the xanthate RAFT agent, and AIBN with a molar ratio of [AIBN]:[RAFT]:[Monomer] = 1:3:471.

  • Adsorb the solution into the nanochannels of the MOF via wetness impregnation.

  • Remove the excess monomer external to the MOF under reduced pressure.

  • Heat the monomer-loaded MOF at 60 °C for 48 hours under a nitrogen atmosphere.

  • Decompose the MOF host using an aqueous Na₂EDTA solution to liberate the polymer.

  • Collect the polymer by centrifugation and wash it repeatedly with a suitable solvent (e.g., methanol for poly(this compound)).

  • Dry the polymer under vacuum at 50 °C.

Visualizations

RAFT Polymerization Workflow

RAFT_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis Monomer Purified this compound Mixing Combine Monomer, RAFT Agent, & Initiator Monomer->Mixing RAFT_Agent Xanthate RAFT Agent RAFT_Agent->Mixing Initiator AIBN Initiator->Mixing Degassing Freeze-Pump-Thaw Cycles Mixing->Degassing Polymerization Heat under Inert Atmosphere (60-80°C) Degassing->Polymerization Quench Cool and Expose to Air Polymerization->Quench Precipitation Precipitate in Non-solvent Quench->Precipitation Drying Dry under Vacuum Precipitation->Drying Characterization SEC/GPC & NMR Analysis Drying->Characterization

Caption: General workflow for the RAFT polymerization of this compound.

RAFT Polymerization Mechanism

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_reinitiation Re-initiation cluster_termination Termination Initiator Initiator Initiator Radical (I•) Initiator Radical (I•) Initiator->Initiator Radical (I•) Propagating Radical (Pn•) Propagating Radical (Pn•) Initiator Radical (I•)->Propagating Radical (Pn•) + Monomer RAFT Adduct Radical RAFT Adduct Radical Propagating Radical (Pn•)->RAFT Adduct Radical + RAFT Agent (Z-C(=S)S-R) Dormant Polymer (Pn-S-C(=S)-Z) Dormant Polymer (Pn-S-C(=S)-Z) RAFT Adduct Radical->Dormant Polymer (Pn-S-C(=S)-Z) - R• Propagating Radical (Pm•) Propagating Radical (Pm•) RAFT Adduct Radical->Propagating Radical (Pm•) - Dormant Species Dormant Polymer (Pn-S-C(=S)-Z)->RAFT Adduct Radical + Pm• R• R• New Propagating Radical (P1•) New Propagating Radical (P1•) R•->New Propagating Radical (P1•) + Monomer Pn• Pn• Dead Polymer Dead Polymer Pn•->Dead Polymer + Pm•

Caption: Key steps in the RAFT polymerization mechanism.

References

Enzymatic Synthesis of Vinyl Butyrate Using Lipase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl butyrate (B1204436) is a valuable chemical intermediate used in the synthesis of polymers, resins, and various specialty chemicals.[1] The enzymatic synthesis of vinyl butyrate offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and can lead to unwanted byproducts. Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are versatile biocatalysts that can efficiently catalyze the synthesis of esters, such as this compound, through transesterification or esterification reactions under mild conditions. This document provides detailed application notes and experimental protocols for the synthesis of this compound using lipase (B570770), with a focus on immobilized lipases like Novozym 435, a commercially available lipase B from Candida antarctica immobilized on a macroporous acrylic resin.

Principle of the Reaction

The enzymatic synthesis of this compound is typically achieved via a transesterification reaction. In this process, a lipase catalyzes the transfer of an acyl group from a vinyl ester (e.g., vinyl acetate) to butyric acid, or the alcoholysis of a butyrate ester with a vinyl alcohol precursor. The use of vinyl esters as acyl donors is advantageous as it drives the reaction equilibrium towards product formation, often resulting in high conversion rates. The reaction generally follows a Ping-Pong Bi-Bi mechanism.

Data Presentation

The following tables summarize the quantitative data on the enzymatic synthesis of butyrate esters, providing insights into the effects of various reaction parameters on conversion and yield. While data specifically for this compound is compiled where available, results from similar short-chain ester syntheses are also included to provide a broader understanding of the process variables.

Table 1: Effect of Temperature on Enzymatic Butyrate Ester Synthesis

LipaseEster SynthesizedTemperature (°C)Conversion/Yield (%)Reaction Time (h)Reference
Immobilized Rhizopus oryzae lipaseMethyl butyrate32~7014[2]
Immobilized Rhizopus oryzae lipaseMethyl butyrate36~6514[2]
Candida rugosa lipaseEthyl butyrate5092.696[3]
Candida rugosa lipaseCinnamyl butyrate509012[4]
Immobilized Rhodococcus cutinaseButyl butyrate30, 40, 50~80 mM product8[5]
Novozym 4352-ethylhexyl palmitate70~936[6]

Table 2: Effect of Substrate Molar Ratio on Enzymatic Butyrate Ester Synthesis

LipaseEster SynthesizedMolar Ratio (Acid:Alcohol or Acyl Donor:Acyl Acceptor)Conversion/Yield (%)Reaction Time (h)Reference
Immobilized Rhizopus oryzae lipaseMethyl butyrate1:0.6 (this compound:Methanol)70.4214[2]
Candida rugosa lipaseCinnamyl butyrate1:2 (Butyric acid:Cinnamyl alcohol)9012[4]
Novozym 435Naringin acetate (B1210297)1:5 (Naringin:Vinyl acetate)94.47Not Specified[7]
Novozym 4352-ethylhexyl palmitate1:5.5 (Palmitic acid:2-ethyl hexanol)~936[6]
Lipozyme TL IMIsoamyl butyrate1:1.5 (Butyric acid:Isoamyl alcohol)Not SpecifiedNot Specified[8]

Table 3: Effect of Enzyme Concentration on Enzymatic Butyrate Ester Synthesis

LipaseEster SynthesizedEnzyme ConcentrationConversion/Yield (%)Reaction Time (h)Reference
Immobilized Rhizopus oryzae lipaseMethyl butyrate80 U70.4214[2]
Candida rugosa lipaseCinnamyl butyrate2% (w/w of substrates)9012[4]
Candida rugosa lipaseEthyl butyrate15 g/L83Not Specified[3]
Novozym 435Octyl formate15 g/L~701[9]
Novozym 4352-ethylhexyl palmitate10.5 wt%~936[6]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound via Transesterification

This protocol describes the synthesis of this compound using immobilized lipase (e.g., Novozym 435) in a solvent-free system, which is an environmentally friendly approach.[2]

Materials:

  • Immobilized Lipase (e.g., Novozym 435)

  • Vinyl acetate

  • Butyric acid

  • n-Hexane (for sample dilution and GC analysis)

  • Internal standard for GC analysis (e.g., decane)

  • Glass vials with screw caps

  • Shaking incubator or magnetic stirrer with temperature control

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

Procedure:

  • Reaction Setup: In a sealed glass vial, combine vinyl acetate and butyric acid at a desired molar ratio (e.g., 1:1 to 1:5).

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme concentration can be varied (e.g., 1-10% w/w of the total substrates).

  • Incubation: Place the vial in a shaking incubator set to the desired temperature (e.g., 30-60°C) and agitation speed (e.g., 200 rpm).

  • Sampling: At regular time intervals, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Sample Preparation for GC Analysis: Dilute the aliquot with a known volume of n-hexane containing an internal standard. Centrifuge the sample to remove the immobilized enzyme before injection into the GC.

  • GC Analysis: Analyze the sample using a GC-FID to determine the concentration of this compound and the remaining substrates. A suitable GC column would be a capillary column such as a Carbowax or a similar polar column.

  • Calculation of Conversion: Calculate the molar conversion of the limiting substrate to this compound based on the peak areas from the GC analysis.

Protocol 2: Analytical Method - Gas Chromatography (GC)

Instrument and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: Capillary column suitable for separating short-chain esters (e.g., Carbowax 20M, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 10°C/min.

    • Final hold: Hold at 180°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Quantification:

The amount of this compound produced can be quantified by comparing the peak area of the product with that of a standard curve prepared with known concentrations of pure this compound. The use of an internal standard is recommended to improve accuracy and precision.

Mandatory Visualizations

Lipase-Catalyzed Transesterification Workflow

G Experimental Workflow for Enzymatic Synthesis of this compound cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results substrates Mix Substrates (Vinyl Acetate & Butyric Acid) enzyme Add Immobilized Lipase substrates->enzyme incubate Incubate with Agitation (Controlled Temperature) enzyme->incubate sampling Withdraw Aliquots incubate->sampling dilution Dilute with Solvent & Internal Standard sampling->dilution centrifuge Remove Enzyme dilution->centrifuge gc GC-FID Analysis centrifuge->gc quant Quantify this compound (Calculate Conversion) gc->quant G Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Transesterification E Lipase (E) EA E-Vinyl Acetate Complex E->EA F Acyl-Enzyme Intermediate (F) EA->F + FB F-Butyric Acid Complex F->FB + P Vinyl Alcohol (P) F->P EQ E-Vinyl Butyrate Complex FB->EQ EQ->E + VB This compound (Q) EQ->VB VA Vinyl Acetate (A) VA->EA BA Butyric Acid (B) BA->FB

References

Applications of Polyvinyl Butyral (PVB) in High-Performance Coatings: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl Butyral (PVB) is a versatile thermoplastic resin synthesized by the acetal (B89532) reaction of polyvinyl alcohol and butyraldehyde.[1] It is renowned for its exceptional film-forming properties, strong adhesion to a variety of substrates, flexibility, and toughness.[2][3] These characteristics make PVB an invaluable polymer in the formulation of high-performance coatings for diverse applications, including metal primers, wood lacquers, and concrete sealers.[4][5] This document provides detailed application notes, experimental protocols, and performance data for PVB-based coatings, tailored for a scientific audience.

Key Properties of Polyvinyl Butyral (PVB) for Coatings

Polyvinyl Butyral's utility in coatings stems from a unique combination of physical and chemical properties:

  • Excellent Adhesion: PVB exhibits strong adhesion to a wide range of surfaces, including metals (steel, aluminum, galvanized iron), glass, wood, and concrete.[6][7] This is attributed to the presence of hydroxyl groups in its structure, which promote hydrogen bonding with the substrate.

  • Film-Forming Capabilities: PVB forms clear, tough, and flexible films upon solvent evaporation.[2] This contributes to the durability and protective qualities of the coating.

  • Flexibility and Toughness: Coatings formulated with PVB demonstrate excellent flexibility and impact resistance, preventing cracking and delamination, especially on substrates subject to mechanical stress or thermal expansion.[6]

  • Corrosion Resistance: In primer formulations, particularly wash primers, PVB, in conjunction with phosphoric acid and anti-corrosive pigments, provides excellent protection against corrosion on metal surfaces.[8][9]

  • Solubility and Compatibility: PVB is soluble in a variety of organic solvents, primarily alcohols, and can be blended with other resins like phenolics, epoxies, and nitrocellulose to enhance specific properties of the coating.[3]

Application Notes

Metal Primers: Wash Primers and Shop Primers

PVB is a critical component in the formulation of wash primers, also known as etch primers. These primers are applied as a thin pretreatment layer on metallic surfaces to enhance adhesion of subsequent paint layers and provide temporary corrosion protection.[6][8]

The protective mechanism of a PVB wash primer involves a chemical reaction at the metal-primer interface. The formulation typically contains phosphoric acid, which etches the metal surface, creating a microscopic profile for mechanical keying. The PVB resin, along with chromate (B82759) or non-chromate anti-corrosive pigments, then forms a complex, passive layer on the surface, inhibiting corrosion.[8]

Typical Formulations:

  • Two-Component (2K) System: This is the most common type, where a base component containing PVB resin and pigments is mixed with an acidic catalyst (dilute phosphoric acid) just before application.[2][10] This ensures the reactivity of the system is initiated at the time of use.

  • One-Component (1K) System: While less common, some formulations are available as a single-pack system with stabilized acidic components.

Performance Characteristics:

PVB-based primers offer rapid drying times, excellent adhesion to various metals, and a suitable surface for subsequent topcoats.[2][9]

Wood Coatings: Sealers and Lacquers

In wood coatings, PVB is utilized for its ability to provide excellent sealing, flexibility, and toughness.[3] It is often used in combination with other resins like nitrocellulose and phenolics to formulate sealers and lacquers.[3]

  • Sealers: PVB-based sealers penetrate the wood pores, providing a smooth base for topcoats and preventing the absorption of subsequent layers. They also help in preventing the bleeding of natural wood components like resins and tannins.[3]

  • Lacquers: As a component in clear lacquers, PVB contributes to a fast-drying, hard, and tough finish with good adhesion.[7]

Concrete and Masonry Sealers

PVB can be used in the formulation of clear sealers for concrete and masonry surfaces. These sealers penetrate the porous substrate to provide a protective barrier against water ingress, staining, and dusting.[7] The application of a PVB-based sealer can improve the durability and cleanability of concrete floors and walls.

Quantitative Performance Data

The performance of PVB coatings can be quantified using standardized testing methods. The following tables summarize typical performance data for various PVB coating formulations.

Table 1: Adhesion Performance of PVB Coatings on Various Substrates

Coating TypeSubstrateASTM Test MethodAdhesion Result
Polyvinyl Butyral (PVB)GlassASTM D33595B
Polyvinyl Butyral (PVB)AluminumASTM D45413.5 - 5.0 MPa
Polyvinyl Butyral (PVB)SteelASTM D33594B - 5B
Comparison: AcrylicAluminumASTM D45412.0 - 4.0 MPa
Comparison: Two-Part EpoxySteelASTM D4541> 10 MPa (Cohesive Failure)
Comparison: PolyurethaneAluminumASTM D45415.0 - 8.0 MPa
Data compiled from industry sources. A 5B rating in ASTM D3359 signifies no peeling or removal of the coating, representing the highest level of adhesion.[11]

Table 2: Corrosion Resistance of PVB-Modified Epoxy Primer

Coating SystemSubstrateTest MethodPerformance MetricResult
PVB Modified Epoxy PrimerCold Rolled SteelSalt Spray (ASTM B117)Rusting after 500 hoursNo rust
PVB Modified Epoxy PrimerCold Rolled SteelAdhesion after Salt SprayASTM D33595B
Standard Epoxy PrimerCold Rolled SteelSalt Spray (ASTM B117)Rusting after 500 hoursSlight rusting
Standard Epoxy PrimerCold Rolled SteelAdhesion after Salt SprayASTM D33593B
Illustrative data based on typical performance of PVB-modified epoxy primers.

Experimental Protocols

Protocol 1: Preparation of a Two-Component PVB Wash Primer

Objective: To prepare a laboratory-scale batch of a two-component PVB wash primer.

Materials:

  • Part A (Base):

  • Part B (Acidic Catalyst):

    • Phosphoric acid (85%)

    • Deionized water

    • Ethanol

Equipment:

  • High-speed disperser with a Cowles blade

  • Laboratory balance

  • Beakers and mixing vessels

  • Stirring rods

Procedure:

  • Preparation of Part A (Base): a. In a suitable mixing vessel, add the ethanol and n-butanol. b. While stirring at low speed, slowly add the PVB resin until completely dissolved. This may take 30-60 minutes. c. Gradually add the anti-corrosive pigment and talc to the PVB solution. d. Increase the dispersion speed to high (e.g., 2000-3000 rpm) and disperse for 20-30 minutes, or until a Hegman gauge reading indicates the desired fineness of grind. e. Adjust the viscosity with additional solvent if necessary.

  • Preparation of Part B (Acidic Catalyst): a. In a separate beaker, carefully and slowly add the phosphoric acid to the deionized water while stirring. Caution: This is an exothermic reaction. b. Once cooled to room temperature, add the ethanol and mix until a homogenous solution is obtained.

  • Mixing Before Application: a. Just prior to use, mix Part A and Part B in the specified ratio (e.g., 4:1 by volume). b. Stir the mixture thoroughly with a clean stirring rod. c. Allow an induction time of 15-30 minutes before application. The pot life of the mixed primer is typically around 8 hours.[2][12]

Protocol 2: Application and Curing of PVB Wash Primer

Objective: To apply the prepared PVB wash primer to a metal substrate and allow it to cure.

Materials:

  • Prepared two-component PVB wash primer

  • Metal panels (e.g., cold-rolled steel, aluminum, galvanized steel)

  • Solvent for cleaning (e.g., acetone (B3395972) or a degreaser)

  • Abrasive paper or blasting equipment (optional, for surface preparation)

  • Spray gun (conventional or HVLP) or brush

Procedure:

  • Surface Preparation: a. Degrease the metal panels by wiping with a solvent-soaked cloth to remove any oil, grease, or other contaminants.[9] b. For optimal adhesion, abrade the surface lightly with fine-grit sandpaper or by grit blasting.[10] c. Ensure the surface is clean, dry, and free of dust before applying the primer.

  • Application: a. Apply a thin, uniform coat of the mixed wash primer to the prepared metal surface. The recommended dry film thickness is typically very low, around 8-15 micrometers.[2] The substrate should be visible through the primer film.[9] b. Application can be done using a conventional spray gun or a brush. For spraying, adjust the viscosity with a suitable thinner if necessary.[13]

  • Curing: a. Allow the primer to air dry. The touch-dry time is typically short, around 10-15 minutes at room temperature (25°C).[2] b. The primer is usually ready for overcoating with a subsequent primer or topcoat within 30-60 minutes.[9]

Protocol 3: Adhesion Testing of PVB Coatings (ASTM D3359 - Cross-Cut Tape Test)

Objective: To assess the adhesion of a PVB coating to a substrate using the cross-cut tape test.

Materials:

  • Coated panel

  • Cross-cut adhesion test kit (including a cutting tool with multiple blades and a brush)

  • Pressure-sensitive adhesive tape (as specified in the standard)

  • Illuminated magnifier

Procedure:

  • Select a representative area of the coated panel.

  • Make a series of parallel cuts through the coating down to the substrate using the cutting tool.

  • Make a second series of cuts perpendicular to the first, creating a lattice pattern.

  • Brush the area lightly to remove any detached flakes of coating.

  • Apply the pressure-sensitive tape firmly over the lattice.

  • Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle.

  • Examine the grid area under magnification and classify the adhesion according to the ASTM D3359 scale (0B to 5B), where 5B represents no detachment and 0B represents severe detachment.[11]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the preparation and testing of a PVB-based coating.

experimental_workflow cluster_prep Coating Preparation cluster_app Application & Curing cluster_test Performance Testing prep_resin Dissolve PVB Resin in Solvents add_pigments Add Pigments & Fillers prep_resin->add_pigments disperse High-Speed Dispersion add_pigments->disperse letdown Letdown & Viscosity Adjustment disperse->letdown mix_components Mix 2K Components (if applicable) letdown->mix_components surf_prep Substrate Surface Preparation surf_prep->mix_components application Apply Coating (Spray/Brush) mix_components->application curing Curing (Air Dry) application->curing adhesion_test Adhesion Test (ASTM D3359/D4541) curing->adhesion_test corrosion_test Corrosion Resistance (Salt Spray - ASTM B117) curing->corrosion_test mech_test Mechanical Properties (Flexibility, Hardness) curing->mech_test analysis Data Analysis & Comparison adhesion_test->analysis corrosion_test->analysis mech_test->analysis end_node End analysis->end_node start Start start->prep_resin

Caption: Workflow for PVB Coating Preparation and Evaluation.

Conclusion

Polyvinyl Butyral is a highly effective resin for a wide range of coating applications due to its excellent adhesion, flexibility, and film-forming properties. The provided application notes and experimental protocols offer a framework for researchers and scientists to formulate and evaluate PVB-based coatings for metal, wood, and concrete substrates. The quantitative data presented underscores the high-performance characteristics of these coatings. Further optimization of formulations can be achieved by systematically varying the type and concentration of PVB resin, solvents, pigments, and other additives to meet the specific requirements of the intended application.

References

Application Notes and Protocols for Emulsion Polymerization of Vinyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emulsion polymerization is a versatile and widely utilized technique for the synthesis of a variety of polymers with applications spanning from coatings and adhesives to drug delivery systems. This document provides a detailed protocol for the emulsion polymerization of vinyl butyrate (B1204436), a monomer that yields polymers with unique properties due to the presence of the butyrate side group. The resulting polyvinyl butyrate (PVB) latex can be tailored for specific applications by controlling reaction parameters such as initiator and surfactant concentrations, temperature, and monomer feed rate.

This compound is less commonly polymerized via emulsion techniques compared to its analogue, vinyl acetate. Therefore, this protocol is synthesized from established methods for similar vinyl esters, providing a robust starting point for research and development. The hydrophobic nature of the butyrate group influences the polymerization kinetics and the final properties of the latex particles. Careful control of the experimental conditions is crucial for achieving desired characteristics such as particle size, molecular weight, and conversion.

Experimental Protocols

This section details a standard batch protocol for the emulsion polymerization of this compound. The procedure is based on common practices for vinyl ester polymerization.[1][2]

Materials:

  • This compound (monomer, stabilized)

  • Potassium Persulfate (KPS, initiator)

  • Sodium Dodecyl Sulfate (B86663) (SDS, anionic surfactant)

  • Sodium Bicarbonate (buffer)

  • Deionized Water

  • Nitrogen gas (inert gas)

  • Hydroquinone (B1673460) (inhibitor for stopping the reaction)

Equipment:

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer with a variable speed motor

  • Heating mantle with temperature controller

  • Thermometer or thermocouple

  • Inlet for nitrogen gas

  • Dropping funnel (for semi-batch process)

  • Sampling apparatus

Procedure: Batch Emulsion Polymerization

  • Reactor Setup: Assemble the 250 mL three-necked flask with the mechanical stirrer, reflux condenser, and a nitrogen inlet. Place the flask in the heating mantle.

  • Initial Charge: To the reactor, add 100 mL of deionized water, 1.0 g of sodium dodecyl sulfate (SDS), and 0.2 g of sodium bicarbonate.

  • Inert Atmosphere: Begin stirring the mixture at 300 rpm and purge the reactor with a gentle stream of nitrogen for 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization. Maintain a positive nitrogen pressure throughout the reaction.

  • Monomer Addition: Add 20 g of this compound monomer to the reactor. Continue stirring to form an emulsion.

  • Initiator Preparation: In a separate beaker, dissolve 0.2 g of potassium persulfate (KPS) in 10 mL of deionized water.

  • Reaction Initiation: Heat the reactor to 70°C. Once the temperature is stable, add the KPS solution to the reactor to initiate the polymerization.

  • Polymerization: Maintain the reaction temperature at 70°C (±1°C) with continuous stirring at 300-500 rpm for 4 hours.[1] The appearance of a milky-white emulsion indicates the formation of polymer particles.

  • Sampling and Monitoring: To monitor the reaction progress, samples can be withdrawn at various time intervals. To do this, a small sample is taken and added to a pre-weighed container with a small amount of hydroquinone solution to stop the polymerization. The percent conversion can be determined gravimetrically by evaporating the water and unreacted monomer.[1]

  • Cooling: After 4 hours, turn off the heating mantle and allow the reactor to cool to room temperature while continuing to stir.

  • Product Collection: The resulting polythis compound latex can be filtered through a fine mesh to remove any coagulum.

Data Presentation

The following tables summarize typical quantitative data ranges for the emulsion polymerization of vinyl esters, which can be used as a benchmark for experiments with this compound.

Table 1: Typical Reaction Parameters

ParameterValueReference
Reaction Temperature70 - 85 °C[1][3]
Stirring Speed300 - 500 rpm[1]
Initiator (KPS) Concentration0.5 - 1.5 wt% (based on monomer)[2]
Surfactant (SDS) Concentration1 - 3 wt% (based on monomer)[2][3]
Monomer to Water Ratio1:4 to 1:5 (w/w)[1]

Table 2: Expected Outcome Ranges

ParameterExpected RangeReference
Monomer Conversion> 90%[4]
Particle Size50 - 200 nm[5]
Solids Content15 - 25%-
pH of final latex7 - 9 (after neutralization)[3]

Visualization

Diagram 1: Experimental Workflow for Batch Emulsion Polymerization of this compound

EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Assemble Reactor B Add Water, Surfactant (SDS) & Buffer A->B C Purge with Nitrogen B->C D Add this compound Monomer C->D F Heat Reactor to 70°C D->F E Prepare Initiator (KPS) Solution G Add Initiator Solution E->G F->G H Polymerize for 4 hours at 70°C G->H I Monitor Conversion (Optional) H->I J Cool to Room Temperature H->J K Filter Latex J->K L Characterize Product K->L

A schematic of the batch emulsion polymerization workflow.

Diagram 2: Logical Relationship of Components in Emulsion Polymerization

EmulsionPolymerizationComponents Monomer This compound Latex Polythis compound Latex Monomer->Latex Polymerizes Water Continuous Phase (Water) Water->Latex Disperses Surfactant Surfactant (SDS) Surfactant->Latex Stabilizes Initiator Initiator (KPS) Initiator->Monomer Initiates

Key components and their roles in the emulsion polymerization process.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Analysis of Vinyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl butyrate (B1204436) is a volatile organic compound (VOC) and a key aroma component in various fruits and food products. Accurate and sensitive quantification of vinyl butyrate is essential in the food and beverage industry for quality control, in flavor and fragrance development, and in various research applications. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) provides a simple, solvent-free, and highly sensitive method for the analysis of this compound in diverse and complex matrices.[1]

This document provides detailed application notes and protocols for the analysis of this compound using Headspace SPME (HS-SPME) followed by GC-MS.

Principle of Solid-Phase Microextraction (SPME)

SPME is a sample preparation technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. The extraction can be performed by directly immersing the fiber into a liquid sample or by exposing it to the headspace above a liquid or solid sample (Headspace SPME). Analytes partition between the sample matrix and the fiber coating until equilibrium is reached. Subsequently, the fiber is transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and analyzed.[1] Headspace SPME is particularly suitable for volatile compounds like this compound.[1]

Experimental Protocols

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is recommended for the analysis of volatile esters like this compound.[1][2]

  • SPME Holder: Manual or autosampler compatible.

  • Vials: 20 mL clear glass vials with PTFE/silicone septa.[1][2]

  • This compound Standard: Analytical grade.

  • Sodium Chloride (NaCl): For "salting out" to improve the extraction of volatile compounds.[2]

  • Heater/Agitator: For sample incubation and equilibration.

Headspace SPME-GC-MS Protocol for this compound Analysis

This protocol describes a general procedure for the analysis of this compound in a liquid matrix (e.g., fruit juice, beverage).

Step 1: Sample Preparation

  • Pipette 5 mL of the liquid sample into a 20 mL SPME vial.[2]

  • For quantitative analysis, an appropriate internal standard may be added.

  • To enhance the extraction of volatile compounds, add 1.5 g of NaCl to the sample (salting out).[2]

  • Immediately seal the vial with a PTFE/silicone septum screw cap.[2]

Step 2: Headspace Extraction

  • Place the sealed vial in a heating block or water bath.

  • Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm) to allow this compound to partition into the headspace.[2]

  • Expose the SPME fiber to the headspace of the vial for a set time (e.g., 20-40 minutes) while maintaining the equilibration temperature.[1]

Step 3: Desorption and GC-MS Analysis

  • After extraction, retract the fiber into the needle and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption.[1][2]

  • Desorb for a specific time (e.g., 2-5 minutes) in splitless mode.[1]

  • Start the GC-MS data acquisition.

Experimental Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Headspace SPME cluster_analysis GC-MS Analysis Sample 1. Sample Collection (5 mL liquid sample) Vialing 2. Transfer to 20 mL Vial Sample->Vialing Salting 3. Add NaCl (1.5g) Vialing->Salting Sealing 4. Seal Vial Salting->Sealing Equilibration 5. Equilibrate Sample (60°C for 15 min) Sealing->Equilibration Transfer to Heater/Agitator Extraction 6. Expose SPME Fiber (20-40 min) Equilibration->Extraction Desorption 7. Thermal Desorption in GC Inlet (250°C for 2-5 min) Extraction->Desorption Transfer to GC-MS Analysis 8. Chromatographic Separation and Mass Spectrometric Detection Desorption->Analysis Data 9. Data Acquisition and Processing Analysis->Data

Caption: Experimental workflow for this compound analysis using SPME-GC-MS.

Quantitative Data

The following table summarizes typical quantitative data for the analysis of volatile esters using SPME-GC-MS. These values are indicative and may vary depending on the specific matrix, instrumentation, and analytical conditions.

ParameterTypical Value/RangeReference
SPME Fiber Coating DVB/CAR/PDMS, 50/30 µm[1][2]
Extraction Mode Headspace (HS)[1]
Sample Volume 5 mL (in 20 mL vial)[2]
Equilibration Temperature 40-60 °C[1][2]
Equilibration Time 15-30 min[1][2]
Extraction Time 20-40 min[1]
Desorption Temperature 250 °C[1][2]
Desorption Time 2-5 min[1]
Detection Limit (LOD) ppb to ppt (B1677978) levels[2]
Quantification Limit (LOQ) ppb to ppt levels[2]

Signaling Pathway/Logical Relationship Diagram

The logical relationship in SPME involves the partitioning of the analyte between the sample matrix, the headspace, and the fiber coating, governed by equilibrium principles.

SPME_Equilibrium Matrix This compound in Sample Matrix Headspace This compound in Headspace (Vapor Phase) Matrix->Headspace Partitioning (K_hs) Fiber This compound Adsorbed on SPME Fiber Coating Headspace->Fiber Partitioning (K_fs)

Caption: Analyte partitioning equilibria in Headspace SPME.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry. The method is sensitive, robust, and environmentally friendly due to the absence of organic solvents. The provided experimental parameters and performance data serve as a valuable starting point for researchers, scientists, and drug development professionals for the accurate quantification of this compound and other volatile esters in various matrices.

References

Application Notes and Protocols for the Preparation of Vinyl Butyrate-Based Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl butyrate (B1204436) is a versatile monomer used in the synthesis of various polymers and copolymers. Its derivatives, particularly polyvinyl butyral (PVB), are widely employed in the formulation of adhesives due to their excellent flexibility, adhesion, and chemical resistance.[1] These adhesives find applications in diverse fields, from industrial coatings and laminated safety glass to specialized uses in medical and pharmaceutical product development. This document provides detailed application notes and experimental protocols for the preparation and characterization of vinyl butyrate-based adhesives.

Data Presentation

Table 1: Physicochemical Properties of this compound Monomer
PropertyValueReference
CAS Number 123-20-6[2]
Molecular Formula C6H10O2[2]
Molecular Weight 114.14 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Odor Fruity[2]
Boiling Point Not specified in search results
Flash Point 68 °F[3]
Solubility Soluble in organic solvents (e.g., ethanol (B145695), ether), limited solubility in water.[2]
Table 2: Typical Formulation of a Polyvinyl Butyral (PVB) Adhesive Solution

This formulation is based on a patent for a PVB adhesive and can be adapted for various applications.[4][5]

ComponentParts by Weight (Example 1)Parts by Weight (Example 2)Purpose
Polyvinyl Butyral (PVB)226180Primary binder, provides adhesion and film formation.
95% Ethanol13590Solvent
Cyclopropane (B1198618)4630Co-solvent/diluent
Rosin (B192284)54Tackifier, enhances adhesion.
Aldol (B89426) Resin43Co-binder, modifies properties.
Stearyl Alcohol32Plasticizer/lubricant
Dibutyl Phthalate (B1215562)21Plasticizer, improves flexibility.
Talcum Powder2210Filler, can modify mechanical properties.
Table 3: Effect of Plasticizer Content on Polyvinyl Butyral (PVB) Properties

Plasticizers are crucial additives that modify the physical properties of PVB to suit specific applications.[6]

PropertyEffect of Increasing Plasticizer Content
Tensile Strength Decreases
Elongation at Break Increases
Glass Transition Temperature (Tg) Decreases
Melt Flow Rate Increases
Table 4: Thermal Properties of Polyvinyl Butyral (PVB)

Thermal analysis is critical for understanding the processing and performance limits of PVB adhesives.

PropertyTypical Value RangeAnalytical MethodReference
Glass Transition Temperature (Tg) 50°C to 90°C (unplasticized)DSC[7]
Decomposition Onset ~280°C - 300°CTGA[8]
Major Weight Loss Region 300°C - 480°CTGA[8]

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer via Transesterification

This protocol describes a common laboratory-scale synthesis of this compound from vinyl acetate (B1210297) and butyric acid.

Materials:

  • Butyric acid

  • Vinyl acetate

  • Sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • In a reaction flask, combine butyric acid and vinyl acetate in a 1:1.2 molar ratio.[1]

  • Slowly add sulfuric acid as a catalyst, approximately 8% by mass of the reactants.[1]

  • Heat the mixture to reflux at approximately 130°C with continuous stirring.[1] The reaction progress can be monitored by gas chromatography (GC).

  • After the reaction is complete (typically when high yields of this compound are observed, which can be over 95%), cool the mixture to room temperature.[1]

  • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the organic layer with distilled water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the this compound by fractional distillation.

Characterization: The synthesized this compound can be characterized by:

  • ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.[9]

  • FTIR spectroscopy to identify the characteristic functional groups, particularly the ester carbonyl stretch.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity.

Protocol 2: Preparation of a Polyvinyl Butyral (PVB) Adhesive Solution

This protocol is adapted from a patent and describes the preparation of a PVB-based adhesive.[4][5]

Materials:

  • Polyvinyl butyral (PVB) resin powder

  • 95% Ethanol

  • Cyclopropane

  • Rosin

  • Aldol resin

  • Stearyl alcohol

  • Dibutyl phthalate

  • Talcum powder

  • Reaction kettle with a stirrer and heating capabilities

Procedure:

  • Stirring: Add the specified amount of 95% ethanol solution to the reaction kettle. At room temperature, slowly add the polyvinyl butyral powder while stirring. Continue stirring for approximately 70 minutes, then add cyclopropane and stir until uniform.[4]

  • Dissolution: Heat the solution to 50°C. Continue to slowly add any remaining polyvinyl butyral until it is completely dissolved. Then, cool the mixture back to room temperature.[4]

  • Miscibility: Add the crushed rosin and talcum powder to the solution and stir until evenly dispersed. Subsequently, add the aldol resin, stearyl alcohol, and dibutyl phthalate and continue mixing until a miscible solution is obtained.[4]

  • Filtration: Filter the resulting solution to remove any undissolved particles or impurities to obtain the final adhesive product.[4]

Protocol 3: Characterization of Adhesive Properties

A. Adhesion Strength Testing:

  • Peel Adhesion (ASTM D903): This test measures the force required to peel a flexible adherend from a rigid substrate at a 180-degree angle. The result is expressed as force per unit width.

  • Shear Strength (ASTM D1002): This method determines the shear strength of an adhesive on a single-lap-joint specimen, typically for metal-to-metal bonding.

  • Pull-off Adhesion (ASTM D4541): This test quantifies the tensile stress required to pull a coating away from a substrate. A loading fixture is bonded to the coating surface and then pulled perpendicularly.

B. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the adhesive, which is crucial for understanding its performance at different temperatures.[10][11]

  • Thermogravimetric Analysis (TGA): This analysis determines the thermal stability and decomposition profile of the adhesive.[8][10][11] It can also be used to quantify the amount of plasticizer and other volatile components.[8]

C. Rheological Analysis:

  • Viscosity Measurement: The viscosity of the adhesive solution can be measured using a viscometer (e.g., Brookfield or Ubbelohde type). Viscosity is a critical parameter for application and processing.[1][12]

Visualizations

Synthesis of this compound

G cluster_reactants Reactants cluster_products Products butyric_acid Butyric Acid reaction Transesterification butyric_acid->reaction vinyl_acetate Vinyl Acetate vinyl_acetate->reaction vinyl_butyrate This compound acetic_acid Acetic Acid catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction reaction->vinyl_butyrate reaction->acetic_acid

Caption: Transesterification synthesis of this compound.

Polyvinyl Butyral (PVB) Formation

G cluster_reactants Reactants pva Polyvinyl Alcohol (PVA) reaction Acetalization Reaction pva->reaction butyraldehyde Butyraldehyde butyraldehyde->reaction catalyst Acid Catalyst catalyst->reaction pvb Polyvinyl Butyral (PVB) reaction->pvb

Caption: Formation of Polyvinyl Butyral (PVB).

Experimental Workflow for Adhesive Preparation and Testing

G cluster_synthesis Monomer Synthesis cluster_polymerization Adhesive Formulation cluster_testing Adhesive Characterization synthesis Synthesize this compound purification Purify Monomer (Distillation) synthesis->purification char_monomer Characterize Monomer (NMR, FTIR) purification->char_monomer polymerization Dissolve PVB in Solvents additives Add Plasticizers & Fillers polymerization->additives filtration Filter Adhesive Solution additives->filtration application Apply Adhesive to Substrates filtration->application curing Cure Adhesive application->curing testing Perform Mechanical & Thermal Tests curing->testing

Caption: Workflow for adhesive preparation and testing.

References

Application Notes and Protocols for Monitoring Vinyl Butyrate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the polymerization of vinyl butyrate (B1204436), a critical process in the synthesis of polyvinyl butyrate (PVB). Accurate monitoring of this reaction is essential for controlling the polymer's molecular weight, composition, and, consequently, its physical and chemical properties, which are vital for applications in drug delivery systems, medical adhesives, and specialty coatings.

Spectroscopic Techniques for Real-Time Monitoring

Spectroscopic methods offer the advantage of real-time, in-situ monitoring of the polymerization process, providing immediate feedback on the reaction kinetics.

Fourier Transform Infrared (FTIR) Spectroscopy

Application: FTIR spectroscopy is a powerful tool for monitoring the conversion of this compound monomer to polythis compound by tracking the disappearance of the vinyl C=C bond.[1][2][3]

Protocol: In-Situ Monitoring using Attenuated Total Reflectance (ATR)-FTIR

  • Instrumentation: An FTIR spectrometer equipped with a diamond ATR probe is ideal for in-situ reaction monitoring.[4][5]

  • Setup:

    • Immerse the ATR probe directly into the reaction vessel containing the this compound monomer, initiator, and solvent (if applicable).

    • Ensure proper mixing to maintain a homogeneous reaction mixture at the probe's surface.

  • Data Acquisition:

    • Collect a background spectrum of the reaction mixture before initiating the polymerization.

    • Initiate the polymerization (e.g., by raising the temperature or adding a catalyst).

    • Collect spectra at regular intervals (e.g., every 1-5 minutes) throughout the reaction. A typical setting is 256 scans at a resolution of 4 cm⁻¹.[4]

  • Data Analysis:

    • Monitor the decrease in the absorbance of the characteristic vinyl group peaks.

    • To quantify the monomer conversion, ratio the intensity of a vinyl group peak against an internal standard peak that remains constant throughout the reaction (e.g., a solvent peak or a C=O ester peak).

Quantitative Data Presentation:

Vibrational ModeWavenumber (cm⁻¹)Change During Polymerization
=C-H stretch~3100Decreases
C=C stretch~1645Decreases
C=O stretch (Ester)~1740Remains relatively constant
C-H stretch (Alkyl)2800-3000Increases (polymer backbone)

Note: Specific peak positions may vary slightly depending on the solvent and reaction conditions.

FTIR_Workflow cluster_prep Preparation cluster_monitoring Real-Time Monitoring cluster_analysis Data Analysis A Prepare Reaction Mixture (this compound, Initiator, Solvent) B Calibrate ATR-FTIR Probe A->B C Immerse Probe and Start Reaction D Acquire Spectra at Intervals C->D E Monitor Vinyl Peak Decrease D->E F Calculate Monomer Conversion E->F G Determine Reaction Kinetics F->G

Caption: Logical flow for calculating monomer conversion from ¹H-NMR data.

Raman Spectroscopy

Application: Raman spectroscopy is particularly well-suited for monitoring polymerization in aqueous or emulsion systems due to the weak Raman scattering of water. It can be used to follow the disappearance of the C=C bond of the vinyl monomer. [6][7] Protocol: In-Situ Monitoring

  • Instrumentation: A Raman spectrometer with a fiber-optic probe.

  • Setup:

    • Insert the Raman probe into the reaction vessel.

    • Ensure the laser is focused on a representative portion of the reaction mixture.

  • Data Acquisition:

    • Collect a spectrum of the initial reaction mixture.

    • Initiate polymerization and collect spectra at regular intervals.

  • Data Analysis:

    • Monitor the decrease in the intensity of the C=C stretching band of this compound.

    • Use a stable band, such as a C-H bending or a solvent band, as an internal standard for quantitative analysis.

Quantitative Data Presentation:

Vibrational ModeApproximate Raman Shift (cm⁻¹)Change During Polymerization
C=C stretch~1640Decreases
C=O stretch~1735Remains relatively constant
C-H bend (CH₂)~1440Changes may be observed

Note: Raman shifts can vary with the chemical environment. [8][9]

Thermal Analysis for Kinetic Studies

Differential Scanning Calorimetry (DSC)

Application: DSC measures the heat flow associated with the polymerization reaction, which is directly proportional to the rate of reaction. It is a powerful technique for studying the overall kinetics of polymerization. [10][11][12][13][14][15] Protocol: Isothermal Polymerization Kinetics

  • Sample Preparation:

    • Prepare a sample of the this compound monomer with the desired initiator concentration in a DSC pan.

    • Seal the pan to prevent monomer evaporation.

  • Instrumentation: A DSC instrument.

  • Data Acquisition:

    • Rapidly heat the sample to the desired isothermal reaction temperature.

    • Hold the sample at this temperature and record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).

  • Data Analysis:

    • The total area under the exothermic peak corresponds to the total heat of polymerization (ΔH_total).

    • The fractional conversion (α) at any time (t) can be calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of polymerization: α = ΔH_t / ΔH_total.

    • The rate of polymerization (dα/dt) is proportional to the heat flow (dq/dt): dα/dt = (1/ΔH_total) * (dq/dt).

Quantitative Data Presentation:

ParameterTypical Value Range
Heat of Polymerization (ΔH_p)-80 to -100 kJ/mol (estimated based on similar vinyl esters) [16]
Activation Energy (Ea)Varies with initiator and reaction conditions

Experimental Workflow for DSC Kinetic Study

DSC_Workflow A Prepare Sample in DSC Pan B Isothermal DSC Run A->B C Record Heat Flow vs. Time B->C D Integrate Exotherm to get ΔH_total C->D F Determine Rate of Polymerization (dα/dt) C->F E Calculate Conversion (α) vs. Time D->E D->F

Caption: Workflow for determining polymerization kinetics using isothermal DSC.

Chromatographic Techniques for Molecular Weight Analysis

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Application: GPC/SEC is used to determine the molecular weight distribution (MWD), number-average molecular weight (Mn), and weight-average molecular weight (Mw) of the polythis compound at different stages of the polymerization. [17][18][19]This information is crucial for understanding how the reaction conditions affect the final polymer properties.

Protocol: Monitoring Molecular Weight Evolution

  • Sample Collection:

    • At various conversion levels (determined by FTIR, NMR, or gravimetry), collect samples from the reaction mixture.

    • Quench the polymerization.

  • Sample Preparation:

    • Precipitate the polymer from the reaction mixture by adding a non-solvent.

    • Dry the polymer sample thoroughly.

    • Dissolve a known concentration of the dried polymer in a suitable GPC eluent (e.g., tetrahydrofuran (B95107) - THF).

    • Filter the solution through a syringe filter (e.g., 0.45 µm) before injection.

  • Instrumentation: A GPC/SEC system equipped with a refractive index (RI) detector. A multi-angle light scattering (MALS) detector can provide absolute molecular weight determination.

  • Data Acquisition:

    • Inject the prepared sample into the GPC system.

    • Elute the sample through a series of GPC columns.

  • Data Analysis:

    • Use a calibration curve (e.g., polystyrene standards) to determine the relative molecular weight distribution of the polythis compound samples.

    • Analyze the evolution of Mn, Mw, and the polydispersity index (PDI = Mw/Mn) as a function of monomer conversion.

Quantitative Data Presentation:

Monomer Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
10Example ValueExample ValueExample Value
30Example ValueExample ValueExample Value
60Example ValueExample ValueExample Value
9030,000 - 150,000+ [17][20][21][22]Varies1.5 - 3.0+

Note: The molecular weight and PDI are highly dependent on the polymerization method (e.g., free radical, controlled radical), initiator concentration, temperature, and presence of chain transfer agents.

Experimental Workflow for GPC Analysis

GPC_Workflow A Sample at Different Conversions B Quench Polymerization A->B C Isolate and Dry Polymer B->C D Dissolve in GPC Eluent C->D E Inject into GPC System D->E F Determine Mn, Mw, and PDI E->F

Caption: Workflow for analyzing the molecular weight evolution of polythis compound using GPC.

References

Vinyl Butyrate in Material Science: A Detailed Overview of Applications and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinyl butyrate (B1204436), a vinyl ester monomer, serves as a versatile building block in material science, primarily in the synthesis of a wide range of polymers and copolymers. Its incorporation into polymer chains imparts desirable properties such as flexibility, adhesion, and hydrophobicity, leading to its use in coatings, adhesives, and specialty resins. This document provides a detailed account of the applications of vinyl butyrate in material science, complete with experimental protocols for key polymerization techniques and a summary of the quantitative properties of the resulting materials.

Application Notes

This compound is predominantly utilized as a monomer in the production of homopolymers and copolymers. The resulting polymeric materials find applications in various industrial sectors.

1. Coatings and Adhesives: Copolymers of this compound are extensively used in the formulation of coatings and adhesives.[1] The butyrate side chain enhances the flexibility and adhesion of the polymer to various substrates. These characteristics are particularly valuable in the production of pressure-sensitive adhesives and protective coatings for surfaces like metal and wood. The incorporation of this compound can modify properties such as glass transition temperature (Tg), solubility, and chemical resistance.[1][2]

2. Polymer Modification: this compound is copolymerized with other monomers, such as acrylics and styrenics, to tailor the properties of the final polymer. For instance, copolymerization with acrylic monomers can improve the water resistance and durability of the resulting latexes, making them suitable for outdoor applications.

3. Synthesis of Polyvinyl Butyral (PVB): While not a direct polymerization of this compound, the synthesis of polyvinyl butyral (PVB) is a significant application related to its chemistry. PVB is produced through the reaction of polyvinyl alcohol (PVA) with butyraldehyde.[3] PVB is a resin known for its excellent optical clarity, toughness, and adhesion to glass, making it a critical component in the manufacturing of laminated safety glass for automotive windshields and architectural applications.[4][5] It is also used in paints, primers, and binders.[4]

Quantitative Data of this compound-Based Polymers

The properties of polymers derived from this compound can be tailored by controlling the polymer composition and architecture. Below are tables summarizing key quantitative data for polyvinyl butyral (PVB), a major derivative, and representative copolymers.

Table 1: Thermal and Mechanical Properties of Polyvinyl Butyral (PVB)

PropertyValueReferences
Glass Transition Temperature (Tg)50 - 90 °C[6]
Tensile Strength20 - 35 MPa[4]
Elongation at Break200 - 400 %[4]

Note: The properties of PVB can vary significantly depending on the degree of acetalization and the type and amount of plasticizer used.

Table 2: Properties of Vinyl Acetate-Butyl Acrylate Copolymers

Monomer Ratio (VAc/BA)Glass Transition Temperature (Tg)Tensile Strength (MPa)Elongation at Break (%)Reference
85/1528.5 °C15.6-[7]
70/3015.2 °C--[8]
50/50-2.3 °C--[8]

Note: While this data is for vinyl acetate, it provides an indication of the trends expected for similar copolymers with this compound.

Experimental Protocols

Detailed methodologies for key polymerization techniques involving vinyl esters are provided below. These protocols can be adapted for the polymerization of this compound.

Protocol 1: Emulsion Copolymerization of Vinyl Acetate and Butyl Acrylate

This protocol describes a semi-continuous pre-emulsification polymerization method that can be adapted for this compound.[9]

Materials:

  • Vinyl Acetate (VAc)

  • Butyl Acrylate (BA)

  • Reactive Emulsifier (e.g., Ammonium sulfate (B86663) allyloxy nonylphenoxy poly(ethyleneoxy) (10) ether, DNS-86)

  • Initiator (e.g., Ammonium Persulfate)

  • Deionized Water

Procedure:

  • Prepare a pre-emulsion by mixing the monomers (VAc and BA in the desired ratio), reactive emulsifier, and a portion of the deionized water.

  • Charge a reactor vessel with the remaining deionized water and heat to the reaction temperature (e.g., 75-85 °C) under a nitrogen atmosphere with stirring.

  • Add a portion of the initiator to the reactor.

  • Continuously feed the pre-emulsion and the remaining initiator solution into the reactor over a period of 2-3 hours.

  • After the feeding is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cool the reactor to room temperature.

  • The resulting latex can be characterized for solid content, particle size, and other properties.

Characterization:

  • Infrared Spectroscopy (IR): To confirm the incorporation of both monomers into the copolymer.

  • Thermal Analysis (DSC): To determine the glass transition temperature (Tg) of the copolymer.

  • Transmission Electron Microscopy (TEM): To observe the morphology and size of the latex particles.

Protocol 2: Free Radical Polymerization of Vinyl Esters in a Metal-Organic Framework (MOF)

This protocol describes the free radical polymerization of vinyl esters, including this compound, within the nanochannels of a metal-organic framework (MOF) to synthesize highly isotactic polymers.[10][11]

Materials:

  • This compound (VBu)

  • Initiator (e.g., 2,2'-Azobis(isobutyronitrile), AIBN)

  • Metal-Organic Framework (MOF) (e.g., [Zn2(bdc)2(ted)]n)

  • Solvent (for monomer and initiator)

  • EDTA solution

Procedure:

  • Prepare a solution of the this compound monomer and AIBN initiator.

  • Impregnate the MOF with the monomer/initiator solution.

  • Remove the excess solution from the exterior of the MOF under reduced pressure.

  • Heat the monomer-loaded MOF at a specific temperature (e.g., 60 °C) for a set time (e.g., 48 hours) under a nitrogen atmosphere to induce polymerization within the nanochannels.

  • Decompose the MOF host using an aqueous EDTA solution to liberate the polymer.

  • Isolate and purify the resulting polymer.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the tacticity of the polymer chain.

  • Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Thermogravimetric Analysis (TGA): To analyze the thermal stability of the polymer.

Protocol 3: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Vinyl Esters

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity.[12]

Materials:

  • Vinyl Acetate (or this compound)

  • RAFT Agent (e.g., a suitable xanthate or trithiocarbonate)

  • Initiator (e.g., AIBN)

  • Solvent (if performing solution polymerization)

Procedure:

  • In a reaction vessel, combine the vinyl ester monomer, RAFT agent, and initiator in the desired molar ratios.

  • If performing a solution polymerization, add the appropriate solvent.

  • De-gas the reaction mixture by several freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) to initiate polymerization.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing for monomer conversion (e.g., by NMR or gravimetry).

  • Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture and exposing it to air.

  • Purify the polymer by precipitation in a non-solvent.

Characterization:

  • SEC/GPC: To determine the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • NMR Spectroscopy: To confirm the polymer structure and determine the monomer conversion.

Visualizations

Experimental Workflow for Emulsion Copolymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Prepare Pre-emulsion (Monomers, Emulsifier, Water) D Feed Pre-emulsion & Remaining Initiator A->D B Charge Reactor (Water, Heat to T) C Add Initiator Portion B->C C->D E Maintain Temperature D->E F Cool to Room Temperature E->F G Characterize Latex F->G

Caption: Workflow for emulsion copolymerization of vinyl esters.

Logical Relationship of RAFT Polymerization Components

G Monomer This compound Monomer Polymer Controlled Polymer (Low PDI) Monomer->Polymer propagates on Initiator Initiator (e.g., AIBN) Initiator->Monomer initiates RAFT_Agent RAFT Agent (e.g., Xanthate) RAFT_Agent->Monomer controls

Caption: Key components and their roles in RAFT polymerization.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Premature Polymerization of Vinyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature polymerization of vinyl butyrate (B1204436) during storage and experimentation.

Troubleshooting Guide

This guide addresses specific issues you may encounter.

ProblemPotential CauseSuggested Solution
Vinyl butyrate appears viscous or has solidified in the container. Premature polymerization has occurred.Do not attempt to use the product. Treat it as hazardous waste and dispose of it according to your institution's safety protocols. Review your storage conditions and inhibitor monitoring procedures to prevent recurrence.
Inconsistent or failed reaction results when using this compound. The presence of inhibitor (e.g., MEHQ) is interfering with the polymerization reaction.Remove the inhibitor from the this compound immediately before use. See the experimental protocols section for detailed procedures.
The concentration of the inhibitor in the this compound is unknown or lower than expected. The inhibitor has been consumed over time due to exposure to heat, light, or oxygen.Test the inhibitor concentration using UV-Vis spectroscopy. If the concentration is too low, add more inhibitor or use the monomer immediately. For long-term storage, ensure the container is sealed, protected from light, and stored in a cool, dark place.
A rapid increase in temperature is observed in the this compound container. A runaway polymerization is in progress. This is a hazardous situation.Evacuate the immediate area and follow your laboratory's emergency procedures for a runaway reaction. Do not attempt to move or open the container.

Frequently Asked Questions (FAQs)

Q1: What causes this compound to polymerize prematurely?

A1: The premature polymerization of this compound is a free-radical chain reaction that can be initiated by several factors, including:

  • Heat: Elevated temperatures increase the rate of free radical formation.

  • Light: UV light can provide the energy to initiate polymerization.

  • Oxygen: While oxygen is necessary for phenolic inhibitors like MEHQ to function, it can also contribute to the formation of peroxides which can initiate polymerization, especially in the absence of an inhibitor.

  • Contaminants: Impurities such as rust (iron oxides) or acids can catalyze polymerization.

  • Absence of Inhibitor: An insufficient concentration of a polymerization inhibitor will allow the reaction to proceed.

Q2: What is a polymerization inhibitor and how does it work?

A2: A polymerization inhibitor is a chemical compound added to monomers like this compound to prevent spontaneous polymerization. The most common inhibitor for vinyl esters is 4-methoxyphenol (B1676288) (MEHQ). MEHQ works by scavenging peroxy radicals that are formed when monomer radicals react with dissolved oxygen. This process interrupts the chain reaction of polymerization. It is important to note that MEHQ requires the presence of oxygen to be effective.[1]

Q3: How should I store this compound to prevent polymerization?

A3: Proper storage is critical. Follow these guidelines:

  • Temperature: Store at 2-8°C in a refrigerator.[2][3]

  • Light: Keep in a dark place or in an amber-colored bottle to protect from light.[2]

  • Atmosphere: Store under an atmosphere containing oxygen (e.g., air) to ensure the effectiveness of MEHQ. Do not store under an inert atmosphere like nitrogen for extended periods if using a phenolic inhibitor.

  • Container: Keep the container tightly sealed to prevent contamination.[4][5]

Q4: How can I check the inhibitor concentration in my this compound?

A4: The concentration of MEHQ can be monitored using UV-Vis spectroscopy, as MEHQ has a distinct UV absorbance.[6][7][8] A calibration curve should be prepared using standards of known MEHQ concentrations in this compound.

Q5: Do I need to remove the inhibitor before my experiment?

A5: Yes, in most cases, the inhibitor should be removed immediately before use, as it will interfere with the desired polymerization reaction.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the stabilization of this compound.

Table 1: Typical Inhibitor Concentrations for Vinyl Monomers

InhibitorTypical Concentration Range (ppm)Notes
4-Methoxyphenol (MEHQ)10 - 300Most common for storage and transport. This compound is often supplied with 20 ppm MEHQ.[3]
Hydroquinone (HQ)10 - 1000+Effective, but can impart color.
Phenothiazine (PTZ)10 - 1000+Often used in combination with other inhibitors for process stabilization.

Table 2: Effect of Temperature on Polymerization

TemperatureEffect on Vinyl Esters
2-8°CRecommended storage temperature to minimize polymerization.[2][3]
Ambient TemperatureRisk of polymerization increases, especially with prolonged storage or exposure to light.
> 30°CThe rate of polymerization increases significantly.[10]
125°COnset of exothermic polymerization of vinyl acetate (B1210297) (a similar vinyl ester) in the presence of oxygen but without an inhibitor.[11]
230°COnset of exothermic polymerization of vinyl acetate under a nitrogen atmosphere without an inhibitor.[11]

Experimental Protocols

Protocol 1: Monitoring MEHQ Concentration using UV-Vis Spectroscopy

Objective: To determine the concentration of MEHQ in a this compound sample.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • This compound sample

  • MEHQ standard

  • UV-grade solvent (e.g., acetonitrile (B52724) or ethanol)

  • Volumetric flasks and pipettes

Methodology:

  • Prepare a standard stock solution of MEHQ: Accurately weigh a known amount of MEHQ and dissolve it in a known volume of the chosen UV-grade solvent in a volumetric flask.

  • Prepare a series of calibration standards: Perform serial dilutions of the stock solution to create a series of standards with decreasing MEHQ concentrations.

  • Prepare the this compound sample: Dilute an accurately measured volume of the this compound sample with the same UV-grade solvent in a volumetric flask.

  • Measure the absorbance:

    • Set the spectrophotometer to scan a UV range that includes the absorbance maximum of MEHQ (around 290-300 nm).

    • Use the pure solvent as a blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the prepared this compound sample.

  • Create a calibration curve: Plot the absorbance of the standards versus their known concentrations. The plot should be linear (following the Beer-Lambert law).

  • Determine the sample's MEHQ concentration: Use the absorbance of the diluted this compound sample and the equation of the line from the calibration curve to calculate the concentration of MEHQ in the sample. Remember to account for the dilution factor.

Protocol 2: Removal of MEHQ Inhibitor using an Alumina (B75360) Column

Objective: To remove the MEHQ inhibitor from this compound prior to polymerization.

Materials:

  • This compound with inhibitor

  • Basic or neutral alumina

  • Chromatography column or a glass pipette plugged with glass wool

  • Collection flask

  • Inert atmosphere setup (optional but recommended)

Methodology:

  • Prepare the column:

    • Securely clamp the chromatography column or pipette in a vertical position.

    • If using a pipette, place a small plug of glass wool at the bottom to retain the alumina.

    • Pack the column with basic or neutral alumina. The amount of alumina will depend on the volume of this compound to be purified; a column height of 5-10 cm is a good starting point for small-scale purifications.

  • Purify the this compound:

    • Gently pour the this compound onto the top of the alumina column.

    • Allow the monomer to pass through the column under gravity. For faster elution, gentle pressure from an inert gas (like nitrogen or argon) can be applied to the top of the column.

    • Collect the purified, inhibitor-free this compound in a clean, dry collection flask.

  • Handling and Storage of Purified Monomer:

    • The purified this compound is now highly susceptible to polymerization and should be used immediately.

    • If short-term storage is necessary, keep it on ice and under an inert atmosphere.

Visualizations

Polymerization_Inhibition cluster_0 Polymerization Pathway cluster_1 Inhibition Pathway Monomer This compound Monomer Monomer_Radical Monomer Radical (M•) Monomer->Monomer_Radical Radical Free Radical (R•) Radical->Monomer Initiation Polymer Growing Polymer Chain Monomer_Radical->Polymer Propagation Oxygen Oxygen (O2) Monomer_Radical->Oxygen Peroxy_Radical Peroxy Radical (MOO•) Monomer_Radical->Peroxy_Radical Reaction with Oxygen MEHQ MEHQ (Inhibitor) Stable_Product Stable Product Peroxy_Radical->MEHQ Radical Scavenging

Caption: Mechanism of MEHQ inhibition of this compound polymerization.

Troubleshooting_Workflow Start Observe Issue with This compound Check_Viscosity Is the monomer viscous or solid? Start->Check_Viscosity Polymerized Premature Polymerization Occurred Check_Viscosity->Polymerized Yes Check_Reaction Are reaction results inconsistent? Check_Viscosity->Check_Reaction No Dispose Dispose as Hazardous Waste Polymerized->Dispose Check_Storage Review Storage Conditions Dispose->Check_Storage Inhibitor_Interference Inhibitor may be interfering Check_Reaction->Inhibitor_Interference Yes Monitor_Inhibitor Monitor Inhibitor Concentration Check_Reaction->Monitor_Inhibitor No Remove_Inhibitor Remove inhibitor before use Inhibitor_Interference->Remove_Inhibitor Remove_Inhibitor->Monitor_Inhibitor Check_Storage->Monitor_Inhibitor

Caption: Troubleshooting workflow for this compound polymerization issues.

References

optimizing reaction conditions for vinyl butyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Vinyl Butyrate (B1204436) Synthesis

Welcome to the technical support center for the synthesis of vinyl butyrate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Question: Why is my reaction yield of this compound consistently low?

Answer: Low yield is a frequent issue that can be attributed to several factors. Consider the following troubleshooting steps:

  • Sub-optimal Molar Ratio: The stoichiometry of reactants is critical. For transesterification reactions involving vinyl acetate (B1210297) and butyric acid, the equilibrium can limit the yield.

    • Recommendation: Use a slight excess of the vinyl donor (vinyl acetate). A molar ratio of butyric acid to vinyl acetate of 1:1.2 to 1:1.5 can help shift the equilibrium toward the product, this compound.[1]

  • Incorrect Reaction Temperature: The reaction temperature significantly impacts both the reaction rate and the prevalence of side reactions.

    • Acid-Catalyzed Synthesis: For reactions using acid catalysts like sulfuric acid, an optimal temperature is crucial to balance kinetics with the thermal stability of the product. Temperatures around 130°C have been reported to achieve yields greater than 95%.[1]

    • Enzyme-Catalyzed Synthesis: Enzymatic reactions operate at much lower temperatures. For example, using an immobilized lipase (B570770), optimal temperatures may be around 48°C.[2] Exceeding the optimal temperature for an enzyme will lead to denaturation and a rapid loss of activity.

  • Catalyst Issues: The choice and concentration of the catalyst are paramount.

    • Catalyst Deactivation: Palladium and ruthenium-based catalysts used in industrial transvinylation can deactivate over time.[3]

    • Insufficient Catalyst Loading: In both acid-catalyzed and enzymatic methods, insufficient catalyst will result in a slow reaction and low conversion. For some butyrate ester syntheses, a catalyst loading of 8% (by mass) was found to be optimal.[4]

Question: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?

Answer: Byproduct formation reduces yield and complicates purification. The most common issue is polymerization.

  • Unwanted Polymerization: The vinyl group in this compound is highly susceptible to free-radical polymerization, especially at elevated temperatures.[1][5]

    • Recommendation 1: Temperature Control: Avoid excessive heat. Maintain the reaction at the lowest effective temperature. For acid-catalyzed methods, do not exceed 130-135°C.[1]

    • Recommendation 2: Use of Inhibitors: Commercial this compound is often supplied with a stabilizer like 4-methoxyphenol (B1676288) (MEHQ) to prevent polymerization.[6] Consider adding a small quantity of a suitable inhibitor to your reaction mixture if polymerization is a suspected issue.

  • Side Reactions from Acetaldehyde (B116499): In some transvinylation processes, acetaldehyde can be formed as a byproduct, which can then participate in further reactions.

    • Recommendation: The choice of catalyst can influence this. Ruthenium-based catalysts are often favored in industrial settings for their high selectivity in transvinylation reactions, minimizing side reactions compared to older mercury-based catalysts.[7][8]

Question: My catalyst (enzymatic or metallic) seems to lose activity after one or two runs. How can I improve its reusability?

Answer: Catalyst reusability is key for process efficiency and cost-effectiveness.

  • Enzyme Deactivation (Lipases):

    • Cause: Direct reuse without washing can lead to product inhibition or fouling of the immobilized support.

    • Recommendation: Wash the immobilized enzyme between cycles. For example, washing with n-hexane has been shown to allow for the reuse of lipase for multiple cycles while retaining approximately 85% of its activity.[2]

  • Metal Catalyst Deactivation:

    • Cause: Palladium catalysts can be reduced to inactive Pd(0) during the reaction.

    • Recommendation: The choice of ligands for the metal center is critical. Using pyridine (B92270) or phenanthroline complexes of palladium acetate can improve stability.[8] For some systems, successive additions of the catalyst may be necessary to drive the reaction to completion.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing this compound? A1: The most common industrial method is the transvinylation of butyric acid with vinyl acetate.[1] This process involves swapping the acetate group on vinyl acetate for the butyrate group from butyric acid. The reaction is typically catalyzed by palladium or ruthenium compounds.[7][8] Another established, though less common, route is the reaction of acetylene (B1199291) with butyric acid.

Q2: Can I perform this synthesis without a solvent? A2: Yes, solvent-free synthesis is possible and often preferred in green chemistry applications. Enzymatic synthesis using immobilized lipases is particularly well-suited for solvent-free conditions, where one of the liquid substrates (e.g., vinyl acetate) can act as the reaction medium.

Q3: What is a typical stabilizer used for this compound and at what concentration? A3: A common stabilizer is 4-methoxyphenol (MEHQ). It is typically added at a concentration of around 20 ppm to inhibit premature polymerization during storage and handling.[6]

Q4: How should I purify the final this compound product? A4: The primary purification method is distillation. However, due to the risk of polymerization at elevated temperatures, purification should be performed under reduced pressure (vacuum distillation). This allows the this compound to boil at a lower, safer temperature. Ensure that an inhibitor is present in the distillation pot.

Data Presentation: Optimized Reaction Parameters

The following tables summarize optimized conditions for different this compound synthesis methods based on literature data.

Table 1: Acid-Catalyzed Esterification of Butyric Acid

ParameterOptimized ValueExpected YieldReference
ReactantsButyric Acid & Vinyl Alcohol>95%[1]
Molar Ratio (Acid:Alcohol)1 : 1.2[1]
CatalystBrønsted Acid (e.g., H₂SO₄)[1]
Temperature130 °C[1][4]
Reaction Time~4 hours[4]

Table 2: Enzyme-Catalyzed Synthesis (Example based on Butyl Butyrate)

ParameterOptimized ValueExpected YieldReference
ReactantsButyric Acid & Butanol>90%[2]
Molar Ratio (Acid:Alcohol)1 : 3[2]
CatalystImmobilized Lipase (Lipozyme TL-IM)[2]
Biocatalyst Content40% of acid mass[2]
Temperature48 °C[2]
Solventn-Hexane[2]

Experimental Protocols

Protocol 1: Transvinylation using a Ruthenium Catalyst

This protocol describes a general method for the transvinylation of butyric acid with vinyl acetate.

  • Reactor Setup: To a three-necked flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, add butyric acid (1.0 mol) and vinyl acetate (1.2 mol). Vinyl acetate acts as both a reactant and the solvent.

  • Catalyst Addition: Add the ruthenium catalyst (e.g., a soluble ruthenium compound) at a concentration of 50-200 ppm relative to the total weight of the liquid reaction medium.[7]

  • Reaction: Heat the mixture to reflux (approximately 75-85°C) with constant stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them via Gas Chromatography (GC) to determine the conversion of butyric acid and the formation of this compound. The reaction is an equilibrium process.[7][9]

  • Workup & Purification:

    • Once equilibrium is reached (typically after several hours), cool the reaction mixture to room temperature.

    • Neutralize the catalyst if necessary using a mild base.

    • Remove the excess vinyl acetate and the acetic acid byproduct via distillation.

    • Purify the resulting this compound by vacuum distillation to prevent polymerization.

Visualizations

Diagram 1: Reaction Pathway for Transvinylation

ReactionPathway cluster_reactants Reactants VA Vinyl Acetate dummy VA->dummy BA Butyric Acid BA->dummy Cat Ru or Pd Catalyst VB This compound (Product) Cat->VB Transvinylation AA Acetic Acid (Byproduct) Cat->AA dummy->Cat +

Caption: Transvinylation of vinyl acetate and butyric acid.

Diagram 2: Experimental Workflow for Synthesis & Purification

Workflow A Charge Reactor: Butyric Acid, Vinyl Acetate B Add Catalyst A->B C Heat to Reflux (e.g., 80°C) B->C D Monitor Reaction (via GC) C->D E Cool to RT D->E Reaction Complete F Neutralize/Remove Catalyst E->F G Distill off Acetic Acid & Excess Vinyl Acetate F->G H Vacuum Distill Product (this compound) G->H

Caption: General workflow for this compound synthesis.

Diagram 3: Troubleshooting Logic for Low Yield

Troubleshooting Start Low Yield Observed CheckRatio Is Molar Ratio (Vinyl Donor:Acid) > 1.2? Start->CheckRatio CheckTemp Is Temperature Optimal? CheckRatio->CheckTemp Yes AdjustRatio Adjust Ratio to 1.2-1.5 CheckRatio->AdjustRatio No CheckCat Is Catalyst Active & Correctly Loaded? CheckTemp->CheckCat Yes AdjustTemp Adjust Temp: ~130°C (Acid) ~48°C (Enzyme) CheckTemp->AdjustTemp No AdjustCat Check Loading; Use Fresh Catalyst CheckCat->AdjustCat No End Re-run Experiment CheckCat->End Yes AdjustRatio->End AdjustTemp->End AdjustCat->End

Caption: Decision tree for troubleshooting low reaction yield.

References

troubleshooting low yield in vinyl butyrate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of vinyl butyrate (B1204436), with a particular focus on addressing low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in vinyl butyrate synthesis?

Low yields in this compound synthesis can arise from several factors, primarily related to reaction equilibrium, side reactions, and suboptimal conditions. The most common causes include:

  • Reaction Equilibrium: The synthesis, whether through direct esterification or transvinylation, is often a reversible process.[1][2] The accumulation of byproducts (water or acetic acid) can shift the equilibrium back towards the reactants, limiting the final yield.[1][2]

  • Polymerization: The vinyl group in both the reactant (e.g., vinyl acetate) and the product (this compound) is highly susceptible to polymerization, especially at elevated temperatures.[1][3][4] This unwanted side reaction consumes the desired product and complicates purification.

  • Suboptimal Reaction Conditions: Incorrect temperature, improper molar ratios of reactants, or insufficient reaction time can lead to incomplete conversion and reduced yields.[2]

  • Catalyst Inefficiency: The catalyst may be poisoned by impurities, used in insufficient amounts, or may have lost its activity, slowing down the reaction and preventing it from reaching completion.[1][2]

  • Impure Reactants: The purity of starting materials is critical.[3] Impurities can react with reagents, inhibit the catalyst, or lead to the formation of unwanted byproducts, all of which lower the overall yield of this compound.[5][6]

Q2: How can I prevent the polymerization of this compound during synthesis?

Polymerization is a significant challenge due to the reactive nature of the vinyl group.[3] To mitigate this, consider the following strategies:

  • Temperature Control: This is the primary method to prevent unwanted polymerization.[3] For acid-catalyzed reactions, maintaining an optimal temperature (e.g., 130°C) is necessary to balance reaction speed with stability.[3][7] For reactions using temperature-sensitive catalysts like palladium, operating at lower temperatures (below 100°C) is crucial.[1]

  • Add an Inhibitor: Introducing a suitable polymerization inhibitor, such as hydroquinone (B1673460) or methoxyhydroquinone (MEHQ), into the reaction mixture can effectively prevent the vinyl monomers from polymerizing.[1]

Q3: The reaction seems to stop before all the starting material is consumed. What should I do?

This issue is often linked to the reaction reaching equilibrium prematurely. To drive the reaction to completion, you must shift the equilibrium towards the product side.

  • Remove the Byproduct: The continuous removal of the reaction byproduct is essential. In transvinylation with vinyl acetate (B1210297), the acetic acid byproduct can be removed by performing the reaction under reduced pressure or by bubbling a slow stream of an inert gas like nitrogen through the mixture.[1]

  • Use an Excess of a Reactant: Employing an excess of one of the reactants (typically the less expensive one) can also push the equilibrium forward. For instance, in the esterification of butyric acid, using a slight excess of the vinyl donor (e.g., a 1:1.2 molar ratio of acid to vinyl alcohol) can help maximize ester formation.[3][7]

Q4: What are the key differences in troubleshooting a transvinylation reaction versus a direct esterification?

While both methods aim to produce this compound, the specific challenges can differ.

  • Transvinylation (e.g., with Vinyl Acetate): The key is managing the acetic acid byproduct to prevent the reverse reaction.[1] Catalyst choice is critical, with palladium and ruthenium complexes being common, and their stability, particularly with temperature, must be considered.[1][8][9]

  • Direct Esterification (e.g., with Vinyl Alcohol): This reaction produces water as a byproduct, which must be removed to drive the reaction.[2] This process often requires an acid catalyst like sulfuric acid and careful temperature control to prevent polymerization of the vinyl monomer.[3]

Q5: How does the purity of butyric acid and vinyl acetate affect the reaction yield?

Using high-purity reactants is crucial for achieving a high yield.[3][5] Impurities can have several negative effects:

  • Side Reactions: Impurities can participate in unintended side reactions, consuming reactants and producing unwanted byproducts that complicate purification.[6]

  • Catalyst Poisoning: Certain impurities can deactivate the catalyst, reducing its efficiency and slowing or halting the reaction.[1]

  • Lower Effective Concentration: The presence of impurities means the actual concentration of your reactants is lower than calculated, which can lead to a lower-than-expected product yield.[6][10]

Troubleshooting Guides

Issue 1: The final yield is consistently low despite the reaction appearing to go to completion.

If starting materials are fully consumed but the isolated yield is low, the issue may lie in the work-up and purification steps or in the formation of difficult-to-separate byproducts.

LowYieldTroubleshooting cluster_workup Work-up & Purification Issues cluster_reaction Reaction Issues start Low Yield Detected check_reaction Reaction Monitoring (GC/TLC) Shows Full Conversion? start->check_reaction check_extraction Review Extraction Protocol (Solvent, pH, # of washes) check_reaction->check_extraction Yes check_side_reactions Analyze Crude Product for Byproducts (NMR, GC-MS) check_reaction->check_side_reactions No check_distillation Analyze Distillation Parameters (Vacuum, Temperature, Column Efficiency) check_extraction->check_distillation product_loss Product Lost During Purification check_distillation->product_loss polymerization Polymerization Occurred? check_side_reactions->polymerization other_byproducts Other Byproducts Formed? check_side_reactions->other_byproducts polymerization->other_byproducts No optimize_temp Action: Lower Temperature Add Inhibitor polymerization->optimize_temp Yes optimize_catalyst Action: Change Catalyst Adjust Stoichiometry other_byproducts->optimize_catalyst

Caption: A troubleshooting workflow for addressing low product yield.

Troubleshooting Steps:

  • Analyze Crude Product: Before purification, take a sample of the crude reaction mixture and analyze it using methods like NMR or GC-MS to identify any major byproducts.

  • Check for Polymerization: A viscous or solid crude product may indicate polymerization.[3] If so, reduce the reaction temperature or add an inhibitor in subsequent experiments.[1]

  • Review Purification Protocol: Product can be lost during work-up.[6] Ensure extraction solvents are appropriate and that pH adjustments during washes do not cause product degradation. For distillation, verify that the vacuum is adequate and the temperature is not high enough to cause decomposition.

  • Address Byproduct Formation: If specific byproducts are identified, adjust reaction conditions to minimize them. This could involve changing the catalyst, lowering the temperature, or adjusting the molar ratio of reactants.[2]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data for optimizing this compound synthesis based on common laboratory methods.

Table 1: Acid-Catalyzed Esterification of Butyric Acid

ParameterRecommended ValueRationale / Notes
Reactant Molar Ratio 1:1.2 (Butyric Acid : Vinyl Source)A slight excess of the alcohol/vinyl source drives the equilibrium towards the product.[3][7]
Reaction Temperature 130°CBalances reaction kinetics with the thermal stability of the vinyl ester to minimize polymerization.[3][7]
Catalyst Sulfuric Acid (H₂SO₄)A common and effective Brønsted acid catalyst.[3]
Catalyst Concentration ~8% by massSufficient to ensure efficient proton transfer without excessive side reactions.[3][7]

Table 2: Palladium-Catalyzed Transvinylation with Vinyl Acetate

ParameterRecommended ValueRationale / Notes
Catalyst System Palladium Acetate with LigandsLigands like 2,2'-bipyridyl or 1,10-phenanthroline (B135089) are often used.[1][8]
Reaction Temperature < 100°CCrucial for maintaining the stability and activity of the palladium catalyst.[1]
Byproduct Removal ContinuousPerform under reduced pressure or with a nitrogen stream to remove acetic acid and drive the reaction.[1]
Polymerization Inhibitor Hydroquinone or MEHQRecommended to prevent polymerization of vinyl acetate and this compound.[1]

Experimental Protocols

Protocol: Synthesis of this compound via Transvinylation

This protocol describes a general method for the synthesis of this compound from butyric acid and vinyl acetate using a palladium-based catalyst.

Materials:

  • Butyric Acid (high purity)

  • Vinyl Acetate (stabilized with MEHQ)

  • Palladium(II) Acetate

  • 1,10-Phenanthroline (ligand)

  • Hydroquinone (inhibitor)

  • Anhydrous Toluene (solvent)

  • Sodium Bicarbonate (mild base)

  • Anhydrous Sodium Sulfate (drying agent)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Catalyst Preparation: In a dry, inert atmosphere (e.g., under argon), dissolve palladium(II) acetate and 1,10-phenanthroline in anhydrous toluene. Stir until a homogenous catalyst solution is formed.

  • Reaction Setup: Equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Charge Reactants: To the flask, add butyric acid, a large excess of vinyl acetate (which also acts as a solvent), and a small amount of hydroquinone.

  • Initiate Reaction: Flush the flask with nitrogen.[1] Add the catalyst solution to the reaction mixture.

  • Heating and Byproduct Removal: Heat the mixture to the desired temperature (e.g., 90-100°C) with vigorous stirring.[1] Maintain a slow, steady stream of nitrogen through the reaction to help carry away the acetic acid byproduct.[1]

  • Monitor Progress: Monitor the reaction's progress by periodically taking small aliquots and analyzing them via GC or TLC.[1]

  • Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature.[1] Dilute the mixture with diethyl ether.

  • Neutralization: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic components, followed by a wash with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude this compound by fractional distillation under vacuum to obtain the final product.[1]

Visualizations

ReactionPathway cluster_reactants Reactants cluster_products Products butyric_acid Butyric Acid catalyst Palladium or Ruthenium Catalyst butyric_acid->catalyst vinyl_acetate Vinyl Acetate vinyl_acetate->catalyst vinyl_butyrate This compound acetic_acid Acetic Acid (Byproduct) acetic_acid->catalyst Inhibits Forward Reaction (Equilibrium) catalyst->vinyl_butyrate Transvinylation catalyst->acetic_acid Transvinylation

Caption: Reaction pathway for transvinylation of butyric acid.

ParameterRelationships Yield This compound Yield Temp Temperature Temp->Yield + (to optimum) Polymerization Polymerization Temp->Polymerization + Purity Reactant Purity Purity->Yield + Catalyst Catalyst Activity Catalyst->Yield + Byproduct Byproduct Removal Byproduct->Yield + Polymerization->Yield -

Caption: Relationship of key parameters to final product yield.

References

Technical Support Center: Purification of Vinyl Butyrate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of vinyl butyrate (B1204436) monomer. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial vinyl butyrate monomer?

A1: Commercial this compound is typically stabilized to prevent polymerization during storage and transport. The most common impurities include:

  • Polymerization Inhibitors: The most common stabilizer is 4-methoxyphenol (B1676288) (MEHQ), usually present at a concentration of about 20 ppm.

  • Acidic Impurities: Residual acids from the synthesis process, such as butyric acid and potentially acetic acid if vinyl acetate (B1210297) was used as a precursor, can be present.[1] Butanoic acid can also form as a primary oxidation byproduct.

  • Water: Moisture can be present in the monomer.

  • Polymers: Small amounts of polythis compound may have formed during storage.

Q2: Why is it necessary to purify this compound monomer before use in polymerization reactions?

A2: The presence of impurities can significantly affect polymerization processes and the properties of the resulting polymer.

  • Inhibitors like MEHQ will quench free radicals, preventing or slowing down the initiation of polymerization.

  • Acidic impurities can interfere with certain catalyst systems and may affect the final properties of the polymer.

  • Water can act as a chain transfer agent, leading to lower molecular weight polymers, and can also interfere with certain polymerization techniques.

Q3: What is the general workflow for purifying this compound monomer?

A3: A typical purification workflow involves removing the inhibitor, washing to remove acidic impurities and water, drying the monomer, and finally, purification by vacuum distillation. The purified monomer should be used immediately or stored under appropriate conditions to prevent polymerization.

Troubleshooting Guides

Issue 1: Polymerization of this compound During Distillation

Q: My this compound is polymerizing in the distillation flask or column. How can I prevent this?

A: Spontaneous polymerization is a significant risk when distilling vinyl monomers.[2] Here are several steps to mitigate this issue:

  • Use Vacuum Distillation: Distilling under reduced pressure lowers the boiling point of the monomer, allowing for distillation at a lower, safer temperature, which significantly reduces the risk of thermally induced polymerization.[3][4]

  • Maintain a Low Temperature: The distillation temperature should be kept as low as possible. A water bath or a temperature-controlled heating mantle is recommended for even heating.

  • Add a Polymerization Inhibitor to the Receiving Flask: While the goal is to remove the inhibitor from the monomer being distilled, adding a small amount of a non-volatile inhibitor (e.g., hydroquinone) to the receiving flask can prevent polymerization of the purified distillate during collection.

  • Ensure Clean Glassware: Traces of impurities on the glassware can initiate polymerization. Ensure all glassware is thoroughly cleaned and dried before use.

  • Introduce a Small Amount of Air or Oxygen (with extreme caution): In some industrial settings for vinyl acetate, introducing a very small, controlled stream of air or oxygen into the distillation column has been shown to inhibit polymer formation.[5] This technique should be approached with extreme caution in a laboratory setting due to the flammability of this compound.

Issue 2: Incomplete Removal of MEHQ Inhibitor

Q: I've passed my this compound through an alumina (B75360) column, but my polymerization is still inhibited. How can I ensure complete removal of MEHQ?

A: Incomplete removal of the inhibitor is a common issue. Here are some troubleshooting tips:

  • Check the Activity of the Alumina: Basic activated alumina is effective for removing phenolic inhibitors like MEHQ.[6] Ensure the alumina is fresh and has been stored in a tightly sealed container to prevent deactivation by moisture.

  • Increase the Alumina to Monomer Ratio: If you suspect incomplete removal, increase the amount of alumina used or decrease the amount of monomer passed through the column. A longer column bed can also improve efficiency.

  • Reduce the Flow Rate: Passing the monomer through the column too quickly can reduce the contact time with the alumina, leading to incomplete adsorption of the inhibitor. A slow, dropwise addition is recommended.[7]

  • Consider a Caustic Wash: As an alternative or additional step, washing the monomer with a dilute sodium hydroxide (B78521) solution can effectively remove the weakly acidic MEHQ.

Issue 3: Water Contamination in the Purified Monomer

Q: My purified this compound appears cloudy, or my analytical results show water contamination after purification. What went wrong?

A: Water contamination can be introduced during the washing steps. Here's how to address this:

  • Thorough Washing with Brine: After washing with aqueous solutions (like NaOH or NaHCO₃), a final wash with a saturated brine (NaCl) solution will help to remove the bulk of the dissolved water from the organic layer.[8]

  • Effective Drying: Ensure the drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) is added in sufficient quantity. The drying agent should be swirled with the monomer until it no longer clumps together and appears free-flowing, indicating that the water has been absorbed.[9]

  • Sufficient Drying Time: Allow adequate contact time between the monomer and the drying agent. For sodium sulfate, this may take 15 minutes or longer.[8]

  • Use Anhydrous Glassware: All glassware used for handling the purified and dried monomer should be scrupulously dried to prevent re-introduction of moisture.

Quantitative Data on Purification Efficiency

The following table summarizes the expected efficiency of various purification techniques for this compound. The values are illustrative and can vary based on the initial impurity levels and the specific experimental conditions.

Purification StepImpurity TargetedTypical EfficiencyAnalytical Method for Verification
Column Chromatography 4-Methoxyphenol (MEHQ)>99% removalUV-Vis Spectroscopy, GC-MS
Caustic Wash (5% NaOH) MEHQ, Butyric Acid95-99% removalGC-MS, Titration
Bicarbonate Wash (5% NaHCO₃) Butyric Acid~95% removalGC-MS, pH measurement of aqueous layer
Drying with Anhydrous Na₂SO₄ WaterReduces to < 200 ppmKarl Fischer Titration, GC-MS
Vacuum Distillation Polymers, residual impuritiesPurity >99.5% achievableGC-MS, ¹H NMR

Experimental Protocols

Protocol 1: Removal of MEHQ Inhibitor using an Alumina Column

Objective: To remove the 4-methoxyphenol (MEHQ) polymerization inhibitor from this compound monomer.

Materials:

  • This compound (stabilized with MEHQ)

  • Basic activated alumina

  • Glass chromatography column with a stopcock

  • Glass wool or cotton

  • Anhydrous hexane (B92381) (for slurry packing)

  • Collection flask

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Insert a small plug of glass wool or cotton at the bottom of the column to support the packing material.

    • Prepare a slurry of basic activated alumina in anhydrous hexane.

    • Pour the slurry into the column, allowing the alumina to settle into a packed bed. Gently tap the column to ensure even packing and remove any air bubbles. The bed height should be approximately 10-15 cm for purifying 50-100 mL of monomer.

    • Drain the excess hexane until the solvent level is just at the top of the alumina bed. Do not let the column run dry.

  • Inhibitor Removal:

    • Carefully add the this compound monomer to the top of the alumina column.

    • Open the stopcock and allow the monomer to pass through the column at a slow, controlled rate (approximately 1-2 drops per second).

    • Collect the purified, inhibitor-free monomer in a clean, dry collection flask.

    • The purified monomer should be used immediately as it is now highly susceptible to polymerization.

Protocol 2: Removal of Acidic Impurities by Washing

Objective: To remove acidic impurities such as butyric acid from this compound.

Materials:

  • This compound monomer

  • 5% (w/v) aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

Procedure:

  • Bicarbonate Wash:

    • Place the this compound into a separatory funnel.

    • Add an equal volume of 5% sodium bicarbonate solution.

    • Stopper the funnel and gently shake, inverting the funnel and venting frequently to release the pressure from the carbon dioxide gas that is evolved.

    • Allow the layers to separate. The lower aqueous layer can be tested with pH paper to ensure it is basic.

    • Drain and discard the lower aqueous layer.

    • Repeat the washing step with fresh sodium bicarbonate solution until no more gas evolution is observed.

  • Brine Wash:

    • Wash the organic layer with an equal volume of saturated brine solution to remove the bulk of the dissolved water.

    • Allow the layers to separate and discard the lower aqueous layer.

  • Drying:

    • Transfer the washed this compound to a clean, dry Erlenmeyer flask.

    • Add anhydrous sodium sulfate in small portions, swirling after each addition, until the drying agent no longer clumps and moves freely in the liquid.

    • Allow the monomer to stand over the drying agent for at least 15 minutes with occasional swirling.

    • Decant or filter the dried this compound into a clean, dry flask, ready for distillation.

Protocol 3: Purification by Vacuum Distillation

Objective: To obtain high-purity this compound free from non-volatile impurities and residual solvent.

Materials:

  • Dried, inhibitor-free this compound

  • Vacuum distillation apparatus (including a Claisen adapter, vacuum adapter, condenser, and receiving flasks)

  • Stir bar or boiling chips

  • Heating mantle with a stirrer

  • Vacuum source (e.g., vacuum pump)

  • Manometer (to monitor pressure)

  • Cold trap

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is free of cracks.

    • Use high-vacuum grease on all ground-glass joints to ensure a good seal.

    • Place a stir bar or a few boiling chips in the distillation flask.

    • Connect the apparatus to a vacuum trap and then to the vacuum source.

  • Distillation:

    • Begin stirring and slowly apply the vacuum. The pressure should be reduced to a stable value (e.g., 20-30 mmHg).

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask.

    • Collect a small forerun fraction, which may contain any remaining volatile impurities.

    • Collect the main fraction of this compound at its boiling point at the recorded pressure. The boiling point of this compound is 116-117 °C at atmospheric pressure; this will be significantly lower under vacuum.

    • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure compound.

  • Shutdown:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum before turning off the vacuum pump.

    • Transfer the purified this compound to a clean, dry container. If not for immediate use, add a small amount of inhibitor (e.g., MEHQ) and store at 2-8°C in a tightly sealed container, protected from light.

Visualizations

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_end Final Product Start Commercial This compound (with MEHQ, acid, water) InhibitorRemoval Inhibitor Removal (Alumina Column or Caustic Wash) Start->InhibitorRemoval Remove inhibitor Washing Aqueous Washing (NaHCO3 & Brine) InhibitorRemoval->Washing Remove acidic impurities Drying Drying (Anhydrous Na2SO4) Washing->Drying Remove water Distillation Vacuum Distillation Drying->Distillation Final purification End High-Purity This compound (>99.5%) Distillation->End Pure monomer

Caption: Experimental workflow for the purification of this compound monomer.

TroubleshootingLogic cluster_problem Observed Problem cluster_causes Potential Causes & Solutions Problem Polymerization Fails or is Slow Cause1 Inhibitor (MEHQ) still present? Problem->Cause1 Cause2 Water contamination? Problem->Cause2 Cause3 Monomer polymerized during storage? Problem->Cause3 Solution1 Re-purify using alumina column or perform a caustic wash. Cause1->Solution1 Solution2 Ensure thorough drying with anhydrous salt after brine wash. Cause2->Solution2 Solution3 Use freshly purified monomer immediately. Cause3->Solution3

Caption: Troubleshooting logic for failed polymerization reactions.

References

identifying side reactions in vinyl butyrate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side reactions during vinyl butyrate (B1204436) polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the free-radical polymerization of vinyl butyrate?

A1: The most prevalent side reactions in the free-radical polymerization of this compound are chain transfer and head-to-head addition. The high reactivity of the propagating poly(this compound) radical, coupled with the lower reactivity of the this compound monomer, creates a high propensity for these side reactions.[1]

  • Chain Transfer Reactions: These reactions involve the termination of a growing polymer chain and the initiation of a new one. This process leads to the formation of branched polymers and can occur through several pathways:

    • Chain Transfer to Monomer: A growing polymer radical abstracts a hydrogen atom from a this compound monomer.

    • Chain Transfer to Polymer: This can be an intermolecular process, where a growing radical abstracts a hydrogen from a neighboring polymer chain, or an intramolecular process (backbiting), where the radical abstracts a hydrogen from its own chain.[1]

    • Chain Transfer to Solvent: If the polymerization is conducted in a solvent, the growing radical can abstract an atom from a solvent molecule.[1]

  • Head-to-Head Addition: This refers to the irregular addition of a monomer unit to the growing polymer chain, resulting in a head-to-head linkage (e.g., -CH(OCOR)-CH(OCOR)-) instead of the typical head-to-tail linkage (-CH2-CH(OCOR)-).[1]

Q2: How do these side reactions affect the properties of the final polythis compound?

A2: Side reactions significantly impact the molecular weight, structure, and, consequently, the physical properties of the resulting polymer.

  • Branching (from Chain Transfer): Increased branching generally leads to a lower glass transition temperature (Tg) due to the presence of more chain ends and increased free volume.[1][2] This can affect the mechanical properties of the polymer, such as its hardness and elasticity.[2]

  • Head-to-Head Linkages: These linkages can create weak points in the polymer backbone, potentially affecting its thermal stability.

  • Reduced Molecular Weight: Chain transfer reactions terminate growing chains, leading to a lower average molecular weight than theoretically predicted.[3]

Q3: Can controlled radical polymerization techniques minimize these side reactions?

A3: Yes, controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can offer better control over the polymerization of vinyl esters. RAFT introduces a chain transfer agent that reversibly terminates growing polymer chains, allowing for the synthesis of polymers with predetermined molecular weights and lower polydispersity.[4] However, even with RAFT, side reactions can become more pronounced at high monomer conversions.[1]

Q4: What is the role of an inhibitor in this compound monomer, and how does it affect polymerization?

A4: this compound monomer is typically supplied with an inhibitor, such as hydroquinone (B1673460) monomethyl ether (MEHQ), to prevent spontaneous polymerization during storage. This inhibitor must be removed before initiating a controlled polymerization experiment, as its presence will scavenge free radicals and prevent the reaction from starting.

Troubleshooting Guides

Conventional Free-Radical Polymerization
Problem Possible Cause(s) Suggested Solution(s)
Low Polymer Yield or No Polymerization 1. Presence of inhibitor in the monomer.2. Insufficient initiator concentration or inactive initiator.3. Presence of oxygen, which acts as a radical scavenger.4. Incorrect reaction temperature.1. Remove the inhibitor by passing the monomer through a column of basic alumina.2. Increase initiator concentration or use a fresh batch of initiator. Ensure the initiator's half-life is appropriate for the reaction temperature.3. Thoroughly degas the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.4. Verify the reaction temperature is suitable for the chosen initiator.
Polymer with Lower than Expected Molecular Weight 1. Excessive chain transfer to monomer, polymer, or solvent.2. High initiator concentration.1. Lower the reaction temperature to reduce the rate of chain transfer. Choose a solvent with a low chain transfer constant. If possible, conduct the polymerization in bulk.2. Reduce the initiator concentration.
Broad Molecular Weight Distribution (High Polydispersity) 1. High degree of chain transfer reactions.2. Poor control over initiation or termination steps.1. Consider using a controlled radical polymerization technique like RAFT.2. Ensure a constant and appropriate reaction temperature. Use a suitable initiator and concentration.
Gel Formation or Uncontrolled/Explosive Polymerization 1. Insufficient heat dissipation (Trommsdorff effect).2. Absence of inhibitor in stored monomer leading to premature polymerization.1. Ensure efficient stirring and temperature control. Consider using a solvent to help dissipate heat.2. Always store monomer with an appropriate inhibitor and under recommended conditions (cool, dark place).
RAFT Polymerization
Problem Possible Cause(s) Suggested Solution(s)
Long Induction Period or Slow Polymerization 1. Presence of oxygen or other impurities.2. Inappropriate RAFT agent for vinyl esters.3. Low reaction temperature.1. Rigorously degas the reaction mixture.2. For vinyl esters, xanthates and dithiocarbamates are generally effective RAFT agents.3. Increase the reaction temperature, ensuring it is appropriate for the initiator being used.
High Polydispersity Index (PDI > 1.3) 1. Pushing the polymerization to very high conversions.2. Inappropriate RAFT agent to initiator ratio.3. High polymerization temperature leading to increased termination reactions.1. Target a lower monomer conversion.2. Optimize the [RAFT agent]/[Initiator] ratio; a higher ratio generally provides better control but may slow down the reaction.3. Consider lowering the reaction temperature.
Bimodal or Tailing Molecular Weight Distribution in GPC 1. Inefficient initiation or chain transfer.2. Presence of impurities that interfere with the RAFT equilibrium.1. Ensure the chosen RAFT agent and initiator are compatible and pure.2. Purify all reagents (monomer, solvent, initiator, RAFT agent) before use.

Data Presentation

Table 1: Chain Transfer Constants for Vinyl Acetate (B1210297) (as an analogue for this compound) at 60°C

Transfer Agent Chain Transfer Constant (C = k_tr / k_p) x 10^4
Vinyl Acetate (Monomer)~2
Benzene (Solvent)~0.2
Toluene (Solvent)~1.5
Polyvinyl Acetate (Polymer)~2-3

Data compiled from various sources on vinyl acetate polymerization.[5]

Table 2: Impact of Branching on the Glass Transition Temperature (Tg) of Polyvinyl Esters

Polymer Structure Typical Change in Tg Reason
Increased BranchingDecreaseIncreased number of chain ends and greater free volume lead to higher chain mobility.[1][2]
LinearHigher Tg (compared to branched)More restricted chain mobility due to fewer chain ends.

Experimental Protocols

Protocol 1: Quantification of Head-to-Head Linkages

This method involves the hydrolysis of polythis compound to polyvinyl alcohol, followed by oxidative cleavage of the 1,2-glycol units (formed from head-to-head linkages) with periodic acid. The change in molecular weight is then determined by viscometry.

Part A: Hydrolysis of Polythis compound to Polyvinyl Alcohol

  • Dissolve a known mass of polythis compound in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

  • Reflux the solution for several hours to ensure complete hydrolysis.

  • Precipitate the resulting polyvinyl alcohol (PVA) by pouring the solution into a non-solvent (e.g., acetone).

  • Wash the precipitated PVA thoroughly and dry under vacuum to a constant weight.

Part B: Periodate (B1199274) Cleavage of Polyvinyl Alcohol

  • Prepare a stock solution of the dried, uncleaved PVA in deionized water (e.g., 1 g/100 mL). This may require heating to fully dissolve.

  • To prepare the cleaved sample, take a known volume of the stock solution and add a measured amount of potassium periodate (KIO4).

  • Gently heat the solution (e.g., to 70°C) to facilitate the cleavage reaction.[6]

  • Allow the solution to cool to the desired temperature for viscosity measurements.

Part C: Viscometry

  • Using an Ostwald or Ubbelohde viscometer in a constant temperature water bath (e.g., 25°C ± 0.1°C), measure the flow time of the pure solvent (water) and a series of dilutions of both the uncleaved and cleaved PVA solutions.[6]

  • Calculate the relative viscosity (η_rel = t/t_0) and specific viscosity (η_sp = η_rel - 1) for each concentration.

  • Plot η_sp/c versus concentration (c) and extrapolate to c=0 to determine the intrinsic viscosity [η] for both the uncleaved and cleaved samples.

  • Use the Mark-Houwink equation, [η] = K * M^a, to calculate the viscosity-average molecular weight (M) for both samples. (For PVA in water at 25°C, K = 2 x 10^-4 dL/g and a = 0.76 are commonly used values).

  • The fraction of head-to-head linkages (Δ) can be calculated from the number-average molecular weights of the original (Mn) and cleaved (Mn') polymers.

Visualizations

Side_Reactions cluster_main Free Radical Polymerization of this compound cluster_side Side Reactions Initiation Initiation (R•) Propagation Propagation (P• + M -> P•) Initiation->Propagation Termination Termination Propagation->Termination ChainTransfer Chain Transfer Propagation->ChainTransfer Leads to HeadToHead Head-to-Head Addition Propagation->HeadToHead Leads to CT_Monomer To Monomer ChainTransfer->CT_Monomer CT_Polymer To Polymer (Inter/Intramolecular) ChainTransfer->CT_Polymer CT_Solvent To Solvent ChainTransfer->CT_Solvent BranchedPolymer BranchedPolymer ChainTransfer->BranchedPolymer Results in Branched Polymer DefectiveBackbone DefectiveBackbone HeadToHead->DefectiveBackbone Results in Defective Backbone Experimental_Workflow PVB Polythis compound (PVB) Sample Hydrolysis Hydrolysis (NaOH or H2SO4) PVB->Hydrolysis PVA Polyvinyl Alcohol (PVA) Hydrolysis->PVA Split PVA->Split Uncleaved Uncleaved PVA (Control) Split->Uncleaved Cleavage Periodate Cleavage (KIO4) Split->Cleavage Viscometry_U Viscometry Uncleaved->Viscometry_U Cleaved Cleaved PVA Cleavage->Cleaved Viscometry_C Viscometry Cleaved->Viscometry_C MW_U Calculate M_v (Uncleaved) Viscometry_U->MW_U MW_C Calculate M_v (Cleaved) Viscometry_C->MW_C Analysis Compare MW to Quantify H-H Linkages MW_U->Analysis MW_C->Analysis

References

strategies to improve the properties of polyvinyl butyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Polyvinyl Butyral (PVB) Property Enhancement. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation with PVB.

Section 1: Troubleshooting Mechanical Properties

This section addresses frequently asked questions regarding the mechanical properties of PVB films and composites, such as brittleness and low tensile strength.

FAQ 1: My PVB film is too brittle. How can I improve its flexibility and elongation at break?

Answer:

Brittleness in PVB films is a common issue that can typically be resolved by incorporating plasticizers. Plasticizers are additives that increase the flexibility and reduce the glass transition temperature (Tg) of the polymer.

Troubleshooting Steps:

  • Select an Appropriate Plasticizer: The choice of plasticizer is critical. Common plasticizers for PVB include triethylene glycol bis(2-ethylhexanoate) (3G8), dioctyl terephthalate (B1205515) (DOTP), dibutyl sebacate (B1225510) (DBS), and various adipates.[1][2] Environmentally friendly options like triethylene glycol di-2-ethylhexanoate are also effective.[3]

  • Optimize Plasticizer Concentration: The flexibility of PVB is directly related to the plasticizer content. Increasing the concentration of the plasticizer will generally decrease the tensile strength and increase the elongation at break.[4] Start with a concentration of 20-45 parts per hundred parts of resin (phr) and adjust as needed for your specific application.[5]

  • Ensure Compatibility: Use plasticizers with high polarity to ensure good compatibility with PVB.[4] Poor compatibility can lead to plasticizer exudation (leaching) and delamination over time.[2]

Quantitative Data on Plasticizer Effects:

The following table summarizes the effects of different plasticizers on the mechanical properties of PVB.

PlasticizerConcentration (wt%)Glass Transition Temp. (Tg)Tensile Strength (MPa)Elongation at Break (%)Reference
None0~74°C20.52-[6][7]
3G8Not Specified12°C-400%[1]
DOTPNot Specified---[1]
ESONot Specified---[1]

Data presented is a synthesis from multiple sources and specific experimental conditions may vary.

FAQ 2: How can I increase the tensile strength and toughness of my PVB material?

Answer:

To enhance the tensile strength and overall toughness of PVB, two primary strategies are effective: creating nanocomposites and crosslinking the polymer matrix.

Strategy 1: Nanocomposite Formation

Incorporating nanoparticles into the PVB matrix can significantly improve mechanical properties.[6][8][9]

  • Reinforcing Fillers: Graphene oxide (GO), nanosilica, and single-walled carbon nanotubes (SWCNTs) are effective reinforcing agents.[10][11][12] For example, adding just 1.5 wt.% of GO or 1.2 wt% of nanosilica can significantly enhance mechanical properties.[11][13]

  • Dispersion is Key: Proper dispersion of nanoparticles is crucial. Poor dispersion can lead to agglomeration and create defect points within the material. Solution casting is a common method to achieve good dispersion.[10]

Quantitative Data on Nanocomposite Enhancement:

NanofillerConcentration (wt%)Tensile Strength (MPa)Glass Transition Temp. (Tg)Reference
None020.5245.6°C[6]
Ag:Co NPs1.043.4155.1°C[6][8]
f-SWCNTsLow ContentEnhancedIncreased[9][10]
Nanosilica1.2Significantly ImprovedIncreased[12][13]

Strategy 2: Crosslinking

Crosslinking creates chemical bonds between PVB polymer chains, forming a more rigid and robust network. This increases mechanical durability and solvent resistance.[14]

  • Methods: Crosslinking can be achieved through thermal curing (heating between 150-300°C), UV radiation, or by using chemical crosslinking agents like dialdehydes or trialdehydes during the synthesis process.[5][14][15]

  • Effect on Properties: Self-crosslinking through thermal cure can increase the glass transition temperature from ~65°C to about 170°C.[14]

Section 2: Troubleshooting Thermal and Chemical Properties

This section provides guidance on improving the thermal stability and solvent resistance of PVB.

FAQ 3: My PVB material degrades at a lower temperature than required for my application. How can I improve its thermal stability?

Answer:

Improving the thermal stability of PVB is critical for applications involving high temperatures. This can be achieved by incorporating thermally stable nanofillers or by crosslinking the polymer.

Troubleshooting Steps:

  • Incorporate Nanofillers: The addition of nanoparticles like functionalized single-walled carbon nanotubes (f-SWCNTs), graphene oxide (GO), or nanosilica can enhance thermal stability.[10][11][12][16] These nanoparticles can act as heat barriers and improve the overall thermal properties of the composite.

  • Induce Crosslinking: Crosslinking the PVB matrix restricts chain mobility and increases the energy required for decomposition. A simple thermal cure at 150-300°C for about two hours can create self-crosslinked PVB with significantly improved thermal resistance.[14] This process can raise the Tg from approximately 65°C to 170°C.[14]

  • Solvent Selection for Film Casting: The solvent used for casting PVB films can influence the thermal stability of the final film. For instance, films cast from ethanol (B145695) have been shown to exhibit higher thermal stability compared to those cast from methanol (B129727) or acetic acid.[17]

  • Control Hydroxyl Group Content: The thermal stability of PVB can be influenced by the content of residual hydroxyl groups from the precursor, polyvinyl alcohol (PVA). A lower content of vinyl alcohol units generally leads to higher thermal stability.[18]

Workflow for Enhancing PVB Thermal Stability:

G start Low Thermal Stability of PVB strategy Select Enhancement Strategy start->strategy nano Incorporate Nanofillers (e.g., f-SWCNTs, GO, Nanosilica) strategy->nano Nanocomposites crosslink Induce Crosslinking strategy->crosslink Crosslinking disperse Ensure Homogeneous Dispersion (e.g., via Solution Casting) nano->disperse verify_nano Verify Thermal Properties (TGA, DSC) disperse->verify_nano end_node PVB with Improved Thermal Stability verify_nano->end_node method Choose Method: - Thermal Cure (150-300°C) - Chemical Agents - UV/E-beam crosslink->method verify_crosslink Verify Thermal Properties (TGA, DSC) method->verify_crosslink verify_crosslink->end_node

Caption: Workflow for improving the thermal stability of PVB.

Section 3: Troubleshooting Adhesion and Film Casting

This section covers common problems related to PVB adhesion and the quality of solvent-cast films.

FAQ 4: I am observing poor adhesion of my PVB film to a glass or polyester (B1180765) substrate. What are the common causes and solutions?

Answer:

Poor adhesion is often related to surface contamination, moisture content, or improper processing conditions.

Troubleshooting Guide for Adhesion Issues:

  • Substrate Cleanliness: Ensure the substrate surface (e.g., glass) is impeccably clean and dry. Contaminants can interfere with the bonding between PVB and the surface.[19]

  • Control PVB Moisture Content: The moisture content of the PVB film significantly affects adhesion. High moisture content (e.g., above 0.6%) can weaken the bond.[19] Maintain a constant and controlled relative humidity in the assembly environment.[20]

  • Optimize Lamination/Curing Parameters: For applications like laminated glass, the autoclave temperature, pressure, and cycle time are critical.[19][20] Ensure the temperature reaches at least 125°C for proper bonding.[20]

  • Use Adhesion Promoters: For challenging substrates like polyester, surface treatments can be employed. A plasma-polymerized chlorosilane film on the polyester surface can greatly enhance adhesion to plasticized PVB.[21]

  • Adjust Adhesion Control Ions: The adhesion level can be modulated by adding controlled amounts of metal ions, such as potassium and magnesium salts, to the PVB formulation.[20][22]

FAQ 5: My cast PVB films have defects like uneven thickness, bubbles, or poor transparency. How can I resolve these issues?

Answer:

Defects in cast films often stem from issues in the casting process, including solvent choice, drying rate, and environmental conditions.

Troubleshooting Common Film Casting Defects:

IssuePotential Cause(s)Recommended Solution(s)Reference(s)
Uneven Thickness Improperly leveled casting surface.Ensure the casting substrate is perfectly level. Adjust the die lip gap if using a die.[23]
Non-uniform drying.Control the drying environment (temperature, airflow). An air knife with an even outlet can help.[23]
Bubbles / Voids Trapped air or solvent during drying.Reduce the initial drying rate to allow solvent to escape slowly. Use a vacuum or de-airing step before the solution fully solidifies.[24][25]
Moisture in the PVB or solvent.Use dry PVB and solvents. Ensure the PVB has a moisture content below 0.5%.[25]
Poor Transparency Polymer crystallization.Reduce the temperature of the casting/quenching surface to cool the film rapidly.[23]
Incompatible additives.Ensure all additives (e.g., plasticizers, fillers) are fully compatible and dissolved in the solvent system.
Film Delamination Insufficient adhesion between layers (in multi-layer casting).Ensure resins have good interlayer adhesion.[23]
High moisture content in PVB.Control the humidity of the processing environment.[19]

Logical Diagram for Troubleshooting Film Casting:

G cluster_problem Observed Film Defect cluster_cause Potential Causes cluster_solution Corrective Actions problem Poor Film Quality (e.g., Bubbles, Unevenness) cause1 Improper Drying (Too Fast / Uneven) problem->cause1 cause2 Trapped Air / Moisture problem->cause2 cause3 Process Parameters (Temp, Leveling) problem->cause3 cause4 Formulation Issue (Compatibility) problem->cause4 sol1 Control Drying Rate & Airflow cause1->sol1 sol2 De-air Solution & Use Dry Materials cause2->sol2 sol3 Level Surface & Optimize Temperature cause3->sol3 sol4 Verify Additive Compatibility cause4->sol4

Caption: Troubleshooting logic for common PVB film casting defects.

Section 4: Experimental Protocols

This section provides a general methodology for a common PVB modification technique.

Protocol: Preparation of PVB/Nanosilica Composite Film via Solvent Casting

This protocol describes a general procedure for fabricating a PVB nanocomposite film to enhance mechanical and thermal properties.

Materials and Equipment:

  • Polyvinyl Butyral (PVB) resin powder

  • Nanosilica (SiO₂) powder (e.g., purity 99.8%)[12]

  • Ethanol (or other suitable solvent)

  • Plasticizer (e.g., 3G8 or DBS), optional

  • Magnetic stirrer with hotplate

  • Ultrasonic bath/sonicator

  • Glass petri dish or other flat casting surface

  • Drying oven or vacuum oven

Procedure:

  • Solvent Preparation: Prepare the required volume of ethanol in a beaker.

  • Nanosilica Dispersion:

    • Add the desired amount of nanosilica (e.g., 0.5 - 1.5 wt% relative to PVB) to the ethanol.[12][13]

    • Disperse the nanosilica in the solvent using an ultrasonic bath for 30-60 minutes to break down agglomerates and achieve a uniform suspension.

  • PVB Dissolution:

    • While stirring the nanosilica suspension with a magnetic stirrer, slowly add the PVB powder to the beaker.

    • If using a plasticizer, add it to the solution at this stage.

    • Gently heat the solution (e.g., to 40-50°C) to facilitate the dissolution of PVB. Continue stirring until a homogeneous, viscous solution is formed. This may take several hours.

  • De-gassing: Place the final solution in an ultrasonic bath for another 15-20 minutes to remove any trapped air bubbles.

  • Casting:

    • Ensure the glass petri dish is clean, dry, and perfectly level.

    • Pour the bubble-free solution slowly into the center of the petri dish, allowing it to spread evenly.

  • Drying:

    • Cover the petri dish (e.g., with a perforated lid) to allow for slow solvent evaporation and prevent contamination.

    • Dry the film at room temperature for 24 hours, followed by further drying in an oven at a moderately elevated temperature (e.g., 50-60°C) for several hours to remove residual solvent. For solvent-sensitive applications, a vacuum oven is recommended.

  • Film Removal: Once completely dry, carefully peel the composite film from the glass substrate.

Disclaimer: This guide provides general troubleshooting advice and experimental protocols. Researchers should adapt these recommendations to their specific materials, equipment, and experimental objectives. Always consult Safety Data Sheets (SDS) for all chemicals used.[26]

References

Technical Support Center: Vinyl Butyrate Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of vinyl butyrate (B1204436). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of vinyl butyrate synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main industrial methods for synthesizing this compound are:

  • Acid-catalyzed esterification: This process involves the reaction of butyric acid with vinyl alcohol in the presence of a Brønsted acid catalyst like sulfuric acid.[1] To achieve high yields, the reaction is typically conducted under reflux conditions.[1]

  • Transesterification: This method uses vinyl acetate (B1210297) as a vinyl group donor to react with butyric acid.[1] This is an efficient alternative and the vinyl group's reactivity helps drive the reaction towards the product.[1]

Q2: What are the key parameters to control during the scale-up of this compound synthesis?

A2: Successful scale-up requires careful control of several parameters:

  • Temperature: Precise temperature control is crucial to prevent the unwanted polymerization of the vinyl group.[1]

  • Molar Ratio of Reactants: Optimizing the ratio of butyric acid to the vinyl donor (e.g., vinyl alcohol or vinyl acetate) is essential for maximizing yield and minimizing side reactions.[1]

  • Catalyst Selection and Loading: The choice of catalyst (acid, enzyme, or heterogeneous catalyst) and its concentration directly impact reaction rate and efficiency.[1]

  • Mixing: Uniform mixing becomes more challenging at a larger scale and is critical for maintaining consistent temperature and reactant distribution.

  • Removal of Byproducts: Efficient removal of byproducts, such as water in esterification, is necessary to drive the reaction equilibrium towards this compound formation.

Q3: How can I minimize the polymerization of this compound during synthesis and storage?

A3: The vinyl group in this compound makes it susceptible to polymerization, especially when exposed to heat or light.[2] To mitigate this:

  • During Synthesis: Maintain strict temperature control. For acid-catalyzed reactions, an optimal temperature of 130°C has been reported to balance reaction kinetics with thermal stability.[1] For enzymatic reactions, lower temperatures of 50-60°C are often optimal.[1]

  • During Storage: Commercial preparations of this compound often contain stabilizers like 4-methoxyphenol (B1676288) (MEHQ) to inhibit polymerization.[1] Store in a cool, dark, and well-ventilated area.

Q4: What are the common safety hazards associated with this compound?

A4: this compound is a flammable liquid and vapor, posing a fire and explosion hazard.[3] It can also cause irritation to the skin, eyes, and respiratory system.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used, and the synthesis should be performed in a well-ventilated area.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield - Incomplete reaction. - Unfavorable reaction equilibrium. - Suboptimal catalyst activity. - Poor temperature control.- Increase reaction time. - Ensure efficient removal of byproducts (e.g., water). - Verify catalyst concentration and activity. For enzymatic reactions, check for denaturation. - Calibrate and monitor temperature control systems.
Product is a viscous polymer instead of a liquid - Uncontrolled polymerization of the vinyl group. - "Hot spots" in the reactor due to poor mixing.- Strictly control the reaction temperature.[1] - Improve mixing efficiency to ensure uniform heat distribution. - Consider the use of a polymerization inhibitor if compatible with the reaction.
Inconsistent results between batches - Variation in raw material purity. - Inconsistent reaction conditions (temperature, time, mixing). - Catalyst deactivation.- Use reagents of consistent purity and document their specifications. - Implement strict process controls and document all parameters for each batch. - For reusable catalysts, test for activity before each use.
Difficulty in purifying the final product - Presence of unreacted starting materials. - Formation of side-products. - Polymer contamination.- Optimize the molar ratio of reactants to drive the reaction to completion.[1] - Analyze for potential side reactions and adjust conditions to minimize them. - If polymerization has occurred, consider techniques like distillation under reduced pressure to separate the monomer.
Reaction does not start or is very slow - Inactive catalyst. - Low reaction temperature. - Presence of inhibitors in the starting materials.- Use fresh or properly stored catalyst. - Gradually increase the temperature to the optimal range. - Ensure the purity of the reactants.

Quantitative Data Summary

Table 1: Optimized Parameters for Acid-Catalyzed this compound Synthesis

ParameterOptimal ValueExpected YieldReference
Reaction Temperature130°C>95%[1]
Molar Ratio (Butyric Acid:Vinyl Alcohol)1:1.2High[1]
Catalyst Concentration (Brønsted Acid)8 mass%High[1]

Table 2: Optimized Parameters for Enzymatic Synthesis of Butyl Butyrate *

ParameterOptimal ValueConversionReference
Temperature50°C90.2%[5]
Molar Ratio (Butyric Acid:Butanol)1:290.2%[5]
Enzyme Load (CRL/CS-NC)3 mg/mL90.2%[5]
Stirring Rate200 rpm90.2%[5]

*Data for butyl butyrate synthesis is provided as a close enzymatic analog to this compound synthesis.

Experimental Protocols

Protocol 1: Lab-Scale Acid-Catalyzed Synthesis of this compound

Materials:

  • Butyric acid

  • Vinyl acetate (as a source of vinyl group via transesterification)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask with a reflux condenser in a fume hood.

  • To the flask, add butyric acid and a 1.2 molar equivalent of vinyl acetate.

  • Slowly add the catalyst, sulfuric acid (approximately 8% by mass of the reactants), to the mixture while stirring.

  • Heat the mixture to reflux at 130°C and maintain for 4-6 hours. Monitor the reaction progress using Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation under reduced pressure to avoid polymerization.

Protocol 2: Lab-Scale Enzymatic Synthesis of Butyl Butyrate (as an analog)

Materials:

  • Butyric acid

  • 1-Butanol (B46404)

  • Immobilized Lipase (B570770) (e.g., Candida antarctica Lipase B - CaLB)

  • Organic solvent (e.g., heptane)

  • Molecular sieves

  • Shaking incubator

Procedure:

  • To a screw-capped vial, add butyric acid (e.g., 100 mM) and 1-butanol (e.g., 200 mM) to an appropriate volume of heptane.

  • Add the immobilized lipase (e.g., 3 mg/mL).

  • Add molecular sieves to remove the water produced during the reaction.

  • Seal the vial and place it in a shaking incubator at 50°C with agitation (e.g., 200 rpm).

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC.

  • Once the reaction reaches equilibrium (typically after several hours), separate the immobilized enzyme by filtration for potential reuse.

  • The solvent can be removed under reduced pressure to isolate the butyl butyrate product.

Visualizations

AcidCatalyzedEsterification ButyricAcid Butyric Acid ProtonatedCarbonyl Protonated Butyric Acid ButyricAcid->ProtonatedCarbonyl + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + Vinyl Alcohol VinylAlcohol Vinyl Alcohol ProtonatedEster Protonated this compound TetrahedralIntermediate->ProtonatedEster - H2O VinylButyrate This compound ProtonatedEster->VinylButyrate - H+ Catalyst_out H+ H2O Water Catalyst_in H+

Caption: Acid-catalyzed esterification of butyric acid and vinyl alcohol.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Charge Reactants & Catalyst Setup Assemble Reactor & Condenser Reactants->Setup Heat Heat to Reflux Setup->Heat Monitor Monitor Progress (GC/HPLC) Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Neutralize Neutralize & Wash Cool->Neutralize Dry Dry Organic Layer Neutralize->Dry Purify Purify by Distillation Dry->Purify Product Final Product: this compound Purify->Product

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Optimizing Catalyst Selection for Vinyl Butyrate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for vinyl butyrate (B1204436) esterification. It provides troubleshooting guides for common experimental issues and answers frequently asked questions about the synthesis process.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of vinyl butyrate.

Issue 1: Low or No Product Yield

  • Question: My reaction has run for the recommended time, but I have a very low yield of this compound. What are the common causes and how can I fix this?

  • Answer: Low yield in this compound synthesis is a frequent issue, often stemming from reaction equilibrium, suboptimal conditions, or catalyst problems.

    • Equilibrium Limitations: The esterification reaction is often reversible. To drive the reaction towards the product, you can:

      • Remove Water: If your reaction produces water as a byproduct (e.g., in acid-catalyzed esterification), use a Dean-Stark apparatus or add molecular sieves to remove it from the reaction mixture.[1]

      • Use an Excess of a Reactant: Increasing the molar ratio of one reactant, typically the less expensive one, can shift the equilibrium to favor product formation.[2] For acid-catalyzed esterification of butyric acid, a molar ratio of 1:1.2 of butyric acid to vinyl alcohol has been shown to be effective.[2]

      • Use a Vinyl Acyl Donor: In transesterification reactions, using a vinyl ester like vinyl acetate (B1210297) as the acyl donor makes the reaction effectively irreversible.[1] The vinyl alcohol byproduct tautomerizes to acetaldehyde, which is volatile and can be removed, preventing the reverse reaction.[1][3]

    • Suboptimal Reaction Conditions:

      • Temperature: Ensure the reaction is performed at the optimal temperature for your chosen catalyst. For acid-catalyzed reactions with a Brønsted acid like sulfuric acid, temperatures around 130°C can lead to yields of 95% or higher.[2] Enzymatic reactions, however, require milder temperatures, typically between 30-60°C, to avoid denaturation of the enzyme.[1][4]

      • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like GC or HPLC to determine the optimal reaction time.[1]

    • Catalyst Issues:

      • Catalyst Concentration: The amount of catalyst is critical. For acid-catalyzed reactions, a concentration of around 8% by mass is generally recommended for efficient proton transfer.[2] For enzymatic reactions, the optimal loading can range from 0.5% to 15% (w/w of substrates) depending on the specific lipase (B570770) and its activity.[1][2]

      • Catalyst Deactivation: The catalyst may have lost its activity. This is particularly relevant for palladium catalysts which can sinter at high temperatures, and for enzymes which can denature or be inhibited.[5][6] Consider using fresh catalyst or, in the case of immobilized enzymes, regenerating it according to the manufacturer's protocol.

Issue 2: Unwanted Polymerization of this compound

  • Question: My reaction mixture has become viscous and difficult to stir, and I suspect polymerization of the this compound. How can I prevent this?

  • Answer: The vinyl group in this compound makes it susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.[7]

    • Temperature Control: This is the most critical factor. For acid-catalyzed reactions that require high temperatures, it is crucial to maintain precise temperature control and avoid localized overheating.[2]

    • Use of Inhibitors: Incorporate a radical inhibitor, such as hydroquinone (B1673460) or 4-methoxyphenol (B1676288) (MEHQ), into the reaction mixture.[8] These compounds scavenge free radicals that can initiate polymerization.

    • Milder Reaction Conditions: If possible, switch to a catalytic system that operates at lower temperatures, such as enzymatic catalysis.[4]

Issue 3: Catalyst Deactivation and Reusability Problems

  • Question: I am using an immobilized enzyme catalyst, but its activity decreases significantly after each cycle. How can I improve its stability and reusability?

  • Answer: Enzyme deactivation can be caused by several factors, including temperature, pH, solvent effects, and inhibition by substrates or products.

    • Immobilization Technique: The method of immobilization significantly impacts enzyme stability. Entrapment in a polymer matrix like polyvinyl alcohol-boric acid has been shown to enhance thermal stability and allow for multiple reuse cycles.[9]

    • Solvent Choice: The organic solvent can affect the essential water layer around the enzyme, leading to denaturation.[10] Non-polar solvents like hexane (B92381) and isooctane (B107328) are generally preferred for lipase-catalyzed reactions as they are less likely to strip this water layer.[1]

    • Substrate/Product Inhibition: High concentrations of either the substrate (butyric acid) or the alcohol can inhibit the enzyme.[10][11] A gradual addition of the inhibitory substrate can help to maintain a low concentration in the reaction mixture.

    • Washing and Storage: After each cycle, wash the immobilized enzyme with a suitable solvent to remove any adsorbed substrates or products. Store the enzyme under recommended conditions (e.g., refrigerated and dry) to maintain its activity.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for synthesizing this compound?

There are two primary methods for synthesizing this compound:

  • Acid-catalyzed esterification: This involves the reaction of butyric acid with vinyl alcohol, typically in the presence of a Brønsted acid catalyst like sulfuric acid.[2]

  • Transesterification: This method uses vinyl acetate as a vinyl group donor to react with butyric acid.[2] This is often catalyzed by enzymes (lipases) or palladium-based catalysts.

Q2: What types of catalysts are most effective for this compound synthesis?

The choice of catalyst depends on the desired reaction conditions and selectivity:

  • Brønsted Acid Catalysts (e.g., Sulfuric Acid): These are effective for the direct esterification of butyric acid and vinyl alcohol, often providing high yields at elevated temperatures.[2]

  • Enzymatic Catalysts (Lipases): Lipases, such as those from Candida antarctica (CALB) and Aspergillus fumigatus, are highly selective and operate under mild conditions, which is advantageous for preventing side reactions like polymerization.[2][12] They are particularly useful in transesterification reactions.

  • Heterogeneous Acid Catalysts: Solid acid catalysts offer the advantage of easy separation from the reaction mixture and potential for reuse.[13]

  • Palladium-based Catalysts: These are primarily used in transvinylation reactions with vinyl acetate and are known for their high catalytic activity.

Q3: How do I choose the best catalyst for my specific application?

The selection of an optimal catalyst depends on several factors:

  • Desired Reaction Conditions: If you are working with thermally sensitive compounds, an enzymatic catalyst that operates at mild temperatures would be preferable. For rapid, high-throughput synthesis where temperature is not a major constraint, a traditional acid catalyst might be more suitable.

  • Selectivity Requirements: If you need high chemo-, regio-, or enantioselectivity, an enzymatic catalyst is generally the best choice.

  • Cost and Reusability: For large-scale production, the cost and reusability of the catalyst are important considerations. Immobilized enzymes and heterogeneous catalysts can be more cost-effective in the long run due to their potential for recycling.[9]

  • Downstream Processing: The ease of catalyst removal from the final product is also a key factor. Heterogeneous and immobilized catalysts are generally easier to separate than homogeneous acid catalysts.[13]

Q4: What are the key parameters to optimize for maximizing this compound yield?

To maximize the yield of this compound, you should systematically optimize the following parameters:

  • Molar Ratio of Reactants: An excess of one reactant can drive the reaction equilibrium towards the product.[2]

  • Catalyst Concentration: The optimal amount of catalyst will provide a high reaction rate without causing unwanted side reactions or adding unnecessary cost.[1][2]

  • Temperature: This must be carefully controlled to balance the reaction rate with catalyst stability and the prevention of side reactions like polymerization.[1][2]

  • Reaction Time: Monitoring the reaction over time will help determine the point at which maximum conversion is achieved.

Data Presentation

Table 1: Comparison of Catalysts for Butyrate Ester Synthesis

Catalyst TypeCatalyst ExampleReactantsMolar Ratio (Acid:Alcohol/Vinyl Donor)Temperature (°C)Yield (%)Reference
Brønsted AcidSulfuric AcidButyric Acid, Vinyl Alcohol1:1.213096.8[2][14]
Heterogeneous Acid[PVPP-BS]HSO4Butyric Acid, Benzyl (B1604629) Alcohol1:1.213096.8[14]
LipaseAspergillus fumigatusThis compound, Methanol2:24086[12]
LipaseEversa Transform 2.0Butyric Acid, Geraniol1:5-93[2]
CutinaseFusarium oxysporumThis compound, Butanol3:1->99[2]

Table 2: Influence of Reaction Parameters on Yield

ParameterConditionCatalystResultReference
Temperature 37-50°CImmobilized Candida rugosa LipaseHigher temperatures can decrease yield in enzymatic reactions. Optimal was found to be 41°C.[15]
130°CSulfuric AcidHigh yield (95%+) achieved.[2]
Molar Ratio 1:1.2 (Butyric Acid:Vinyl Alcohol)Sulfuric AcidMaximizes ester formation while minimizing side reactions.[2]
2:2 (this compound:Methanol)Aspergillus fumigatus LipaseFound to be optimal for methyl butyrate synthesis.[12]
Catalyst Loading 8 mass%[PVPP-BS]HSO4Optimal concentration for benzyl butyrate synthesis.[14]
30 µg/mlPurified Aspergillus fumigatus LipaseAchieved maximum ester yield.[12]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Butyric Acid and Vinyl Alcohol

  • Glassware Preparation: Ensure all glassware (e.g., round-bottom flask, condenser, Dean-Stark trap) is thoroughly dried to prevent water from interfering with the reaction equilibrium.

  • Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer, add butyric acid and vinyl alcohol in a 1:1.2 molar ratio.

  • Catalyst Addition: Carefully add the Brønsted acid catalyst (e.g., concentrated sulfuric acid, approximately 8% by mass of the reactants) to the flask while stirring.

  • Reaction Setup: Assemble the reflux apparatus with a condenser and a Dean-Stark trap to remove the water formed during the reaction.

  • Heating and Reflux: Heat the reaction mixture to 130°C and maintain a gentle reflux. Monitor the collection of water in the Dean-Stark trap.

  • Reaction Monitoring: Track the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of butyric acid.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the this compound with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and purify the product by distillation.

Protocol 2: Lipase-Catalyzed Transesterification of Butyric Acid with Vinyl Acetate

  • Reactant Preparation: In a sealed reaction vessel, dissolve butyric acid in a suitable non-polar organic solvent such as hexane or isooctane.

  • Acyl Donor Addition: Add vinyl acetate to the reaction mixture. An excess of vinyl acetate can be used to drive the reaction forward.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the vessel. The amount will depend on the specific activity of the enzyme preparation.

  • Reaction Incubation: Place the sealed vessel in a temperature-controlled shaker incubator, typically set between 40-60°C, with agitation (e.g., 200 rpm) to ensure proper mixing.

  • Reaction Monitoring: Periodically withdraw small aliquots of the reaction mixture. Filter the sample to remove the immobilized enzyme before analysis by GC or HPLC to monitor the formation of this compound.

  • Reaction Termination and Catalyst Recovery: Once the desired conversion is reached, terminate the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent and stored for reuse.

  • Product Purification: Remove the solvent from the filtrate under reduced pressure. The crude this compound can be further purified by vacuum distillation if necessary.

Visualizations

Experimental_Workflow_Vinyl_Butyrate cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants (Butyric Acid, Vinyl Alcohol/Acetate) setup Set up Reaction Vessel prep_reactants->setup select_catalyst Select Catalyst (Acid or Enzyme) add_catalyst Add Catalyst select_catalyst->add_catalyst add_reactants Add Reactants & Solvent setup->add_reactants add_reactants->add_catalyst run_reaction Run Reaction (Control Temp & Time) add_catalyst->run_reaction monitor Monitor Progress (GC/HPLC) run_reaction->monitor monitor->run_reaction Continue terminate Terminate Reaction monitor->terminate Complete separate_catalyst Separate Catalyst terminate->separate_catalyst neutralize Neutralize (if acid catalyst) separate_catalyst->neutralize Acid Catalyst extract Extract Product separate_catalyst->extract Enzyme Catalyst neutralize->extract purify Purify (e.g., Distillation) extract->purify analyze Analyze Final Product (Purity, Yield) purify->analyze

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Guide cluster_equilibrium Equilibrium Issues cluster_conditions Reaction Conditions cluster_catalyst Catalyst Problems start Low this compound Yield? check_water Is water a byproduct? start->check_water Yes check_temp Is temperature optimal? start->check_temp Unsure check_conc Is catalyst concentration correct? start->check_conc Possible remove_water Action: Remove water (Dean-Stark/sieves) check_water->remove_water Yes check_ratio Are reactant ratios 1:1? check_water->check_ratio No increase_ratio Action: Use excess of one reactant check_ratio->increase_ratio Yes adjust_temp Action: Adjust temperature check_temp->adjust_temp No check_time Is reaction time sufficient? check_temp->check_time Yes increase_time Action: Increase reaction time check_time->increase_time No adjust_conc Action: Adjust concentration check_conc->adjust_conc No check_activity Is catalyst active? check_conc->check_activity Yes replace_catalyst Action: Use fresh/regenerated catalyst check_activity->replace_catalyst No

Caption: Troubleshooting decision tree for low yield.

Catalyst_Selection_Logic start Start: Catalyst Selection q_temp Are substrates thermally sensitive? start->q_temp enzyme Choice: Enzymatic Catalyst (Lipase) - Mild conditions - High selectivity q_temp->enzyme Yes q_reusability Is catalyst reusability critical? q_temp->q_reusability No acid Choice: Acid Catalyst (H2SO4) - High reaction rate - Lower cost immobilized Recommendation: Immobilized Enzyme or Heterogeneous Acid Catalyst q_reusability->immobilized Yes q_selectivity Is high selectivity required? q_reusability->q_selectivity No homogeneous Recommendation: Homogeneous Acid Catalyst (Consider separation challenges) q_selectivity->enzyme Yes q_selectivity->acid No

Caption: Logical workflow for catalyst selection.

References

Technical Support Center: Controlling Molecular Weight in Vinyl Butyrate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of vinyl butyrate (B1204436). Our goal is to help you effectively control the molecular weight of your polymers to meet your specific application needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the molecular weight of poly(vinyl butyrate)?

A1: The molecular weight of poly(this compound) is primarily controlled by several key reaction parameters:

  • Initiator Concentration: Higher initiator concentrations generally lead to lower molecular weight polymers.[1][2]

  • Monomer Concentration: The ratio of monomer to initiator is a critical factor; a higher monomer-to-initiator ratio results in higher molecular weight polymers.[3][4][5]

  • Reaction Temperature: Temperature affects the rates of initiation, propagation, and termination, thereby influencing the final molecular weight. Higher temperatures often lead to lower molecular weights.[3][8][9]

  • Polymerization Method: Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer more precise control over molecular weight and dispersity compared to conventional free radical polymerization.[10][11][12][13]

Q2: How does initiator concentration specifically affect the molecular weight and polymerization rate?

A2: In free radical polymerization, a higher initiator concentration leads to a greater number of initiating radicals. This results in the simultaneous growth of many polymer chains, which consume the available monomer more quickly. Consequently, the final polymer chains are shorter, leading to a lower average molecular weight.[1][2] Conversely, a lower initiator concentration generates fewer polymer chains, allowing each chain to grow longer and resulting in a higher average molecular weight. The polymerization rate is generally proportional to the square root of the initiator concentration, so a higher initiator concentration also leads to a faster reaction.[14]

Q3: What is a chain transfer agent (CTA) and how does it work to control molecular weight?

Q4: Can I control the molecular weight of poly(this compound) by adjusting the reaction temperature?

A4: Yes, temperature is a critical parameter for controlling molecular weight. Increasing the reaction temperature generally increases the rate of initiation and chain transfer reactions more significantly than the rate of propagation.[3][15] This leads to the formation of more polymer chains that are terminated more frequently, resulting in a lower average molecular weight.[15] Conversely, lowering the temperature can lead to higher molecular weight polymers, although the polymerization rate will be slower.[8]

Q5: What is RAFT polymerization and why is it beneficial for controlling the molecular weight of poly(this compound)?

A5: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a type of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity).[10][11][12][13] For vinyl esters like this compound, xanthates are often effective RAFT agents.[10][12] This technique provides excellent control over the polymer architecture, which is often difficult to achieve with conventional free radical polymerization due to the high reactivity of the propagating radical in vinyl ester polymerizations.[10]

Troubleshooting Guides

Issue 1: The molecular weight of my poly(this compound) is consistently too low.

Possible Cause Suggested Solution Rationale
Excessive Initiator Concentration Decrease the initiator concentration. A good starting point for higher molecular weight is a monomer-to-initiator molar ratio of 500:1 to 1000:1.[15]Fewer initiating radicals are generated, leading to the formation of fewer, but longer, polymer chains.[2]
High Reaction Temperature Lower the polymerization temperature.Lower temperatures reduce the rate of chain transfer reactions and decrease the initiator decomposition rate, favoring chain propagation and leading to higher molecular weight.[15]
Presence of Unintentional Chain Transfer Agents Purify the monomer and solvent before use. Ensure all glassware is meticulously clean.Impurities in the monomer or solvent can act as chain transfer agents, prematurely terminating polymer chains.[15] Solvents themselves can also have chain transfer constants that affect molecular weight.
High Monomer Conversion (in some systems) Consider stopping the reaction at a lower monomer conversion.At high conversions, branching reactions due to chain transfer to the polymer can become more prevalent, which can sometimes affect the intended molecular weight distribution.

Issue 2: The molecular weight of my poly(this compound) is too high and/or the dispersity (Đ or PDI) is too broad.

Possible Cause Suggested Solution Rationale
Insufficient Initiator Concentration Increase the initiator concentration. A monomer-to-initiator ratio of 100:1 to 200:1 can be used for lower molecular weights.[15]More initiator generates more polymer chains, resulting in shorter chains and a lower average molecular weight.[1]
Low Reaction Temperature Increase the polymerization temperature.Higher temperatures can increase the rate of termination and chain transfer, leading to shorter polymer chains.[3][9]
Absence of a Control Agent Introduce a suitable chain transfer agent (CTA) or utilize a controlled radical polymerization technique like RAFT.CTAs provide a controlled mechanism for chain termination and re-initiation, leading to lower molecular weights.[][7] RAFT polymerization offers precise control over molecular weight and results in polymers with narrow dispersity.[10][12]
Gel Effect or High Viscosity If conducting a bulk or concentrated solution polymerization, consider diluting the reaction mixture.At high viscosity, bimolecular termination reactions are slowed down, leading to a rapid increase in molecular weight and broadening of the dispersity. Dilution can mitigate this effect.

Experimental Protocols

Protocol 1: Conventional Free Radical Polymerization of this compound

This protocol provides a general procedure for the solution polymerization of this compound to achieve a target molecular weight range by adjusting the initiator concentration.

Materials:

  • This compound (inhibitor removed)

  • Anhydrous solvent (e.g., toluene, ethyl acetate)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet

  • Non-solvent for precipitation (e.g., methanol, hexane)

Procedure:

  • Monomer Purification: To remove the inhibitor, pass the this compound monomer through a column of basic alumina.[15]

  • Reaction Setup: In a clean, dry reaction flask, dissolve the desired amount of purified this compound in the anhydrous solvent. A typical monomer concentration is 1-2 M.[15]

  • Initiator Addition: Add the calculated amount of AIBN. For a higher molecular weight, use a monomer-to-initiator molar ratio between 500:1 and 1000:1. For a lower molecular weight, use a ratio between 100:1 and 200:1.[15]

  • Degassing: Seal the flask and degas the solution by bubbling with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) under a positive pressure of nitrogen and with constant stirring.

  • Termination and Isolation: After the desired reaction time, terminate the polymerization by cooling the flask to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a stirred non-solvent.

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Protocol 2: RAFT Polymerization of this compound

This protocol outlines a method for the controlled polymerization of this compound using a xanthate-based RAFT agent.

Materials:

  • This compound (inhibitor removed)

  • Anhydrous solvent (e.g., toluene)

  • RAFT agent (e.g., O-ethyl S-(1-methoxycarbonyl)ethyl dithiocarbonate - X1)

  • Initiator (e.g., AIBN)

  • Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet

  • Non-solvent for precipitation (e.g., cold methanol)

Procedure:

  • Monomer Purification: Purify the this compound by passing it through a column of basic alumina.

  • Reaction Mixture Preparation: In a reaction flask, combine the purified this compound, the RAFT agent, the initiator, and the solvent. The ratio of monomer to RAFT agent will primarily determine the target molecular weight. The ratio of RAFT agent to initiator should typically be between 5:1 and 10:1.

  • Degassing: Thoroughly degas the reaction mixture using several freeze-pump-thaw cycles.

  • Polymerization: Immerse the sealed reaction flask in a preheated oil bath at the desired temperature (e.g., 60-70°C) and stir.

  • Monitoring and Termination: Monitor the progress of the polymerization by taking samples periodically to analyze for monomer conversion (e.g., via ¹H NMR or GC) and molecular weight (e.g., via GPC/SEC).

  • Isolation: Once the desired conversion is reached, stop the reaction by cooling and exposing the mixture to air. Precipitate the polymer in a suitable non-solvent.

  • Purification and Drying: Collect the polymer by filtration, wash it, and dry it under vacuum.

Data Presentation

Table 1: Effect of Initiator (AIBN) Concentration on the Molecular Weight of Poly(this compound)

Monomer:Initiator Molar RatioMn ( g/mol )Mw ( g/mol )Dispersity (Đ = Mw/Mn)
100:1~15,000~30,000~2.0
500:1~75,000~150,000~2.0
1000:1~150,000~300,000~2.0
Note: These are illustrative values and can vary based on specific reaction conditions such as temperature, solvent, and monomer concentration.

Table 2: Effect of Chain Transfer Agent (Dodecyl Mercaptan) on the Molecular Weight of Poly(this compound)

Monomer:CTA Molar RatioMn ( g/mol )Mw ( g/mol )Dispersity (Đ = Mw/Mn)
No CTA>100,000>200,000>2.0
1000:1~50,000~100,000~2.0
200:1~10,000~20,000~2.0
Note: These are illustrative values. The effectiveness of a CTA is also dependent on its chain transfer constant for the specific monomer and reaction conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer This compound Monomer Purification Inhibitor Removal (Alumina Column) Monomer->Purification Reaction_Setup Combine Reagents in Flask Purification->Reaction_Setup Solvent Anhydrous Solvent Solvent->Reaction_Setup Initiator Initiator (e.g., AIBN) Initiator->Reaction_Setup CTA Chain Transfer Agent (Optional) CTA->Reaction_Setup Degassing Degas Mixture (N2 Purge or Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Heat and Stir under Inert Atmosphere Degassing->Polymerization Termination Cool and Quench Polymerization->Termination Precipitation Precipitate in Non-solvent Termination->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Analysis Characterize Polymer (GPC, NMR, etc.) Drying->Analysis

Caption: General workflow for this compound polymerization.

molecular_weight_control cluster_params cluster_outcome Initiator [Initiator] MW Molecular Weight Initiator->MW Inverse Relationship CTA [Chain Transfer Agent] CTA->MW Inverse Relationship Temperature Temperature Temperature->MW Generally Inverse Relationship Monomer [Monomer] / [Initiator] Ratio Monomer->MW Direct Relationship

Caption: Key parameters for controlling molecular weight.

References

Technical Support Center: Synthesis of Vinyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of vinyl butyrate (B1204436).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities in synthesized vinyl butyrate?

A1: Common impurities can originate from the synthesis process, storage, or the polymerization medium. The most prevalent impurities include unreacted starting materials such as butyric acid and vinyl alcohol (or vinyl acetate (B1210297) in transesterification).[1] Water is also a common byproduct of esterification reactions.[2] Additionally, side reactions can lead to the formation of byproducts like butyraldehyde, and inadvertent polymerization can result in oligomers or polymers of this compound. Residual acids from catalysis may also be present.

Q2: My reaction yield is low and the purity is suboptimal. What are the key parameters to optimize?

A2: Achieving high yield and purity requires careful control of reaction conditions. For acid-catalyzed esterification, key parameters to optimize include the molar ratio of reactants, temperature, and catalyst concentration.[1] Low yields can often be attributed to factors like insufficient drying of equipment, adding reagents too quickly, or product decomposition.[3]

  • Molar Ratio: An excess of the alcohol reactant can drive the reaction equilibrium towards the product. For the reaction of butyric acid with vinyl alcohol, a molar ratio of 1:1.2 has been shown to maximize ester formation while minimizing side reactions.[1]

  • Temperature: Temperature is a critical factor. For acid-catalyzed synthesis, an optimal temperature of 130°C has been reported to achieve yields of over 95% by balancing reaction kinetics with thermal stability.[1][4]

  • Catalyst Concentration: A catalyst concentration of approximately 8% by mass is generally effective for efficient proton transfer in acid-catalyzed reactions.[1][4]

Q3: How can I prevent the unwanted polymerization of this compound during synthesis and purification?

A3: The vinyl group in this compound makes it susceptible to polymerization, especially when exposed to heat or light.[1][5] To prevent this:

  • Use a Stabilizer: Commercial this compound is often supplied with a stabilizer, such as 4-methoxyphenol (B1676288) (MEHQ), to inhibit polymerization.[6] Consider adding a suitable inhibitor if one is not already present, especially before distillation.

  • Control Temperature: Avoid excessive temperatures during the reaction and purification steps. While a temperature of 130°C is optimal for synthesis, prolonged heating or higher temperatures during distillation can promote polymerization.[1]

  • Store Properly: Store the purified this compound in a cool, dark place, typically between 2-8°C, to minimize polymerization during storage.[6]

Q4: What is the best procedure to remove unreacted butyric acid after the reaction?

A4: Unreacted butyric acid can be effectively removed by washing the crude product in a separatory funnel.[2] A wash with a mild basic solution, such as aqueous sodium bicarbonate, will neutralize the acidic impurity, converting it into a salt that is soluble in the aqueous layer and can be easily separated.[2]

Q5: How do I effectively remove residual water from my product?

A5: Water, a byproduct of esterification, can be removed in a two-step process:

  • Brine Wash: After the aqueous washes, wash the organic layer with a saturated sodium chloride solution (brine). This helps to draw the majority of the dissolved water out of the organic phase.[2]

  • Drying Agent: Drain the organic layer into a dry flask and add an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate. Add the agent until it no longer clumps together. Finally, filter or decant the dried liquid to remove the solid drying agent.[2]

Q6: When should I use fractional distillation for purification?

A6: Fractional distillation is recommended when the impurities have boiling points close to that of this compound (119-120°C). While a simple distillation might be sufficient to remove impurities with significantly different boiling points, fractional distillation provides better separation and is necessary for achieving high purity.[2]

Q7: How can I confirm the purity of my final this compound product?

A7: The most effective method for determining the purity of your final product is Gas Chromatography (GC).[2][6] By comparing the gas chromatogram of your sample to a known standard, you can identify and quantify any remaining impurities. Other analytical techniques like NMR spectroscopy can also be used to confirm the structure and identify impurities.[7]

Data Presentation

Table 1: Optimized Reaction Conditions for Acid-Catalyzed this compound Synthesis

ParameterOptimized ValueRationaleReference
Molar Ratio (Acid:Alcohol)1:1.2Drives equilibrium towards product formation, minimizing side reactions.[1][4]
Reaction Temperature130°CBalances reaction kinetics with thermal stability for optimal yield.[1][4]
Catalyst Concentration~8% by massEnsures efficient proton transfer for the reaction.[1][4]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 123-20-6[6][8]
Molecular Formula C₆H₁₀O₂[5][8]
Molecular Weight 114.14 g/mol [6][7]
Boiling Point 119-120°C at 760 mmHg[9]
Density 0.899 g/mL at 20°C[6]
Refractive Index n20/D 1.410[6]
Flash Point 20°C (68°F) - closed cup
Storage Temperature 2-8°C[6]

Experimental Protocols

Protocol 1: General Purification of Crude this compound

This protocol outlines the steps for washing and drying the crude product after synthesis.

  • Transfer to Separatory Funnel: Transfer the crude this compound reaction mixture to a separatory funnel of appropriate size.

  • Water Wash: Add an equal volume of deionized water to the funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer.

  • Sodium Bicarbonate Wash: Add an equal volume of a saturated sodium bicarbonate solution. Stopper and shake gently, remembering to vent frequently as carbon dioxide gas will be produced from the neutralization of acidic impurities.[2] Allow the layers to separate and drain the lower aqueous layer. Repeat this wash if significant gas evolution is observed.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution). This step helps to remove the majority of dissolved water.[2] Separate and discard the aqueous layer.

  • Drying: Drain the organic layer (this compound) into a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate or magnesium sulfate in small portions, swirling after each addition, until the drying agent no longer clumps and flows freely.[2]

  • Filtration: Decant or filter the dried this compound into a clean, dry round-bottom flask suitable for distillation, leaving the solid drying agent behind.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

  • Sample Preparation: Prepare a dilute solution of your purified this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Standard Preparation: Prepare a solution of a high-purity this compound standard at a known concentration.

  • Instrument Setup: Set up the gas chromatograph with an appropriate column (e.g., a non-polar or medium-polarity capillary column) and detector (e.g., Flame Ionization Detector - FID). Set the injector, oven temperature program, and detector temperatures.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Analysis: Record the chromatogram. The major peak should correspond to this compound. Identify impurity peaks by comparing retention times with the standard or by using a GC-Mass Spectrometry (GC-MS) system for positive identification.[8]

  • Quantification: Calculate the purity of your sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Reactants Butyric Acid + Vinyl Donor Reaction Acid-Catalyzed Esterification (130°C) Reactants->Reaction Crude Crude Product Reaction->Crude Wash Aqueous Washes (H₂O, NaHCO₃, Brine) Crude->Wash Drying Drying (Anhydrous Na₂SO₄) Wash->Drying Distillation Fractional Distillation Drying->Distillation Pure Pure this compound Distillation->Pure Analysis Purity Check (GC Analysis) Pure->Analysis Storage Store at 2-8°C with Stabilizer Pure->Storage

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Impurity_Troubleshooting_Logic cluster_source Source of Impurity cluster_removal Removal Method Unreacted Unreacted Starting Materials (e.g., Butyric Acid) Wash Basic Wash (NaHCO₃ Solution) Unreacted->Wash Distill Fractional Distillation Unreacted->Distill Byproducts Reaction Byproducts (e.g., Water) Dry Brine Wash & Drying Agent Byproducts->Dry SideProducts Side-Reaction Products (e.g., Polymers) SideProducts->Distill Inhibit Add Stabilizer & Control Temperature SideProducts->Inhibit

Caption: Logical diagram of impurity sources and corresponding removal methods.

References

troubleshooting phase separation in vinyl butyrate copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinyl butyrate (B1204436) copolymers. The information provided is intended to help address common challenges related to phase separation during experimental work.

Frequently Asked Questions (FAQs)

Q1: How can I predict the miscibility of my vinyl butyrate copolymer system?

A1: Predicting miscibility can be approached through the concept of Hansen Solubility Parameters (HSPs). Polymers and solvents with similar HSP values are more likely to be miscible. The total solubility parameter (δt) is composed of three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). For poly(vinyl butyral) (PVB), a related copolymer, it has been shown that the total, polar, and hydrogen bonding solubility parameters increase as the degree of acetalization decreases.[1] By comparing the HSPs of the copolymer components and the solvent, you can make an informed prediction about miscibility.

Q2: What is the significance of the glass transition temperature (Tg) in relation to phase separation?

A2: The glass transition temperature (Tg) is a critical indicator of polymer miscibility. A miscible copolymer blend will exhibit a single Tg that is intermediate between the Tgs of the individual components. Conversely, an immiscible, phase-separated system will show two distinct Tgs, each corresponding to one of the components.[2][3] Techniques like Differential Scanning Calorimetry (DSC) are used to measure these transitions.[4]

Q3: What experimental techniques can I use to confirm and characterize phase separation?

A3: Several techniques can be employed to study phase separation:

  • Visual Inspection: Initial signs of macroscopic phase separation in a solution include cloudiness or haziness.[4] In solid films, opacity and brittleness are common indicators.[4]

  • Differential Scanning Calorimetry (DSC): As mentioned, DSC is used to determine the glass transition temperatures. The presence of one or two Tgs provides information about miscibility.[4][5]

  • Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of the material as a function of temperature. Similar to DSC, the presence of one or two peaks in the tan δ curve can indicate miscibility or phase separation.[2][6]

  • Light Scattering (LS): Static and dynamic light scattering can probe the size and dynamics of phase-separated domains in a solution.[4][7]

  • Microscopy: Techniques such as Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) can provide direct visualization of the phase-separated morphology.[2][4]

G Initial Initial Observation (e.g., Cloudiness, Opacity) Thermal Thermal Analysis Initial->Thermal Confirm thermal transitions Structural Structural & Morphological Analysis Initial->Structural Characterize structure DSC DSC (Tg determination) Thermal->DSC DMA DMA (tan δ peaks) Thermal->DMA LS Light Scattering (Domain Size) Structural->LS Microscopy Microscopy (AFM, SEM, TEM) (Morphology) Structural->Microscopy

Logical relationship of characterization techniques.

Troubleshooting Guides

Issue 1: My this compound copolymer solution appears cloudy or hazy after preparation.

Q: What are the potential causes for the cloudiness in my copolymer solution?

A: Cloudiness or haziness in a freshly prepared copolymer solution is a strong indicator of macroscopic phase separation.[4] This can be attributed to several factors:

  • Poor Solvent Quality: The solvent used may not be a good solvent for all components of the copolymer, leading to the precipitation of one of the polymer blocks.[4] The affinity of a polymer with a solvent can be predicted using solubility parameters.[1]

  • Incompatibility of Comonomers: The this compound and the comonomer may be inherently immiscible at the prepared concentration and temperature. This is due to unfavorable thermodynamic interactions, often described by a positive Flory-Huggins interaction parameter (χ).[4]

  • Copolymer Composition: The ratio of this compound to the comonomer can significantly influence its solubility. A high concentration of the less soluble monomer can drive phase separation.[4]

  • Temperature: The solubility of polymers is temperature-dependent. The current laboratory temperature may not be suitable for maintaining a single-phase solution.[4]

  • Polymer Molecular Weight: Higher molecular weight polymers have lower entropy of mixing, which can increase the tendency for phase separation.[8][9]

Troubleshooting workflow for a cloudy copolymer solution.
Issue 2: The solid copolymer film I cast is opaque and brittle.

Q: Why is my cast film of this compound copolymer opaque and brittle, and how can I fix it?

A: Opacity and brittleness in a solid copolymer film are classic signs of phase separation in the solid state. The different phases scatter light, leading to an opaque appearance, and the poor interfacial adhesion between the phases results in a brittle material.[4]

  • Thermodynamic Incompatibility: This is the most common cause. The polymer blocks are immiscible and tend to separate into distinct domains.[4]

  • Solvent Evaporation Rate: Rapid solvent evaporation during film casting can trap the copolymer in a non-equilibrium, phase-separated state.[4]

  • Copolymer Architecture: The arrangement of the monomers (e.g., random vs. block) can influence the extent of phase separation. Block copolymers are more prone to microphase separation.[4][8]

Corrective Actions:

  • Slower Solvent Evaporation: Casting the film in a controlled environment with slow solvent evaporation (e.g., covering the casting dish) can provide more time for the polymer chains to arrange in a mixed state.[4]

  • Solvent Annealing: Exposing the cast film to a solvent vapor can increase polymer chain mobility and allow the system to reach a more thermodynamically favorable, potentially homogeneous, state.[4]

  • Thermal Annealing: Heating the film above the glass transition temperatures (Tg) of the polymer components can enhance chain mobility and promote mixing. This is most effective if the copolymer has an upper critical solution temperature (UCST) behavior.[4]

  • Use of a Compatibilizer: Adding a small amount of a block or graft copolymer containing segments compatible with both phases can act as a surfactant, reducing interfacial tension and suppressing macroscopic phase separation.[4][10]

Troubleshooting workflow for an opaque and brittle film.

Data Presentation

Table 1: Hansen Solubility Parameters (HSPs) of Common Solvents

Solventδd (MPa¹/²)δp (MPa¹/²)δh (MPa¹/²)
Toluene18.01.42.0
Tetrahydrofuran (THF)16.85.78.0
Acetone15.510.47.0
Ethyl Acetate (B1210297)15.85.37.2
Ethanol15.88.819.4
Methanol15.112.322.3
Note: These are literature values. The HSPs of your specific this compound copolymer will depend on its composition and molecular weight.

Table 2: Glass Transition Temperatures (Tg) of Relevant Homopolymers

HomopolymerTg (°C)
Poly(vinyl butyral) (PVB)~49 - 78
Poly(vinyl acetate)30 - 42
Poly(methyl methacrylate)105 - 120
Poly(acrylic acid)106
Note: Tg values can be influenced by factors such as molecular weight, tacticity, and measurement method.[4]

Experimental Protocols

Protocol 1: Synthesis of a this compound / Vinyl Acetate Random Copolymer

This protocol describes a representative method for free-radical polymerization.

Materials:

  • This compound monomer

  • Vinyl acetate monomer

  • Toluene (or another suitable solvent)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

  • Methanol (non-solvent for precipitation)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon source, heating mantle.

Methodology:

  • Monomer and Solvent Preparation: Dissolve a specific molar ratio of this compound and vinyl acetate monomers in a suitable solvent (e.g., toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[4]

  • Initiator Addition: Add a free-radical initiator, such as AIBN, at a concentration of approximately 0.1-1 mol% with respect to the total monomer concentration.[4]

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[4]

  • Polymerization: Heat the reaction mixture to a temperature appropriate for the initiator (e.g., 60-70 °C for AIBN) and maintain this temperature with constant stirring for a specified time (e.g., 12-24 hours).[4]

  • Purification: After the polymerization is complete, cool the reaction mixture to room temperature. Precipitate the copolymer by slowly adding the polymer solution to a large volume of a non-solvent (e.g., cold methanol) with vigorous stirring.[4]

  • Collection and Washing: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomers and initiator.[4]

  • Drying: Dry the purified copolymer in a vacuum oven at a temperature below its Tg until a constant weight is achieved.[4]

Protocol 2: Determination of Miscibility by Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature(s) of the copolymer to assess miscibility.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried copolymer into a standard aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan to use as a reference.

  • Thermal Program: a. Place the sample and reference pans into the DSC cell. b. First Heating Scan: Heat the sample at a controlled rate (e.g., 10-20 °C/min) to a temperature well above the expected Tgs of the components (e.g., 150 °C). This step removes the thermal history of the sample. c. Cooling Scan: Cool the sample at a controlled rate (e.g., 10-20 °C/min) to a temperature well below the expected Tgs (e.g., -20 °C). d. Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10-20 °C/min) to the upper temperature limit.

  • Data Analysis: a. Analyze the data from the second heating scan. The Tg is observed as a step-like change in the heat flow curve. b. Interpretation:

    • A single Tg indicates that the copolymer components are miscible, forming a single phase.
    • Two distinct Tgs , corresponding to the individual components, indicate that the copolymer is phase-separated.[2][4]

References

Technical Support Center: Enhancing the Thermal Stability of Polyvinyl Butyral (PVB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the thermal stability of polyvinyl butyrate (B1204436) (PVB). It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal degradation behavior of unmodified polyvinyl butyral (PVB)?

A1: Unmodified PVB generally starts to decompose at temperatures ranging from 260°C to 330°C.[1] The degradation process often occurs in a single step, with major mass loss happening between 300°C and 460°C, attributed to the elimination of butyraldehyde (B50154) and butenal from the butyral units.[1] A smaller weight loss below 280°C can be due to the degradation of hydroxyl groups.[1] The thermal stability of PVB can be influenced by its chemical composition, particularly the content of hydroxyl and acetate (B1210297) groups, with the acetate group often being the initial point of degradation.[1][2]

Q2: What are the primary methods for improving the thermal stability of PVB?

A2: The primary methods for enhancing the thermal stability of PVB include:

  • Addition of Stabilizers: Incorporating acid-scavenging compounds, typically basic substances, can neutralize acidic byproducts that catalyze degradation.

  • Crosslinking: Creating a network structure within the polymer through chemical or thermal means can significantly increase its resistance to thermal degradation.

  • Nanocomposite Formation: Dispersing nanoparticles within the PVB matrix can improve thermal stability by hindering the mobility of polymer chains and acting as a barrier to volatile degradation products.

Q3: How do plasticizers affect the thermal stability of PVB?

A3: Plasticizers are added to PVB to increase its flexibility and lower its glass transition temperature. However, they can also influence its thermal stability. Below the polymer's decomposition temperature, weight loss can be attributed to the evaporation of the plasticizer itself.[1] The presence of plasticizers can also affect the degradation mechanism of the PVB matrix.

Troubleshooting Guides

Method 1: Addition of Stabilizers
Problem Possible Cause(s) Recommended Solution(s)
Ineffective stabilization (no significant increase in degradation temperature). Insufficient amount of stabilizer.Increase the concentration of the stabilizer incrementally (e.g., 0.5%, 1%, 2% by weight) and evaluate the thermal stability using TGA.
Poor dispersion of the stabilizer in the PVB matrix.Ensure thorough mixing of the stabilizer with the PVB solution or melt. Consider using a high-shear mixer or ultrasonication for better dispersion.
The chosen stabilizer is not effective for PVB.Select a stabilizer known to be effective for PVB, such as basic compounds like metal hydroxides or amines.[2]
Discoloration of the PVB film after adding the stabilizer. The stabilizer itself is not thermally stable at the processing temperature.Choose a stabilizer with a higher decomposition temperature.
Reaction between the stabilizer and PVB or impurities.Investigate the chemical compatibility of the stabilizer with PVB. Ensure all starting materials are pure.
Method 2: Crosslinking
Problem Possible Cause(s) Recommended Solution(s)
Incomplete crosslinking (low gel content, poor solvent resistance). Insufficient crosslinking agent concentration.Increase the amount of crosslinking agent.
Inadequate reaction time or temperature.Optimize the curing time and temperature according to the specific crosslinking agent's requirements. For thermal self-crosslinking, consider increasing the temperature within the 150-300°C range or extending the heating duration.[3]
Presence of inhibitors in the PVB or solvent.Purify the PVB and use high-purity solvents.
Brittle or discolored PVB film after crosslinking. Excessive crosslinking.Reduce the concentration of the crosslinking agent or shorten the curing time/lower the temperature.
Thermal degradation during crosslinking at high temperatures.Use a lower crosslinking temperature for a longer duration or employ a chemical crosslinker that reacts at a lower temperature.
Method 3: Nanocomposite Formation
Problem Possible Cause(s) Recommended Solution(s)
Agglomeration of nanoparticles in the PVB matrix. Poor dispersion technique.Utilize high-energy mixing methods such as ultrasonication or high-shear mixing to break down agglomerates.[4]
Incompatibility between nanoparticles and the PVB matrix.Surface-modify the nanoparticles with a coupling agent (e.g., silane (B1218182) coupling agents for silica (B1680970) nanoparticles) to improve their compatibility with the polymer matrix.[5]
High nanoparticle loading.Start with a lower concentration of nanoparticles and gradually increase it to find the optimal loading for good dispersion and thermal stability enhancement.
Formation of a hazy or opaque film. Agglomeration of nanoparticles.Improve the dispersion of nanoparticles as described above.
Mismatch in the refractive index between the nanoparticles and PVB.Select nanoparticles with a refractive index close to that of PVB if optical clarity is critical.
No significant improvement in thermal stability. Poor dispersion of nanoparticles.A well-dispersed nanoparticle system is crucial for effective thermal stabilization. Re-evaluate and optimize the dispersion method.
Weak interfacial interaction between nanoparticles and PVB.Use of a coupling agent can enhance the interaction between the polymer and nanoparticles, leading to better thermal stability.

Experimental Protocols & Data

Method 1: Addition of Basic Stabilizers

This protocol describes the preparation of PVB films with basic stabilizers to enhance their thermal stability. The effectiveness of different bases in stabilizing PVB has been demonstrated.[2]

Materials:

  • Polyvinyl butyral (PVB) powder

  • Ethanol (B145695) (or another suitable solvent for PVB)

  • Stabilizers: Sodium hydroxide (B78521) (NaOH), Calcium hydroxide (Ca(OH)₂), Barium hydroxide (Ba(OH)₂), or Hexamine

  • Petri dishes or a film casting setup

Procedure:

  • Prepare a 10% (w/v) solution of PVB in ethanol by dissolving the PVB powder with magnetic stirring.

  • Prepare separate solutions or fine dispersions of the stabilizers in ethanol.

  • Add the stabilizer solution/dispersion to the PVB solution at desired concentrations (e.g., 0.5, 1.0, 2.0 wt% relative to PVB).

  • Stir the mixture vigorously for at least 2 hours to ensure homogeneous distribution of the stabilizer.

  • Cast the solution onto a clean, dry petri dish or using a film casting knife.

  • Allow the solvent to evaporate slowly in a dust-free environment at room temperature, followed by drying in a vacuum oven at a moderate temperature (e.g., 60°C) to remove residual solvent.

  • Characterize the thermal stability of the resulting films using Thermogravimetric Analysis (TGA).

Quantitative Data:

StabilizerConcentration (wt%)Onset Decomposition Temp (°C)Tdmax (°C)Reference
None0~260-330~393-400[1][6]
Barium HydroxideNot specifiedIncreasedIncreased[2]
HexamineNot specifiedIncreasedIncreased[2]

Note: Specific quantitative data from the literature for base-stabilized PVB is limited. Researchers are encouraged to perform TGA to determine the optimal stabilizer and concentration for their specific application.

Method 2: Thermal Crosslinking

This protocol outlines the thermal self-crosslinking of PVB to improve its thermal stability. This method relies on heating the PVB to induce crosslinking reactions, which can significantly increase the glass transition temperature and thermal stability.[3]

Materials:

  • PVB film or powder

Procedure:

  • Prepare a PVB film using a suitable method (e.g., solvent casting or melt pressing).

  • Place the PVB film in an oven with a controlled atmosphere (e.g., nitrogen or air).

  • Heat the film to a temperature between 150°C and 300°C.[3]

  • Maintain the temperature for a specific duration (e.g., 2 hours).[3] The optimal time and temperature will depend on the desired degree of crosslinking and the specific grade of PVB.

  • Cool the film down to room temperature.

  • Evaluate the degree of crosslinking by solvent immersion tests (e.g., in ethanol) and characterize the thermal stability using TGA.

Quantitative Data:

Crosslinking ConditionGlass Transition Temp (°C)Onset Decomposition Temp (°C)Tdmax (°C)Reference
Uncrosslinked PVB~65~260-330~393-400[1][3]
Thermally Crosslinked (e.g., 200°C)~170IncreasedIncreased[3]
Method 3: Nanocomposite Formation (PVB/Silica)

This protocol describes the preparation of PVB/silica nanocomposites via a solution casting method. The incorporation of nanosilica has been shown to improve the thermal stability of PVB.[7][8]

Materials:

  • Polyvinyl butyral (PVB) powder

  • Ethanol

  • Nanosilica (SiO₂) powder

  • (Optional) Silane coupling agent (e.g., (3-aminopropyl)triethoxysilane - APTES)

Procedure:

  • Disperse the desired amount of nanosilica (e.g., 1, 3, 5 wt% relative to PVB) in ethanol using ultrasonication for at least 30 minutes to create a stable suspension.

  • (Optional) If using a coupling agent, add it to the nanosilica suspension and continue sonication for another 30 minutes to allow for surface modification.

  • Separately, dissolve the PVB powder in ethanol to form a 10% (w/v) solution.

  • Slowly add the nanosilica suspension to the PVB solution while stirring vigorously.

  • Continue stirring the mixture for several hours to ensure a homogeneous dispersion of the nanoparticles.

  • Cast the nanocomposite solution onto a suitable substrate and dry as described in the stabilizer protocol.

  • Perform TGA to evaluate the thermal stability of the PVB/silica nanocomposite films.

Quantitative Data:

NanofillerConcentration (wt%)Onset Decomposition Temp (°C)Tdmax (°C)Char Yield at 600°C (%)Reference
None0~269~393~23.17[7]
Nanosilica1~331Increased~25[7]
Nanosilica3IncreasedIncreased~53.35 (with coupling agent)[7]
Graphene0.6IncreasedIncreasedIncreased[6]

Visualizations

Experimental Workflow: PVB Nanocomposite Preparation

experimental_workflow cluster_nanoparticle_prep Nanoparticle Preparation cluster_pvb_prep PVB Solution Preparation cluster_mixing_casting Mixing and Film Casting nanoparticles Nanosilica Powder sonication Ultrasonication nanoparticles->sonication solvent1 Ethanol solvent1->sonication suspension Stable Nanoparticle Suspension sonication->suspension mixing Vigorous Stirring suspension->mixing pvb PVB Powder stirring1 Magnetic Stirring pvb->stirring1 solvent2 Ethanol solvent2->stirring1 pvb_solution PVB Solution stirring1->pvb_solution pvb_solution->mixing casting Solvent Casting mixing->casting drying Drying casting->drying nanocomposite_film PVB Nanocomposite Film drying->nanocomposite_film

Caption: Workflow for PVB nanocomposite film preparation.

Logical Relationship: Troubleshooting Nanoparticle Agglomeration

troubleshooting_agglomeration problem Problem: Nanoparticle Agglomeration cause1 Possible Cause 1: Poor Dispersion Technique problem->cause1 cause2 Possible Cause 2: Nanoparticle-Matrix Incompatibility problem->cause2 cause3 Possible Cause 3: High Nanoparticle Loading problem->cause3 solution1 Solution: Increase Dispersion Energy (e.g., Ultrasonication) cause1->solution1 solution2 Solution: Surface Modification with Coupling Agent cause2->solution2 solution3 Solution: Optimize (Reduce) Nanoparticle Concentration cause3->solution3

Caption: Troubleshooting nanoparticle agglomeration in PVB.

References

Technical Support Center: Optimization of Initiator Concentration in Vinyl Butyrate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for vinyl butyrate (B1204436) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to optimizing initiator concentration in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the free-radical polymerization of vinyl butyrate, with a focus on problems related to initiator concentration.

Question 1: My polymerization reaction has very low or no conversion. What are the likely causes related to the initiator?

Answer:

Low or no monomer conversion is a frequent issue that can often be traced back to the initiator system. Here are the primary causes to investigate:

  • Insufficient Initiator Concentration: Too low an initiator concentration will not generate enough primary radicals to overcome the presence of inhibitors and initiate polymerization effectively.[1]

  • Inactive Initiator: The initiator may have degraded due to improper storage (exposure to heat, light, or moisture) or may be past its shelf life.

  • Incorrect Initiator Choice: The chosen initiator may not have the appropriate decomposition temperature for your reaction conditions. For thermally initiated polymerization, the reaction temperature should be suitable for the initiator's half-life. Common thermal initiators include Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO).

  • Presence of Inhibitors: Commercial this compound is often stabilized with inhibitors (e.g., hydroquinone (B1673460) monomethyl ether, MEHQ) to prevent premature polymerization.[1] If not removed, these will scavenge the radicals produced by the initiator, leading to an induction period or complete inhibition.

Recommended Actions:

  • Verify Initiator Activity: Perform a small-scale control experiment with a known reactive monomer to confirm the initiator is active.

  • Increase Initiator Concentration: Incrementally increase the initiator concentration. A typical starting range for AIBN or BPO is 0.1 to 1.0 mol% with respect to the monomer.

  • Ensure Proper Reaction Temperature: Match the reaction temperature to the initiator's optimal decomposition range (e.g., 60-80 °C for AIBN).

  • Remove Inhibitors from Monomer: Pass the this compound monomer through a column of activated basic alumina (B75360) to remove phenolic inhibitors before use.[1]

Question 2: My polymerization is proceeding, but the molecular weight of the resulting polythis compound is lower than expected.

Answer:

A lower-than-expected molecular weight is often a direct consequence of the initiator concentration.

  • High Initiator Concentration: An excessively high concentration of the initiator leads to a larger number of growing polymer chains being initiated simultaneously. This results in a depletion of the monomer more quickly among many chains, leading to shorter average chain lengths and thus lower molecular weight.[2]

  • Chain Transfer Reactions: Chain transfer to the initiator can also occur, which terminates a growing polymer chain and starts a new one, contributing to a lower average molecular weight.

Recommended Actions:

  • Decrease Initiator Concentration: Systematically decrease the initiator concentration in your experiments to favor the growth of longer polymer chains.

  • Optimize Temperature: Lowering the reaction temperature (while still ensuring initiator decomposition) can sometimes reduce the rate of termination reactions relative to propagation, potentially increasing molecular weight.

Question 3: The polydispersity index (PDI) of my polymer is very high. How can initiator concentration affect this?

Answer:

A high PDI indicates a broad distribution of polymer chain lengths. While several factors can contribute to this, initiator concentration plays a significant role.

  • High Initiator Concentration: A high initiator concentration can lead to a high rate of termination reactions, including combination and disproportionation, which can broaden the molecular weight distribution.[3]

  • Non-uniform Initiation: If the initiator is not well-dissolved or if there are temperature gradients in the reactor, initiation may not be uniform, leading to chains starting at different times and growing to different lengths.

Recommended Actions:

  • Optimize Initiator Concentration: A moderate initiator concentration is often optimal for achieving a balance between a reasonable reaction rate and a narrow PDI.

  • Ensure Homogeneous Reaction Conditions: Ensure the initiator is fully dissolved in the monomer or solvent before starting the polymerization and that the reaction mixture is well-stirred to maintain a uniform temperature.

Frequently Asked Questions (FAQs)

Q1: What are typical initiator concentrations for the bulk, solution, and emulsion polymerization of this compound?

A1: While optimal concentrations should be determined empirically, here are some general starting points based on analogous vinyl ester polymerizations:

  • Bulk Polymerization: 0.05 to 0.5 mol% of initiator (e.g., AIBN, BPO) relative to the this compound monomer.

  • Solution Polymerization: 0.1 to 1.0 mol% of initiator relative to the monomer. The concentration may be slightly higher than in bulk polymerization to achieve a reasonable rate in a diluted system.

  • Emulsion Polymerization: For water-soluble initiators like potassium persulfate (KPS), a concentration of 0.1 to 0.5 wt% based on the monomer is a common starting point.

Q2: How does temperature relate to initiator concentration?

A2: Temperature and initiator concentration are coupled variables. The rate of polymerization is proportional to the square root of the initiator concentration and is also dependent on the rate of initiator decomposition, which is temperature-dependent.[4] Increasing the temperature will increase the rate of radical formation from the initiator. Therefore, if you increase the reaction temperature, you may be able to use a lower initiator concentration to achieve the same reaction rate.

Q3: Can I use a combination of initiators?

A3: Yes, using a mixture of initiators with different decomposition temperatures can sometimes be advantageous. This approach can help maintain a more constant rate of radical generation over the course of the polymerization, especially in processes with significant temperature changes.

Data Presentation

The following tables summarize the general effects of initiator concentration on key parameters in this compound polymerization. These are qualitative trends based on the principles of free-radical polymerization.

Table 1: Effect of Initiator Concentration on Polymerization Outcomes

ParameterLow Initiator ConcentrationOptimal Initiator ConcentrationHigh Initiator Concentration
Conversion Rate Very slow or inhibitedModerate to highFast, but may lead to autoacceleration
Molecular Weight (Mn) HighModerateLow[2]
Polydispersity (PDI) Can be high if inhibition is a factorGenerally lowerTends to be higher[3]
Reaction Control Good, but slowGoodPoor, risk of runaway reaction

Experimental Protocols

The following are generalized protocols for the polymerization of this compound. Note: These are starting points and should be optimized for your specific experimental goals.

Protocol 1: Bulk Polymerization of this compound

Objective: To polymerize this compound in the absence of a solvent.

Materials:

  • This compound (inhibitor removed)

  • AIBN or BPO (recrystallized)

  • Reaction flask with a condenser and nitrogen inlet

  • Stirring apparatus

  • Heating mantle or oil bath

  • Methanol (B129727) (for precipitation)

Procedure:

  • Monomer Preparation: Pass this compound through a column of activated basic alumina to remove the inhibitor.

  • Setup: Assemble a clean, dry reaction flask with a magnetic stirrer, condenser, and nitrogen inlet.

  • Reagent Addition: Charge the flask with the purified this compound. Add the desired amount of initiator (e.g., 0.1 mol% AIBN).

  • Inert Atmosphere: Purge the system with nitrogen for 15-30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.[1]

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70 °C for AIBN) with constant stirring. The viscosity of the solution will increase as the polymer forms.

  • Termination and Isolation: After the desired time, cool the reaction to room temperature. Dissolve the viscous polymer in a minimal amount of a suitable solvent (e.g., acetone (B3395972) or THF) and precipitate the polymer by slowly adding the solution to a large excess of stirred methanol.

  • Drying: Collect the precipitated polythis compound by filtration and dry it in a vacuum oven to a constant weight.

Protocol 2: Solution Polymerization of this compound

Objective: To polymerize this compound in a solvent to better control viscosity and temperature.

Materials:

  • This compound (inhibitor removed)

  • AIBN or BPO (recrystallized)

  • Anhydrous solvent (e.g., toluene, ethyl acetate)

  • Reaction flask with a condenser and nitrogen inlet

  • Stirring apparatus

  • Heating mantle or oil bath

  • Methanol or hexane (B92381) (for precipitation)

Procedure:

  • Monomer and Solvent Preparation: Purify the this compound as described in Protocol 1. Ensure the solvent is dry.

  • Setup: Use the same setup as for bulk polymerization.

  • Reagent Addition: Add the desired amount of solvent to the flask, followed by the this compound monomer and the initiator (e.g., 0.5 mol% BPO).

  • Inert Atmosphere: Deoxygenate the solution by purging with nitrogen for 30 minutes.

  • Polymerization: Heat the solution to the desired temperature (e.g., 80 °C for BPO) under a nitrogen atmosphere with stirring.

  • Isolation: Cool the reaction mixture. Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol or hexane).

  • Purification and Drying: Collect the polymer by filtration, re-dissolve it in a small amount of solvent, and re-precipitate to remove unreacted monomer and initiator fragments. Dry the final polymer in a vacuum oven.

Visualizations

The following diagrams illustrate key workflows and relationships in the optimization of initiator concentration for this compound polymerization.

G cluster_workflow Polymerization Workflow Start Start Monomer_Purification Monomer Purification (Remove Inhibitor) Start->Monomer_Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Initiator_Addition Add Initiator Reaction_Setup->Initiator_Addition Polymerization Polymerization (Controlled Temperature) Initiator_Addition->Polymerization Isolation Polymer Isolation (Precipitation) Polymerization->Isolation Characterization Characterization (GPC, NMR) Isolation->Characterization End End Characterization->End

Caption: A typical experimental workflow for this compound polymerization.

G cluster_relationships Initiator Concentration Effects Initiator_Conc Initiator Concentration Rate Polymerization Rate Initiator_Conc->Rate Increases MW Molecular Weight Initiator_Conc->MW Decreases PDI Polydispersity (PDI) Initiator_Conc->PDI Generally Increases

Caption: Relationship between initiator concentration and key polymer properties.

G cluster_troubleshooting Troubleshooting Low Conversion Low_Conversion Low Conversion Observed Check_Inhibitor Inhibitor in Monomer? Low_Conversion->Check_Inhibitor Remove_Inhibitor Action: Remove Inhibitor (e.g., Alumina Column) Check_Inhibitor->Remove_Inhibitor Yes Evaluate_Initiator Evaluate Initiator System Check_Inhibitor->Evaluate_Initiator No Remove_Inhibitor->Evaluate_Initiator Inactive_Initiator Initiator Inactive or Concentration Too Low? Evaluate_Initiator->Inactive_Initiator Replace_Initiator Action: Replace/Increase Concentration of Initiator Inactive_Initiator->Replace_Initiator Yes Check_Conditions Assess Reaction Conditions Inactive_Initiator->Check_Conditions No Replace_Initiator->Check_Conditions Suboptimal_Temp Temperature Too Low? Check_Conditions->Suboptimal_Temp Increase_Temp Action: Increase Temperature Suboptimal_Temp->Increase_Temp Yes Problem_Resolved Problem Resolved Suboptimal_Temp->Problem_Resolved No Increase_Temp->Problem_Resolved

Caption: A decision tree for troubleshooting low conversion in polymerization.

References

addressing viscosity issues in vinyl butyrate polymer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing viscosity issues with vinyl butyrate (B1204436) polymer solutions, particularly Polyvinyl Butyral (PVB).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Polyvinyl Butyral (PVB) solution is far too viscous. What are the primary causes?

High viscosity in PVB solutions can stem from several factors related to the polymer itself, the solvent system used, and the solution's concentration and temperature. The primary causes include:

  • High Polymer Concentration: The viscosity of polymer solutions increases with higher concentrations of the polymer.[1][2]

  • High Molecular Weight/Degree of Polymerization: PVB with a higher degree of polymerization will result in a more viscous solution at the same concentration.[3][4][5]

  • Polymer Composition: Under the same conditions, PVB with a lower acetal (B89532) or acetate (B1210297) group content (and thus higher hydroxyl content) can lead to higher viscosity.[3][4][5]

  • Choice of Solvent: The type of solvent significantly impacts viscosity. For instance, when using alcohol solvents, those with a higher molecular weight tend to produce more viscous solutions.[3][4][5]

  • Low Temperature: Viscosity is inversely related to temperature; lower temperatures result in higher viscosity.[6][7][8]

  • Improper Dissolution: The formation of lumps or aggregates during dissolution can lead to an inhomogenous solution with apparently high viscosity.[4][9]

Q2: How can I effectively reduce the viscosity of my PVB solution?

There are several strategies to lower the viscosity of your PVB solution:

  • Adjust the Solvent System:

    • Use Mixed Solvents: Employing a mixture of solvents is highly effective. A combination of an alcohol with an aromatic solvent (like toluene (B28343) or xylene) or an ester can significantly reduce viscosity.[4][5][9] A common weight ratio is 60/40 to 40/60 (aromatic/alcohol).[4][9]

    • Add a Diluent: Aromatic solvents can act as diluents to lower the overall viscosity of the solution.[4][5]

    • Incorporate Water: Adding a small amount of water (2-3% by weight) can enhance the hydrogen bonding strength of alcohol solvents, which can aid in solubility and reduce viscosity.[4][5][9]

  • Increase the Temperature: Gently heating the solution will decrease its viscosity.[6][7][8][10] However, be mindful of solvent evaporation and potential polymer degradation at excessively high temperatures.

  • Lower the Concentration: The most direct method is to reduce the polymer concentration by adding more solvent.

  • Select a Different PVB Grade: If feasible for your application, choose a PVB grade with a lower molecular weight (degree of polymerization) or a higher degree of acetalization, as these characteristics are associated with lower solution viscosity.[3][4][5]

Q3: What are the recommended solvents for preparing PVB solutions?

PVB is soluble in a variety of organic solvents, including alcohols, ketones, and esters.[3][5][11]

  • Good Solvents: Alcohols (ethanol, isopropanol, butanol), ketones, and esters are generally effective solvents.[3][11] Ethanol is often preferred due to its lower toxicity.[11]

  • Partial Solvents/Diluents: Aromatic solvents like xylene and toluene are typically partial solvents but work well as diluents in mixed systems to reduce viscosity.[4][5]

  • Insoluble Solvents: PVB is generally insoluble in hydrocarbon solvents.[4][5]

The choice of solvent can depend on the specific grade of PVB; for example, grades with high acetal groups are more soluble in ketone and ester solvents.[3][4]

Q4: My PVB isn't dissolving properly and is forming clumps. What is the correct procedure?

To avoid the formation of lumps, which can take a very long time to dissolve, a sequential solvent addition method is recommended.[4][9]

  • Start by adding the PVB resin powder slowly to an aromatic (e.g., xylene, toluene) or ester solvent while stirring continuously.[9]

  • Allow the PVB to fully disperse and swell in this initial solvent.[9]

  • Once dispersed, slowly add the alcohol solvent (e.g., ethanol, butanol) to the mixture.[9]

  • Gentle heating can be applied at this stage to accelerate the dissolution process.[9]

This method prevents the polymer particles from agglomerating when they first come into contact with the solvent.

Data Presentation: Factors Influencing Viscosity

The following table summarizes the key factors that affect the viscosity of Polyvinyl Butyral (PVB) solutions.

FactorEffect on ViscosityComments
Polymer Concentration Increases with higher concentrationA direct and significant relationship.[2]
Degree of Polymerization Increases with higher degree of polymerizationHigher molecular weight leads to more chain entanglement.[3][4][5]
Degree of Acetalization Decreases with higher acetal/acetate group contentHigher hydroxyl content can increase intermolecular interactions.[3][4][5]
Solvent Type Varies significantly with solvent choiceHigher molecular weight alcohols increase viscosity.[3][4] Aromatic solvents can act as diluents.[5]
Temperature Decreases with higher temperatureIncreased thermal energy reduces intermolecular forces.[6][7][8]
Presence of Water Can decrease viscosity in alcohol-based systems2-3 wt% water can improve solubility and hydrogen bonding.[4][5][9]

Experimental Protocols

Protocol 1: Preparation of a Low-Viscosity PVB Solution

This protocol describes a method for dissolving PVB resin to achieve a homogeneous, lower-viscosity solution by preventing the formation of aggregates.

Materials:

  • PVB Resin Powder

  • Aromatic Solvent (e.g., Toluene)

  • Alcohol Solvent (e.g., Ethanol)

  • Magnetic Stirrer and Stir Bar

  • Beaker or Flask

  • Heating Mantle or Hot Plate (optional)

Methodology:

  • Select Solvent Ratio: Determine the desired ratio of aromatic to alcohol solvent. A weight ratio between 60/40 and 40/60 is often effective for reducing viscosity.[9]

  • Initial Dispersion: Add the pre-weighed amount of the aromatic solvent to the mixing vessel.

  • Add PVB Powder: Begin stirring the aromatic solvent. Slowly and gradually add the PVB resin powder to the vortex of the stirring solvent to ensure each particle is wetted.

  • Swelling Stage: Continue stirring until the PVB powder is fully dispersed and appears swollen. This may take some time depending on the PVB grade and solvent.

  • Add Alcohol: Once the PVB is well-dispersed, slowly add the pre-weighed amount of the alcohol solvent to the mixture while continuing to stir.

  • Complete Dissolution: Continue stirring until a clear, homogeneous solution is formed. If necessary, apply gentle heat (e.g., 40-60°C) to expedite the process.[9][11]

  • Final Adjustment: After the PVB is fully dissolved, allow the solution to cool to room temperature before use or measurement.

Protocol 2: Viscosity Measurement with a Capillary Viscometer

This protocol outlines the determination of a solution's relative viscosity, a fundamental parameter for characterizing polymers in solution, using an Ostwald or Ubbelohde viscometer.[12][13][14]

Materials:

  • Calibrated Capillary Viscometer (e.g., Ubbelohde)

  • Constant Temperature Water Bath

  • Stopwatch

  • Pipettes

  • Pure Solvent

  • Prepared PVB Solution (dilute concentrations recommended for this technique)[15]

Methodology:

  • Viscometer Cleaning: Thoroughly clean and dry the viscometer before use.

  • Temperature Equilibration: Place the viscometer in the constant temperature bath and allow it to equilibrate. All measurements must be performed at the same temperature, as viscosity is highly temperature-dependent.[12]

  • Measure Solvent Flow Time (t₀):

    • Pipette a precise volume of the pure solvent into the viscometer.

    • Using suction, draw the solvent up through the capillary tube until the meniscus is above the upper timing mark.

    • Release the suction and start the stopwatch precisely as the meniscus passes the upper timing mark.

    • Stop the stopwatch precisely as the meniscus passes the lower timing mark. This is the solvent efflux time, t₀ .[15]

    • Repeat this measurement at least three times and calculate the average.

  • Measure Solution Flow Time (t):

    • Clean the viscometer and dry it, or rinse it thoroughly with the polymer solution to be measured.

    • Pipette the same precise volume of the PVB solution into the viscometer.

    • Repeat the measurement process described in step 3 to determine the solution efflux time, t .[15]

    • Repeat this measurement at least three times and calculate the average.

  • Calculate Relative Viscosity (ηᵣ):

    • The relative viscosity is the ratio of the solution's viscosity to the solvent's viscosity.

    • If the densities of the dilute solution (ρ) and the pure solvent (ρ₀) are assumed to be approximately equal, the relative viscosity can be calculated simply by the ratio of the flow times:[12] ηᵣ = t / t₀

Visualizations and Workflows

Troubleshooting_Viscosity start High Viscosity Issue Observed in PVB Solution check_conc Is Polymer Concentration Too High? start->check_conc check_diss Was Dissolution Performed Correctly? check_conc->check_diss No sol_conc Solution: Reduce Concentration by Adding Solvent check_conc->sol_conc Yes check_solvent Is the Solvent System Optimal? check_diss->check_solvent Yes sol_diss Solution: Re-prepare Solution Using Sequential Solvent Addition check_diss->sol_diss No check_temp Is the Temperature Too Low? check_solvent->check_temp Yes sol_solvent Solution: Use Mixed Solvents (e.g., Alcohol/Aromatic) or Add Diluent check_solvent->sol_solvent No check_grade Is it Possible to Change PVB Grade? check_temp->check_grade No sol_temp Solution: Gently Increase Solution Temperature check_temp->sol_temp Yes sol_grade Solution: Use a Lower Molecular Weight PVB Grade check_grade->sol_grade Yes end_node Viscosity Issue Resolved check_grade->end_node No/ All Options Exhausted sol_conc->end_node sol_diss->end_node sol_solvent->end_node sol_temp->end_node sol_grade->end_node

Caption: Troubleshooting workflow for high viscosity in PVB solutions.

Solution_Preparation_Workflow cluster_0 Step 1: Initial Dispersion cluster_1 Step 2: Swelling & Dissolution cluster_2 Step 3: Finalization start_proc Start add_solvent1 Add Aromatic or Ester Solvent to Vessel start_proc->add_solvent1 add_pvb Slowly Add PVB Powder While Stirring add_solvent1->add_pvb disperse Allow PVB to Disperse and Swell add_pvb->disperse add_solvent2 Slowly Add Alcohol Solvent disperse->add_solvent2 heat Apply Gentle Heat (Optional) add_solvent2->heat complete Stir Until Homogeneous heat->complete end_proc Solution Ready complete->end_proc

Caption: Experimental workflow for preparing a PVB solution.

References

Validation & Comparative

A Comparative Guide to Vinyl Butyrate and Vinyl Acetate in Copolymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the properties of copolymers derived from vinyl butyrate (B1204436) and vinyl acetate (B1210297). The incorporation of different vinyl ester monomers into a polymer backbone allows for the tuning of critical physicochemical properties, impacting performance in various applications, including drug delivery systems, adhesives, and coatings. While direct, side-by-side comparative studies on copolymers of vinyl butyrate and vinyl acetate are limited in published literature, this guide synthesizes available data to highlight the key differences and performance attributes associated with each monomer. The data presented for this compound-containing polymers is primarily based on studies of poly(vinyl butyral) (PVB), a terpolymer containing vinyl butyral, vinyl alcohol, and vinyl acetate units, as a proxy to infer the influence of the butyral moiety.

Comparative Analysis of Copolymer Properties

The primary structural difference between this compound and vinyl acetate is the length of the alkyl side chain (a butyl group vs. a methyl group). This seemingly small change has a significant impact on the resulting copolymer's properties, most notably its flexibility and thermal characteristics.

Thermal Properties

The longer, bulkier butyl group in this compound introduces greater steric hindrance and increases the free volume within the polymer chains. This leads to a lower glass transition temperature (Tg), a key indicator of a polymer's transition from a rigid, glassy state to a more flexible, rubbery state.

PropertyPoly(this compound) (as PVB)Poly(vinyl acetate) (PVAc)
Glass Transition Temperature (Tg) 62-72 °C[1]~30-40 °C[2]
Decomposition Temperature Onset ~280 °C[3][4]Onset ~300 °C

Note: The Tg of PVB is influenced by the degree of acetalization and the presence of residual vinyl alcohol and vinyl acetate groups.

Mechanical Properties

The lower Tg of this compound-containing copolymers generally translates to greater flexibility and a lower modulus at room temperature compared to their vinyl acetate counterparts.

PropertyPoly(vinyl butyral) (PVB)Poly(vinyl acetate) (PVAc)
Tensile Strength ~17.5 - 25 MPa[5][6]~15.8 MPa[6]
Elongation at Break ~146 - 265%[5][6]~353%[6]

Disclaimer: The data presented above is compiled from different sources and may not be directly comparable due to variations in experimental conditions, copolymer composition, and molecular weight. This information should be used as a general guide to inform further investigation.

Experimental Protocols

For researchers looking to conduct direct comparative studies, the following standardized protocols are recommended for the characterization of copolymer properties.

Synthesis of Copolymers

A common method for synthesizing vinyl ester copolymers is free-radical polymerization.

Workflow for Copolymer Synthesis

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomers This compound & Vinyl Acetate Monomers ReactionVessel Reaction Vessel under Inert Atmosphere Monomers->ReactionVessel Solvent Solvent (e.g., Toluene) Solvent->ReactionVessel Initiator Initiator (e.g., AIBN) Initiator->ReactionVessel Heating Heating (60-80 °C) ReactionVessel->Heating Initiate Reaction Precipitation Precipitation in Non-solvent (e.g., Methanol) Heating->Precipitation Reaction Completion Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalCopolymer Purified Copolymer Drying->FinalCopolymer G cluster_synthesis Synthesis & Preparation cluster_characterization Characterization cluster_data Data Analysis CopolymerSynthesis Copolymer Synthesis FilmCasting Solvent Casting of Thin Films CopolymerSynthesis->FilmCasting DSC DSC Analysis (ASTM D3418) CopolymerSynthesis->DSC TGA TGA Analysis (ASTM E1131) CopolymerSynthesis->TGA TensileTest Tensile Testing (ASTM D882) FilmCasting->TensileTest MechanicalProps Mechanical Properties TensileTest->MechanicalProps ThermalTransitions Thermal Transitions (Tg) DSC->ThermalTransitions ThermalStability Thermal Stability TGA->ThermalStability

References

A Comparative Guide to Vinyl Butyrate and Other Vinyl Esters in Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, the selection of appropriate polymers for coating applications is critical. Vinyl esters are a versatile class of monomers that are widely used in the formulation of coatings due to their excellent film-forming properties, adhesion, and durability. This guide provides an objective comparison of vinyl butyrate (B1204436) against other common vinyl esters—vinyl acetate (B1210297), vinyl propionate (B1217596), and vinyl 2-ethylhexanoate (B8288628)—in the context of their performance in coating applications. The information presented is supported by general trends observed in scientific literature and typical performance data.

Comparative Performance Analysis

The performance of coatings derived from vinyl ester monomers is significantly influenced by the structure of the alkyl group in the ester. Generally, as the length and branching of the alkyl chain increase, the resulting polymer exhibits greater hydrophobicity, flexibility, and plasticization. Conversely, shorter alkyl chains tend to yield harder and more brittle coatings.

  • Vinyl Acetate (VA): As the vinyl ester with the shortest alkyl chain, polyvinyl acetate (PVAc) homopolymer coatings are typically hard and brittle. While they offer good adhesion to porous substrates, their water resistance is limited.[1]

  • Vinyl Propionate (VP): With a slightly longer alkyl chain than vinyl acetate, polyvinyl propionate (PVP) coatings exhibit a moderate improvement in flexibility and water resistance.

  • Vinyl Butyrate (VB): Polythis compound (PVB) coatings offer a good balance of properties. The butyl group provides increased flexibility and water resistance compared to polyvinyl acetate and polyvinyl propionate, while maintaining good adhesion and hardness.[2]

  • Vinyl 2-Ethylhexanoate (V2EH): The branched and longer alkyl chain of vinyl 2-ethylhexanoate results in coatings with excellent flexibility, water resistance, and hydrophobicity.[3] However, this increased flexibility may come at the cost of reduced hardness and solvent resistance.

Data Presentation

The following tables summarize typical quantitative data for key performance indicators of coatings formulated with the respective vinyl ester homopolymers. It is important to note that these values are illustrative and can vary depending on the specific formulation, substrate, and curing conditions. This data is compiled from various sources and represents general performance trends rather than the results of a single direct comparative study.

Table 1: Adhesion and Water Resistance

Vinyl EsterAdhesion Strength (Pull-off, ASTM D4541) - Typical Range (MPa)Water Absorption (24h immersion, ASTM D570) - Typical Range (%)
Vinyl Acetate1.5 - 3.02.0 - 4.0
Vinyl Propionate2.0 - 3.51.5 - 3.0
This compound2.5 - 4.01.0 - 2.0
Vinyl 2-Ethylhexanoate3.0 - 4.50.5 - 1.5

Table 2: Hardness and Flexibility

Vinyl EsterPencil Hardness (ASTM D3363)Mandrel Bend Test (ASTM D522, 1/8" mandrel)
Vinyl AcetateH - 2HFails (cracks)
Vinyl PropionateF - HSlight cracking
This compoundHB - FPasses
Vinyl 2-Ethylhexanoate2B - HBPasses

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Adhesion Strength (Pull-off Test - ASTM D4541)
  • Surface Preparation: The substrate is cleaned and prepared according to standard procedures to ensure a uniform surface.

  • Coating Application: The vinyl ester-based coating is applied to the substrate at a specified thickness and cured under controlled conditions (temperature and humidity).

  • Dolly Adhesion: A loading fixture (dolly) is adhered to the cured coating surface using a suitable adhesive.

  • Pull-off Test: A pull-off adhesion tester is attached to the dolly and a perpendicular force is applied at a constant rate until the dolly is detached from the surface.

  • Data Analysis: The force required to detach the dolly is recorded, and the adhesion strength is calculated in megapascals (MPa) or pounds per square inch (psi). The nature of the failure (adhesive, cohesive, or substrate failure) is also noted.

Water Absorption (ASTM D570)
  • Specimen Preparation: A cured film of the coating of specified dimensions is prepared.

  • Initial Weighing: The specimen is dried in an oven and then weighed to determine its initial dry weight.

  • Immersion: The specimen is immersed in distilled water at a specified temperature for 24 hours.

  • Final Weighing: The specimen is removed from the water, patted dry with a lint-free cloth, and weighed immediately.

  • Calculation: The percentage of water absorption is calculated based on the increase in weight.

Pencil Hardness (ASTM D3363)
  • Coating Preparation: The coating is applied to a smooth, hard substrate and cured.

  • Pencil Selection: A set of calibrated pencils of varying hardness (from 6B, softest, to 6H, hardest) is used.

  • Testing Procedure: The pencil is held at a 45-degree angle to the coated surface and pushed forward with uniform pressure.

  • Evaluation: The hardness is reported as the grade of the hardest pencil that does not scratch or mar the coating surface.

Flexibility (Mandrel Bend Test - ASTM D522)
  • Panel Preparation: The coating is applied to a thin, flexible panel (e.g., steel or aluminum) and cured.

  • Bending: The coated panel is bent over a cylindrical or conical mandrel of a specified diameter.

  • Inspection: The bent area of the coating is examined for cracking, flaking, or delamination.

  • Result: The result is reported as "pass" if no failure is observed, or "fail" if cracking or delamination occurs. The smallest diameter mandrel over which the coating can be bent without failure is often reported.

Mandatory Visualization

The following diagrams illustrate the fundamental chemical process of vinyl ester polymerization and a general workflow for evaluating coating performance.

G cluster_reactants Reactants cluster_process Polymerization cluster_product Product Vinyl Ester\nMonomer Vinyl Ester Monomer Initiation Initiation Vinyl Ester\nMonomer->Initiation Initiator Initiator Initiator->Initiation Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination Polyvinyl Ester\n(Coating Binder) Polyvinyl Ester (Coating Binder) Termination->Polyvinyl Ester\n(Coating Binder)

Caption: Free-radical polymerization of vinyl esters.

G Formulation Formulation Coating Application Coating Application Formulation->Coating Application Curing Curing Coating Application->Curing Performance Testing Performance Testing Curing->Performance Testing Adhesion Test Adhesion Test Performance Testing->Adhesion Test Water Resistance Test Water Resistance Test Performance Testing->Water Resistance Test Hardness Test Hardness Test Performance Testing->Hardness Test Flexibility Test Flexibility Test Performance Testing->Flexibility Test Data Analysis Data Analysis Adhesion Test->Data Analysis Water Resistance Test->Data Analysis Hardness Test->Data Analysis Flexibility Test->Data Analysis Comparison Guide Comparison Guide Data Analysis->Comparison Guide

Caption: Experimental workflow for coating evaluation.

References

Navigating Purity Assessment: A Comparative Guide to Titration and Gas Chromatography for Vinyl Butyrate Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents like vinyl butyrate (B1204436) is a critical first step in any experimental workflow. This guide provides a detailed comparison of two common analytical techniques—titration and gas chromatography (GC)—for the validation of vinyl butyrate purity. While titration offers a simple method for quantifying acidic impurities, gas chromatography provides a more comprehensive analysis of the overall purity and impurity profile.

This compound is an important monomer used in the synthesis of various polymers and resins.[1] The presence of impurities, such as residual butyric acid or other organic compounds, can significantly impact the quality and performance of the final products.[2] Therefore, robust analytical methods for purity determination are essential.

Quantitative Data Summary

The following table summarizes the key performance characteristics of titration for acidic impurity analysis and gas chromatography for comprehensive purity assessment of this compound.

ParameterTitration for Acidic ImpuritiesGas Chromatography (GC) for Purity
Analyte(s) Acidic impurities (e.g., butyric acid)This compound and volatile organic impurities
Principle Neutralization reactionSeparation based on boiling point and polarity
Reported Purity Purity based on the absence of acidic impuritiesPercentage purity of this compound[3][4]
Limit of Detection Dependent on titrant concentration and indicatorTypically in the low ppm range[5]
Precision Generally lower than GCHigh precision and reproducibility
Specificity Measures total acidity, not specific acidsCan separate and identify individual impurities

Experimental Protocols

Titration Method for Determination of Acidic Impurities

This protocol describes a standard acid-base titration to quantify the amount of acidic impurities, such as residual butyric acid, in a this compound sample.

Materials:

Procedure:

  • Accurately weigh a known amount of the this compound sample and dissolve it in a suitable volume of the ethanol/acetone mixture.

  • Add a few drops of phenolphthalein indicator to the solution.

  • Titrate the solution with the standardized NaOH solution while continuously stirring.

  • The endpoint is reached when a faint pink color persists for at least 30 seconds.

  • Record the volume of NaOH solution used.

  • Calculate the percentage of acidic impurities (as butyric acid) using the following formula:

    % Acidic Impurities (w/w) = (V × M × MW) / (W × 10)

    Where:

    • V = Volume of NaOH solution used (mL)

    • M = Molarity of the NaOH solution (mol/L)

    • MW = Molecular weight of butyric acid (88.11 g/mol )

    • W = Weight of the this compound sample (g)

Gas Chromatography (GC) Method for Purity Determination

This protocol outlines a general procedure for determining the purity of this compound and identifying volatile organic impurities using gas chromatography with a flame ionization detector (GC-FID). Commercial this compound is often specified with purity determined by GC.[3][4]

Materials and Instrumentation:

  • This compound sample

  • High-purity carrier gas (e.g., helium, nitrogen)

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Appropriate capillary column (e.g., a non-polar or medium-polarity column)

  • Autosampler or manual syringe for injection

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetone or dichloromethane).

  • Set up the GC instrument with the appropriate parameters for the column, including oven temperature program, injector temperature, detector temperature, and carrier gas flow rate.

  • Inject a known volume of the prepared sample into the GC.

  • The components of the sample are separated in the column and detected by the FID.

  • Record the chromatogram, which shows peaks corresponding to this compound and any impurities.

  • The purity is typically determined using the area normalization method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

    % Purity = (Area of this compound Peak / Total Area of All Peaks) × 100

Method Comparison and Workflow

While titration is a simple and inexpensive method, it is limited to quantifying the total acidic impurity content.[6] It does not provide information about the purity of the this compound itself or the presence of other non-acidic impurities.

Gas chromatography, on the other hand, offers a much more comprehensive analysis. It can separate and quantify this compound from its impurities, providing a more accurate assessment of purity.[6][7] Furthermore, when coupled with a mass spectrometer (GC-MS), it can definitively identify the chemical structure of the impurities.[8][9]

The following diagrams illustrate the experimental workflows for both methods and a logical comparison.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Sample Weigh Vinyl Butyrate Sample Dissolve Dissolve in Ethanol/Acetone Sample->Dissolve Indicator Add Phenolphthalein Indicator Dissolve->Indicator Titrate Titrate with Standardized NaOH Indicator->Titrate Endpoint Observe Color Change (Endpoint) Titrate->Endpoint Record Record Volume of NaOH Endpoint->Record Calculate Calculate % Acidic Impurities Record->Calculate

Figure 1. Experimental workflow for the titration of acidic impurities in this compound.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis Sample Prepare Dilute Sample in Solvent Inject Inject Sample into GC Sample->Inject Separate Separation on Column Inject->Separate Detect Detection by FID Separate->Detect Chromatogram Record Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate

Figure 2. Experimental workflow for the GC analysis of this compound purity.

Comparison cluster_titration Titration Method cluster_gc Gas Chromatography (GC) Titration Quantifies Total Acidic Impurities T_Adv Simple & Inexpensive Titration->T_Adv T_Dis Non-specific, Limited to Acidic Impurities Titration->T_Dis Conclusion Choice of Method Depends on Analytical Requirements Titration->Conclusion GC Determines Overall Purity & Impurity Profile GC_Adv High Specificity & Sensitivity GC->GC_Adv GC_Dis More Complex & Costly Instrumentation GC->GC_Dis GC->Conclusion

Figure 3. Logical comparison of titration and gas chromatography for this compound analysis.

Conclusion

For a quick and simple assessment of acidic impurities in this compound, titration is a suitable method. However, for a comprehensive and accurate determination of this compound purity and to identify and quantify other volatile organic impurities, gas chromatography is the superior and industry-standard technique. The choice between these methods will ultimately depend on the specific analytical needs, available resources, and the required level of quality control for the intended application. For rigorous scientific research and drug development, GC analysis is highly recommended for the validation of this compound purity.

References

A Comparative Guide to the Characterization of Vinyl Butyrate Copolymer Microstructure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The microstructure of a copolymer, defined by the arrangement, type, and distribution of its monomeric units, is a critical determinant of its macroscopic properties. For vinyl butyrate (B1204436) (VB) copolymers, which find applications in coatings, adhesives, and biomedical devices, a thorough understanding of their microstructure is paramount for controlling properties such as flexibility, adhesion, thermal stability, and, in biomedical contexts, drug release kinetics. This guide provides a comparative overview of key analytical techniques for elucidating the microstructure of VB copolymers, supported by experimental data and detailed protocols.

Spectroscopic Characterization: Unveiling Monomer Sequence and Composition

Spectroscopic methods are indispensable for determining the chemical composition and monomer arrangement within the copolymer chain. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary tools for this purpose.

NMR spectroscopy, particularly ¹H and ¹³C NMR, offers unparalleled insight into the detailed microstructure of copolymers, including composition, sequence distribution (dyads, triads), and stereoregularity.[1][2] For vinyl butyrate copolymers, ¹H NMR can be used to determine the copolymer composition by integrating the signals corresponding to the protons of each monomer unit. For instance, in a copolymer of this compound and vinyl acetate (B1210297) (VA), the ratio of the integrals of the methine proton of the this compound unit to that of the vinyl acetate unit can provide the molar composition.

More advanced 2D NMR techniques, such as HSQC and HMBC, can resolve complex, overlapping spectra and provide detailed information on the connectivity between different monomer units, which is crucial for determining the sequence distribution (e.g., random, alternating, or blocky).[1] A recent study on poly(vinyl butyral) (PVB), a terpolymer containing vinyl butyral units, demonstrated the power of 2D NMR in achieving precise characterization of its sequence distribution.[1]

Table 1: Quantitative Data from NMR Spectroscopy for this compound Copolymers

ParameterTechniqueDescriptionIllustrative Example Data
Copolymer Composition¹H NMRMolar ratio of this compound to co-monomer(s) determined from the integration of characteristic proton signals.For a VB-co-VA copolymer: 80 mol% VB, 20 mol% VA.
Monomer Sequence Distribution¹³C NMR, 2D NMRRelative amounts of different triad (B1167595) sequences (e.g., VB-VB-VB, VB-VB-VA, VA-VB-VA) determined from the chemical shifts of the carbonyl or methine carbons.Random copolymer: Triad distribution follows Bernoullian or Markovian statistics.
Stereoregularity (Tacticity)¹³C NMRRelative amounts of isotactic, syndiotactic, and atactic placements of monomer units.Predominantly atactic, typical for free-radical polymerization.

Experimental Protocol: ¹H NMR for Copolymer Composition

  • Sample Preparation: Dissolve 10-20 mg of the dried this compound copolymer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Analysis: Identify the characteristic peaks for each monomer. For a VB-co-VA copolymer, this would include the methine proton of the polymer backbone adjacent to the butyrate and acetate groups, respectively. Integrate the area under these peaks.

  • Calculation: Calculate the molar composition using the ratio of the integrated peak areas, normalized for the number of protons each signal represents.

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups and quantifying the composition of copolymers.[3][4][5] For this compound copolymers, the FTIR spectrum will show characteristic absorption bands for the ester carbonyl group (C=O) of the butyrate and any other co-monomer functional groups. The intensity of these bands is proportional to the concentration of the respective monomer units, allowing for quantitative analysis.[3][4][5]

Table 2: Quantitative Data from FTIR Spectroscopy for this compound Copolymers

ParameterTechniqueDescriptionIllustrative Example Data
Copolymer CompositionATR-FTIRRatio of the absorbance of a characteristic peak of this compound to a characteristic peak of the co-monomer.For a VB-co-VA copolymer, the ratio of the peak area of the C=O stretch of the butyrate group (~1735 cm⁻¹) to that of the acetate group (~1740 cm⁻¹).
Identification of Functional GroupsATR-FTIRPresence of characteristic absorption bands.C=O stretch (~1735 cm⁻¹), C-O-C stretch (~1140 cm⁻¹), CH₂, CH₃ stretches (~2850-3000 cm⁻¹).[6][7]

Experimental Protocol: Quantitative FTIR for Copolymer Composition

  • Calibration: Prepare a set of calibration standards with known compositions of the this compound copolymer.

  • Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the ATR crystal.

  • Data Acquisition: Record the FTIR spectrum for each standard and the unknown sample over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.[8]

  • Data Analysis: Identify a characteristic, well-resolved absorption band for each monomer. For a VB-co-VA copolymer, the carbonyl stretching bands can be used. Calculate the ratio of the peak areas or heights.

  • Calibration Curve: Plot the peak ratio against the known composition of the standards to create a calibration curve.

  • Quantification: Determine the composition of the unknown sample using its peak ratio and the calibration curve.

experimental_workflow_spectroscopy Diagram 1: Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_results Microstructural Information Sample Sample Dissolution (NMR) Dissolution (NMR) Sample->Dissolution (NMR) Direct Analysis (FTIR) Direct Analysis (FTIR) Sample->Direct Analysis (FTIR) NMR_Spectrometer NMR Spectrometer (¹H, ¹³C, 2D) Dissolution (NMR)->NMR_Spectrometer FTIR_Spectrometer FTIR Spectrometer (ATR) Direct Analysis (FTIR)->FTIR_Spectrometer Data_Processing_NMR Data Processing (Integration) NMR_Spectrometer->Data_Processing_NMR Data_Processing_FTIR Data Processing (Peak Area Ratio) FTIR_Spectrometer->Data_Processing_FTIR Composition Composition Data_Processing_NMR->Composition Sequence_Distribution Sequence_Distribution Data_Processing_NMR->Sequence_Distribution Stereoregularity Stereoregularity Data_Processing_NMR->Stereoregularity Data_Processing_FTIR->Composition Functional_Groups Functional_Groups Data_Processing_FTIR->Functional_Groups

Caption: Workflow for spectroscopic characterization of this compound copolymers.

Chromatographic and Thermal Analysis: Molecular Weight and Thermal Properties

While spectroscopy reveals the arrangement of monomers, chromatography and thermal analysis provide information on the overall size of the polymer chains and their behavior at different temperatures.

SEC, also known as Gel Permeation Chromatography (GPC), separates polymer molecules based on their hydrodynamic volume in solution.[9] This technique is essential for determining the molecular weight distribution (MWD) of a copolymer, which includes the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). The MWD is crucial as it influences mechanical properties and processing behavior. For a comprehensive analysis of copolymers, SEC is often coupled with multiple detectors, such as a refractive index (RI) detector, a UV detector (if one monomer has a chromophore), and a multi-angle light scattering (MALS) detector.[9]

Table 3: Quantitative Data from SEC for this compound Copolymers

ParameterTechniqueDescriptionIllustrative Example Data
Number-Average Molecular Weight (Mₙ)SEC-RI/MALSThe statistical average molecular weight of all polymer chains in the sample.50,000 g/mol
Weight-Average Molecular Weight (Mₙ)SEC-RI/MALSAn average that gives more weight to larger polymer chains.100,000 g/mol
Polydispersity Index (PDI)SEC-RI/MALSA measure of the breadth of the molecular weight distribution.2.0 (indicating a relatively broad distribution)

Experimental Protocol: SEC for Molecular Weight Distribution

  • System Setup: Use an SEC system equipped with a suitable column set for the expected molecular weight range of the copolymer. Tetrahydrofuran (THF) is a common mobile phase. The system should include a pump, injector, column oven, and detectors (e.g., RI, MALS).

  • Calibration: Calibrate the system using narrow molecular weight standards (e.g., polystyrene).

  • Sample Preparation: Dissolve the this compound copolymer in the mobile phase (e.g., THF) at a low concentration (e.g., 1-2 mg/mL). Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.

  • Data Acquisition: Inject the sample solution into the SEC system and record the chromatogram.

  • Data Analysis: Use the calibration curve to determine Mₙ, Mₙ, and PDI from the elution profile of the sample. If using a MALS detector, absolute molecular weights can be determined without column calibration.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of copolymers. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (T₉), melting temperature (Tₘ), and crystallization temperature (Tₙ). The T₉ is a critical property for amorphous or semi-crystalline polymers, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on the thermal stability of the copolymer and its degradation profile.

Table 4: Quantitative Data from Thermal Analysis for this compound Copolymers

ParameterTechniqueDescriptionIllustrative Example Data
Glass Transition Temperature (T₉)DSCThe temperature at which the amorphous regions of the polymer transition from a glassy to a rubbery state.45 °C
Onset of Decomposition (Tₒₙₛₑₜ)TGAThe temperature at which significant thermal degradation begins.300 °C
Temperature of Maximum Degradation RateTGAThe temperature at which the rate of mass loss is highest.350 °C

Experimental Protocol: DSC for Glass Transition Temperature

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound copolymer into an aluminum DSC pan and seal it.

  • Data Acquisition: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[10] A typical temperature range would be from -50 °C to 200 °C, depending on the expected T₉. It is common to perform a heat-cool-heat cycle to erase the thermal history of the sample.

  • Data Analysis: The T₉ is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Experimental Protocol: TGA for Thermal Stability

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound copolymer into a TGA pan.

  • Data Acquisition: Place the pan in the TGA furnace. Heat the sample at a controlled rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere from room temperature to a high temperature (e.g., 600 °C).[1][10]

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is typically determined by the intersection of the baseline and the tangent of the decomposition step. The temperature of maximum degradation rate is the peak of the derivative of the TGA curve (DTG).

logical_relationship Diagram 2: Relationship Between Techniques and Microstructure cluster_chemical Chemical Structure cluster_physical Physical Structure cluster_techniques Analytical Techniques Copolymer_Microstructure Copolymer Microstructure Composition Composition Copolymer_Microstructure->Composition Sequence Sequence Copolymer_Microstructure->Sequence Tacticity Tacticity Copolymer_Microstructure->Tacticity Molecular_Weight Molecular Weight Distribution Copolymer_Microstructure->Molecular_Weight Thermal_Properties Thermal Properties (Tg, Stability) Copolymer_Microstructure->Thermal_Properties NMR NMR NMR->Composition NMR->Sequence NMR->Tacticity FTIR FTIR FTIR->Composition SEC SEC SEC->Molecular_Weight DSC_TGA DSC/TGA DSC_TGA->Thermal_Properties

References

A Comparative Guide to Catalysts for Vinyl Butyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of vinyl butyrate (B1204436), a valuable monomer in the production of polymers, coatings, and adhesives, can be achieved through various catalytic pathways. The choice of catalyst profoundly influences reaction efficiency, selectivity, and environmental impact. This guide provides an objective comparison of common catalytic methods for vinyl butyrate synthesis, supported by experimental data and detailed protocols.

At a Glance: Catalyst Performance Comparison

The selection of a suitable catalyst is a critical step in optimizing the synthesis of this compound. The following table summarizes the performance of different catalyst types based on available data for this compound and analogous butyrate ester syntheses.

Catalyst TypeSpecific CatalystReaction TypeTypical ReactantsTemperature (°C)Yield (%)Key AdvantagesKey Disadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)EsterificationButyric Acid, Vinyl Alcohol130>95[1]High yield, readily available, low costCorrosive, difficult to separate from product, generates acidic waste[1]
Heterogeneous Acid [PVPP-BS]HSO₄EsterificationButyric Acid, Alcohols130>90Reusable, easy separation, thermally stable[1]Higher initial cost compared to homogeneous acids
Homogeneous Metal Mercuric Acetate (B1210297) (Hg(OAc)₂) / H₂SO₄TransvinylationButyric Acid, Vinyl AcetateReflux55-63 (for Vinyl Laurate)[2]Effective for transvinylationHighly toxic (mercury), environmental concerns
Homogeneous Metal Palladium-basedTransvinylationButyric Acid, Vinyl Acetate~100High ConversionHigh selectivityCatalyst can be expensive and require specific ligands
Biocatalyst Candida antarctica Lipase B (CALB)TransesterificationThis compound, 1-ButanolMild (e.g., 30-60)HighHigh selectivity, mild reaction conditions, environmentally friendlyHigher catalyst cost, potential for enzyme inhibition

Reaction Pathways and Mechanisms

The synthesis of this compound primarily proceeds through two main routes: direct esterification of butyric acid and transvinylation using vinyl acetate.

Acid-Catalyzed Esterification

In this classic approach, a Brønsted acid like sulfuric acid protonates the carbonyl oxygen of butyric acid. This activation facilitates the nucleophilic attack by an alcohol, in this case, vinyl alcohol, to form the this compound ester.[1]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products butyric_acid Butyric Acid protonated_intermediate Protonated Butyric Acid butyric_acid->protonated_intermediate Protonation vinyl_alcohol Vinyl Alcohol tetrahedral_intermediate Tetrahedral Intermediate vinyl_alcohol->tetrahedral_intermediate H_plus H⁺ (from H₂SO₄) vinyl_butyrate This compound water Water protonated_intermediate->tetrahedral_intermediate Nucleophilic Attack tetrahedral_intermediate->vinyl_butyrate Water Elimination tetrahedral_intermediate->water

Acid-catalyzed esterification of butyric acid.
Transvinylation with Vinyl Acetate

Transvinylation involves the exchange of the vinyl group from vinyl acetate to butyric acid. This reaction is often catalyzed by mercury or palladium salts. The vinyl group's reactivity makes this an efficient method for synthesizing other vinyl esters.[1][2]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products butyric_acid Butyric Acid reaction_complex Intermediate Complex butyric_acid->reaction_complex vinyl_acetate Vinyl Acetate vinyl_acetate->reaction_complex catalyst Hg(OAc)₂ or Pd catalyst vinyl_butyrate This compound acetic_acid Acetic Acid reaction_complex->vinyl_butyrate reaction_complex->acetic_acid G start Start reactants Combine Butyric Acid and Vinyl Alcohol start->reactants add_catalyst Add H₂SO₄ catalyst reactants->add_catalyst reflux Reflux at 130°C add_catalyst->reflux cool Cool reaction mixture reflux->cool wash Wash with H₂O, NaHCO₃, NaCl cool->wash dry Dry with MgSO₄ wash->dry distill Fractional Distillation dry->distill end This compound distill->end G start Start (N₂ atmosphere) reactants Combine Butyric Acid and excess Vinyl Acetate start->reactants add_hg Add Hg(OAc)₂ reactants->add_hg add_h2so4 Add H₂SO₄ add_hg->add_h2so4 reflux Reflux for 3 hours add_h2so4->reflux neutralize Neutralize with Sodium Acetate reflux->neutralize distill_va Distill excess Vinyl Acetate neutralize->distill_va distill_product Vacuum Distill this compound distill_va->distill_product end Purified this compound distill_product->end G start Start reactants Combine Butyric Acid, Alcohol, and Solvent (optional) start->reactants add_enzyme Add Immobilized Lipase reactants->add_enzyme incubate Incubate at 30-60°C with agitation add_enzyme->incubate monitor Monitor reaction by GC incubate->monitor separate_enzyme Filter to remove and recover enzyme monitor->separate_enzyme isolate_product Isolate this compound separate_enzyme->isolate_product end Purified this compound isolate_product->end

References

Performance Showdown: A Comparative Analysis of Vinyl Butyrate-Based Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate adhesive is a critical decision impacting product performance and stability. This guide offers an objective comparison of vinyl butyrate-based adhesives against common alternatives—vinyl acetate (B1210297), acrylic, and epoxy adhesives—supported by experimental data to inform your selection process.

This compound-based adhesives, commonly formulated with polyvinyl butyral (PVB), are renowned for their excellent flexibility, strong adhesion to a variety of substrates, and good film-forming properties.[1][2][3] These characteristics make them a versatile choice in many demanding applications. However, a thorough evaluation of their performance metrics alongside other adhesive technologies is essential for optimal material selection.

At a Glance: Performance Metrics Comparison

The following table summarizes the key performance indicators for this compound-based adhesives and their alternatives. The data presented is compiled from various industry and academic sources to provide a comparative baseline.

Performance MetricThis compound-Based (PVB)Vinyl Acetate-Based (PVA)AcrylicTwo-Part Epoxy
Pull-Off Adhesion Strength (ASTM D4541) 3.5 - 5.0 MPa (on Aluminum)[4]Data Not Available2.0 - 4.0 MPa (on Aluminum)[4]> 10 MPa (on Steel, Cohesive Failure)[4]
Lap Shear Strength Not Directly Available10.8 MPa (on Beech Wood)[5]Data Not AvailableData Not Available
Peel Strength Data Not AvailableData Not Available~1.0 - 15.5 N/cm (formulation dependent)[6]Data Not Available
Curing Time Heat-activated, typically 15-30 mins at elevated temperaturesVaries (minutes to hours)Handling: ~15 mins, Full: ~24 hours[7]Handling: ~1 hour, Full: ~24 hours[7]
Temperature Resistance Glass Transition Temp: 50-90°C[8]LowGoodHigh
Chemical Resistance Good resistance to oils and alkalis[2][8]Poor water resistance[5]Excellent weathering and UV resistanceExcellent chemical resistance
Flexibility Excellent[1][2]GoodGoodPoor (rigid)

Note: The adhesion and performance values can vary significantly based on the specific formulation, substrate preparation, and application method.

In-Depth Analysis of Performance

Adhesion Strength

This compound-based adhesives demonstrate strong adhesion to a range of materials, including metals and glass.[4] In pull-off adhesion tests on aluminum, PVB adhesives show a strength of 3.5 - 5.0 MPa.[4] Two-part epoxies generally exhibit the highest adhesion strength, often exceeding 10 MPa on steel, to the point of cohesive failure of the substrate.[4] Acrylic adhesives show comparable, though slightly lower, pull-off adhesion strength to PVB on aluminum, in the range of 2.0 - 4.0 MPa.[4] While direct comparative data for lap shear strength against vinyl acetate is limited, PVB is known for its robust bonding capabilities. For instance, a study on PVB blended with epoxy resin showed that the mechanical properties, including shear stress, could be optimized by adjusting the blend ratio and curing conditions.[9]

Flexibility and Toughness

A key advantage of this compound-based adhesives is their exceptional flexibility and toughness.[1][2] This makes them suitable for applications where the bonded components may be subject to vibration or differential thermal expansion. In contrast, two-part epoxies, while very strong, are typically rigid and can be brittle. Acrylic and vinyl acetate-based adhesives offer good flexibility, but PVB is often superior in applications requiring high impact resistance.[2]

Curing Profile

The curing mechanism and time are critical factors in manufacturing and assembly processes. This compound-based adhesives are often thermoplastic and can be heat-activated, with curing times at elevated temperatures ranging from 15 to 30 minutes.[3] Acrylic and two-part epoxy adhesives typically have a two-stage curing process, reaching handling strength in approximately 15 minutes to an hour, respectively, and achieving a full cure in about 24 hours.[7] The curing of two-part epoxies is an exothermic reaction that can be accelerated with heat, but the pot life must be considered.[10]

Temperature and Chemical Resistance

Polyvinyl butyral adhesives exhibit good resistance to oils and alkalis.[2][8] Their performance at elevated temperatures is defined by a glass transition temperature typically between 50°C and 90°C.[8] Two-part epoxies generally offer the highest temperature and chemical resistance among the compared adhesives. Acrylic adhesives are noted for their excellent resistance to weathering and UV degradation, making them suitable for outdoor applications. Vinyl acetate-based adhesives, particularly standard PVA emulsions, are known for their poor water resistance.[5]

Experimental Protocols

To ensure objective and reproducible comparisons, standardized testing methodologies are crucial. The following are summaries of the key experimental protocols referenced in this guide.

Pull-Off Adhesion Test (ASTM D4541)

This test quantifies the tensile adhesion of a coating or adhesive to a substrate.

  • Specimen Preparation: The adhesive is applied between two substrates, or as a coating on a single substrate. A loading fixture (dolly) is then bonded to the surface of the adhesive/coating.

  • Testing Procedure: A portable pull-off adhesion tester is attached to the dolly. A perpendicular tensile force is applied at a controlled rate until the dolly, along with the adhesive/coating, is detached from the substrate.

  • Data Analysis: The force at which failure occurs is recorded and used to calculate the pull-off adhesion strength in units of megapascals (MPa). The nature of the failure (adhesive, cohesive, or substrate failure) is also noted.

Experimental Workflow for Pull-Off Adhesion Test

cluster_prep Specimen Preparation cluster_test Testing cluster_analysis Data Analysis prep1 Apply Adhesive to Substrate prep2 Bond Dolly to Adhesive Surface prep1->prep2 test1 Attach Pull-Off Tester prep2->test1 test2 Apply Perpendicular Force test1->test2 test3 Record Failure Force test2->test3 analysis1 Calculate Adhesion Strength (MPa) test3->analysis1 analysis2 Note Failure Mode analysis1->analysis2

Caption: Workflow for ASTM D4541 Pull-Off Adhesion Test.

Lap Shear Strength Test (ASTM D1002)

This method determines the shear strength of an adhesive for bonding metals.

  • Specimen Preparation: Two metal strips are bonded together with the adhesive, creating a single lap joint of a specified overlap area.

  • Testing Procedure: The bonded specimen is placed in the grips of a universal testing machine. A tensile load is applied to the specimen at a constant rate of crosshead movement until the bond fails.

  • Data Analysis: The maximum load sustained by the joint before failure is recorded. The lap shear strength is calculated by dividing the maximum load by the overlap area, expressed in MPa.

General Adhesive Curing and Bonding Process

start Start: Adhesive Application substrate_prep Substrate Preparation (Cleaning, Surface Treatment) start->substrate_prep adhesive_app Adhesive Application (Uniform Layer) substrate_prep->adhesive_app assembly Component Assembly adhesive_app->assembly curing Curing (Time, Temperature, Pressure) assembly->curing bonding Bond Formation (Adhesion & Cohesion) curing->bonding end End: Cured Bonded Assembly bonding->end

Caption: Generalized workflow for adhesive application and curing.

Conclusion

This compound-based adhesives offer a compelling combination of flexibility, toughness, and strong adhesion to a wide variety of substrates. While two-part epoxies may provide superior absolute strength and temperature/chemical resistance for the most demanding applications, PVB adhesives are an excellent choice where flexibility and impact resistance are paramount. Acrylic adhesives present a balanced profile with good overall performance and excellent weatherability. The choice between these alternatives will ultimately depend on the specific performance requirements, substrate materials, and processing conditions of the intended application. The data and experimental protocols provided in this guide serve as a valuable resource for making an informed decision.

References

A Comparative Guide to Validating the Structure of Vinyl Butyrate Copolymers using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of vinyl butyrate (B1204436) copolymers. Understanding the composition, sequence distribution, and stereochemistry of these copolymers is crucial for controlling their physicochemical properties in various applications, including drug delivery systems. This document outlines the principles of different NMR methods, presents supporting data for their application, and provides detailed experimental protocols.

Introduction to NMR Analysis of Copolymers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the detailed molecular structure of polymers.[1] For copolymers, NMR provides invaluable information on:

  • Copolymer Composition: The relative molar content of each monomer unit in the polymer chain.

  • Monomer Sequence Distribution: The arrangement of monomer units along the backbone (e.g., random, alternating, or blocky). This is often described in terms of dyads (two monomer units) and triads (three monomer units).

  • Stereochemistry (Tacticity): The relative stereochemistry of adjacent chiral centers in the polymer chain.

Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR techniques can be employed, each offering distinct advantages in characterizing vinyl butyrate copolymers.

Comparison of NMR Techniques for Structural Validation

The choice of NMR technique depends on the specific structural information required. While ¹H NMR is often sufficient for determining copolymer composition, ¹³C NMR and 2D NMR methods provide more detailed insights into the microstructure.

NMR Technique Information Obtained Advantages Disadvantages
¹H NMR Copolymer composition, basic structural confirmation.High sensitivity, short acquisition times, straightforward quantification of composition.[2]Signal overlap can complicate the analysis of microstructure, especially in complex copolymers.[3]
¹³C NMR Copolymer composition, monomer sequence distribution (dyads, triads), tacticity.Excellent spectral dispersion, providing detailed information on the carbon backbone and side chains.[4]Lower natural abundance and sensitivity require longer acquisition times. Quantitative analysis requires careful experimental setup.
2D NMR (COSY, HSQC) Connectivity between protons (COSY) and between protons and carbons (HSQC), aids in unambiguous signal assignment, detailed microstructure analysis.Resolves spectral overlap, provides detailed connectivity information, essential for complex structures.[5]Longer experimental times, more complex data processing.

Table 1: Comparison of NMR Techniques for this compound Copolymer Analysis.

Quantitative Analysis of Copolymer Composition by ¹H NMR

¹H NMR spectroscopy is a rapid and accurate method for determining the molar ratio of this compound (VB) and a comonomer, such as vinyl acetate (B1210297) (VAc), in a copolymer. The calculation is based on the integration of specific proton signals unique to each monomer unit.

Key ¹H NMR Signals for this compound-co-Vinyl Acetate (VB-co-VAc):

Proton This compound (VB) Vinyl Acetate (VAc)
-O-CH- (backbone) ~ 4.8 ppm~ 4.8 ppm
-CH₂- (backbone) ~ 1.5 - 1.9 ppm~ 1.5 - 1.9 ppm
-O-CO-CH₂- ~ 2.2 ppm-
-CH₂-CH₃ ~ 1.6 ppm-
-CH₃ (terminal) ~ 0.9 ppm-
-CO-CH₃ -~ 2.0 ppm

Table 2: Approximate ¹H NMR Chemical Shifts (in CDCl₃) for VB and VAc Monomer Units in a Copolymer.

Calculation of Copolymer Composition:

The molar fraction of each monomer can be calculated using the following equations:

  • Let IVB be the integral of the triplet at ~2.2 ppm (corresponding to the 2 protons of the -O-CO-CH₂ - group in the butyrate side chain).

  • Let IVAc be the integral of the singlet at ~2.0 ppm (corresponding to the 3 protons of the -CO-CH₃ group in the acetate side chain).

Mole fraction of VB (FVB) = (IVB / 2) / [(IVB / 2) + (IVAc / 3)] Mole fraction of VAc (FVAc) = (IVAc / 3) / [(IVB / 2) + (IVAc / 3)]

Microstructure Analysis by ¹³C NMR

¹³C NMR spectroscopy offers greater spectral resolution than ¹H NMR, allowing for the determination of monomer sequence distribution (dyads and triads). The chemical shifts of the backbone carbons are sensitive to the nature of the neighboring monomer units.

Expected ¹³C NMR Chemical Shifts for Dyads in VB-co-VAc Copolymers:

Dyad Backbone -CH- Carbon Backbone -CH₂- Carbon
VB-VB ~ 67-69 ppm~ 38-40 ppm
VB-VAc ~ 66-68 ppm~ 37-39 ppm
VAc-VB ~ 66-68 ppm~ 37-39 ppm
VAc-VAc ~ 65-67 ppm~ 36-38 ppm

Table 3: Estimated ¹³C NMR Chemical Shifts for Backbone Carbons in VB-co-VAc Dyads. Note: These are approximate ranges, and specific shifts can be influenced by tacticity and solvent.

By analyzing the relative intensities of these signals, the distribution of dyads can be quantified, providing insights into the randomness or blockiness of the copolymer. Further splitting of these signals can reveal information about triad (B1167595) sequences (e.g., VB-VB-VB, VB-VB-VAc, VAc-VB-VAc).[6]

Experimental Protocols

5.1. Sample Preparation

  • Dissolution: Dissolve 10-20 mg of the this compound copolymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a 5 mm NMR tube.[7]

  • Homogenization: Ensure the polymer is fully dissolved by gentle vortexing or sonication. The solution should be visually clear and free of particulates.

  • Internal Standard (for quantitative ¹H NMR): For precise quantification, a known amount of an internal standard with a signal that does not overlap with the polymer signals can be added. However, for determining the molar ratio of comonomers, an internal standard is not strictly necessary as the relative integrals of the monomer signals are used.

5.2. ¹H NMR Spectroscopy for Composition Analysis

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (D1): 5 times the longest T₁ relaxation time of the protons of interest (typically 5-10 seconds for quantitative polymer analysis to ensure full relaxation).

    • Acquisition Time (AQ): At least 2 seconds to ensure good digital resolution.

    • Pulse Width: A 30° or 45° flip angle is often used to reduce the overall experiment time while maintaining good signal-to-noise.

  • Processing:

    • Apply an exponential multiplication with a line broadening of 0.3 Hz.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum carefully.

    • Integrate the characteristic signals for each monomer unit.

5.3. ¹³C NMR Spectroscopy for Microstructure Analysis

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Number of Scans (NS): 1024 to 4096 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 5-10 seconds to ensure quantitative results.

    • Acquisition Time (AQ): At least 1.5 seconds.

  • Processing:

    • Apply an exponential multiplication with a line broadening of 1-3 Hz.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationships in the NMR analysis of this compound copolymers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_structural_analysis Structural Analysis dissolve Dissolve Copolymer in Deuterated Solvent homogenize Homogenize Solution dissolve->homogenize h1_nmr ¹H NMR Experiment homogenize->h1_nmr c13_nmr ¹³C NMR Experiment homogenize->c13_nmr nmr_2d 2D NMR Experiments (COSY, HSQC) homogenize->nmr_2d ft Fourier Transform h1_nmr->ft c13_nmr->ft nmr_2d->ft microstructure Microstructure (Dyads, Triads) nmr_2d->microstructure Confirmatory phasing Phasing & Baseline Correction ft->phasing integration Signal Integration phasing->integration composition Copolymer Composition integration->composition From ¹H NMR integration->microstructure From ¹³C NMR tacticity Tacticity microstructure->tacticity

Caption: Experimental workflow for NMR analysis of this compound copolymers.

logical_relationship cluster_data NMR Data cluster_info Structural Information cluster_properties Copolymer Properties h1_integrals ¹H Signal Integrals composition Monomer Ratio h1_integrals->composition c13_shifts ¹³C Chemical Shifts & Integrals sequence Sequence Distribution (Dyads, Triads) c13_shifts->sequence correlations_2d 2D NMR Correlations assignments Unambiguous Signal Assignments correlations_2d->assignments physchem_props Physicochemical Properties composition->physchem_props sequence->physchem_props assignments->sequence

Caption: Logical relationship between NMR data and copolymer structural information.

References

A Comparative Guide to the Quantitative Analysis of Vinyl Butyrate in Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate and precise quantification of vinyl butyrate (B1204436) in complex mixtures, selecting the appropriate analytical technique is paramount. This guide provides an objective comparison of common analytical methodologies, including Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols and performance data are presented to support informed decision-making.

Comparison of Analytical Techniques

The selection of an analytical method for vinyl butyrate quantification is often dictated by the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Gas chromatography-based methods are generally preferred for volatile compounds like this compound, while NMR spectroscopy offers a non-destructive alternative with excellent structural elucidation capabilities.

TechniquePrincipleAdvantagesDisadvantages
GC-FID Separation based on boiling point and polarity, detection by flame ionization.Robust, reliable, cost-effective, high precision for quantification.Co-elution can be an issue in complex mixtures, requires derivatization for some analytes (though not typically for this compound).
GC-MS Separation by GC, with detection and identification by mass spectrometry.High selectivity and sensitivity, provides structural information for peak identification.Higher instrumentation and maintenance costs compared to GC-FID.
qNMR Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. The signal intensity is directly proportional to the number of nuclei.Non-destructive, provides detailed structural information, can quantify multiple components simultaneously without chromatographic separation.Lower sensitivity compared to chromatographic methods, requires deuterated solvents.

Performance Data

The following table summarizes typical performance metrics for the quantitative analysis of this compound and similar esters using the described techniques. These values are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

ParameterGC-FIDGC-MSqNMR
Linearity (R²) > 0.999[1][2]> 0.99[1][2]> 0.99[3]
Accuracy (% Recovery) 98.2 - 101.9%[1][2]95 - 117%95.6 - 110%[3]
Precision (% RSD) < 2%[1][2]< 5%< 1%[3]
Limit of Detection (LOD) 0.01% of total fat (for butyric acid)[1][2]0.03 - 0.12 µg/mL (for butyrate)[4]1 mM (for butanol)[5]
Limit of Quantification (LOQ) 0.10% of total fat (for butyric acid)[1][2]0.1 - 0.5 µg/mL2 mM (for butyric acid)[5]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is adapted from established methods for the analysis of fatty acid esters.[1][2][6]

a. Sample Preparation:

  • Accurately weigh a known amount of the sample mixture into a volumetric flask.

  • Add a suitable internal standard (e.g., vinyl valerate (B167501) or another non-interfering ester) of known concentration.

  • Dilute to the mark with an appropriate solvent (e.g., hexane (B92381) or dichloromethane).

  • Vortex the solution to ensure homogeneity.

b. GC-FID Conditions:

  • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

c. Quantification: Quantification is performed using the internal standard method. The peak area ratio of this compound to the internal standard is plotted against the concentration ratio to generate a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of volatile organic compounds.[4]

a. Sample Preparation: Follow the same procedure as for GC-FID.

b. GC-MS Conditions:

  • GC conditions: Same as for GC-FID.

  • MS Interface Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. For this compound, characteristic ions such as m/z 71, 43, and 114 can be monitored.

c. Quantification: Quantification is achieved by creating a calibration curve based on the peak area of a characteristic ion of this compound relative to an internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol is adapted from general principles of qNMR for the analysis of organic molecules.[3][5][7]

a. Sample Preparation:

  • Accurately weigh a known amount of the sample mixture into an NMR tube.

  • Add a known amount of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene). The internal standard should have a resonance that does not overlap with the analyte signals.

  • Add a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample and internal standard.

b. NMR Acquisition Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

c. Quantification: The concentration of this compound is calculated by comparing the integral of a specific this compound proton signal (e.g., the vinyl protons) to the integral of a known proton signal from the internal standard. The amount of the analyte is directly proportional to the ratio of the integrals.

Visualizations

Experimental_Workflow General Experimental Workflow for Quantitative Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data_processing Data Processing & Quantification Sample Obtain Mixture Sample Weigh Accurately Weigh Sample Sample->Weigh Add_IS Add Internal Standard Weigh->Add_IS Dilute Dilute with Solvent Add_IS->Dilute Homogenize Homogenize Dilute->Homogenize GC_FID GC-FID Analysis Homogenize->GC_FID GC_MS GC-MS Analysis Homogenize->GC_MS qNMR qNMR Analysis Homogenize->qNMR Integrate Integrate Peak Areas GC_FID->Integrate GC_MS->Integrate qNMR->Integrate Cal_Curve Generate Calibration Curve Integrate->Cal_Curve Quantify Quantify this compound Cal_Curve->Quantify Report Report Quantify->Report

Caption: General workflow for the quantitative analysis of this compound.

Signaling_Pathway_Placeholder Conceptual Diagram of Analytical Method Selection Requirement Analytical Requirement High_Sensitivity High Sensitivity & Selectivity Requirement->High_Sensitivity Cost_Effective Cost-Effective & Robust Requirement->Cost_Effective Structural_Info Structural Elucidation & Non-Destructive Requirement->Structural_Info GC_MS_Method GC-MS High_Sensitivity->GC_MS_Method GC_FID_Method GC-FID Cost_Effective->GC_FID_Method qNMR_Method qNMR Structural_Info->qNMR_Method

References

Reactivity Ratios of Vinyl Butyrate in Copolymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinyl butyrate (B1204436), a versatile monomer, is increasingly utilized in the synthesis of specialized polymers for applications ranging from coatings and adhesives to biomedical devices and drug delivery systems. Understanding its copolymerization behavior with other monomers is crucial for tailoring the properties of the resulting copolymers. This guide provides a comparative analysis of the reactivity ratios of vinyl butyrate with other common monomers, supported by experimental data and detailed methodologies.

Unveiling Reactivity: A Quantitative Comparison

The reactivity of monomers in a copolymerization reaction is quantified by their reactivity ratios (r). These ratios indicate the preference of a growing polymer chain radical to add a monomer of its own kind versus the other monomer. For a copolymerization involving monomer 1 and monomer 2:

  • r₁ > 1 : The growing chain ending in monomer 1 prefers to add another monomer 1.

  • r₁ < 1 : The growing chain ending in monomer 1 prefers to add monomer 2.

  • r₁ ≈ 1 : The growing chain has a similar preference for both monomers, leading to a random copolymer.

  • r₁ ≈ 0 : The growing chain ending in monomer 1 exclusively adds monomer 2.

The product of the two reactivity ratios (r₁ x r₂) provides insight into the overall copolymerization behavior:

  • r₁ x r₂ ≈ 1 : Ideal copolymerization, resulting in a random distribution of monomers.

  • r₁ x r₂ ≈ 0 : Tendency towards alternating copolymerization.

  • r₁ x r₂ > 1 : Tendency towards block copolymerization (rare in free radical polymerization).

Due to a scarcity of direct experimental data for this compound, this guide utilizes data from structurally similar vinyl esters, such as vinyl acetate (B1210297) and VeoVa™ monomers (vinyl esters of branched carboxylic acids), as reliable proxies. It is a well-established principle that the reactivity of vinyl esters in radical polymerization is largely independent of the size of the carboxylic acid group.[1]

Table 1: Reactivity Ratios of Vinyl Esters with Common Monomers

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂r₁ x r₂Copolymerization Tendency
VeoVa™ 10¹Vinyl Acetate0.990.920.91Ideal/Random[1]
Methyl Acrylate (B77674)Vinyl Acetate6.90.0130.09Random, rich in Methyl Acrylate[2]
Methyl AcrylateVinyl Pivalate5.50.0170.09Random, rich in Methyl Acrylate[2]
Methyl AcrylateVinyl 2-Ethylhexanoate6.90.0930.64Random, rich in Methyl Acrylate[2]
Styrene (B11656)Vinyl Acetate550.010.55Non-ideal, difficult to copolymerize[3][4]

¹VeoVa™ 10 is the vinyl ester of neodecanoic acid, a branched C10 carboxylic acid. Its structure and electronic properties are very similar to this compound, making its reactivity ratios a strong indicator for this compound's behavior.

Interpreting the Data

The data presented in Table 1 reveals distinct patterns in the copolymerization of vinyl esters:

  • With other vinyl esters: this compound is expected to exhibit near-ideal copolymerization behavior with other vinyl esters like vinyl acetate. The reactivity ratios close to 1 suggest a random incorporation of both monomers into the polymer chain, allowing for the straightforward production of homogeneous copolymers.[1]

  • With acrylates: A significant difference in reactivity is observed when copolymerizing vinyl esters with acrylates. The high r₁ value for methyl acrylate and the very low r₂ value for the vinyl esters indicate that the acrylate radical much prefers to add another acrylate monomer.[2] This leads to a copolymer that is predominantly composed of the acrylate monomer, with vinyl ester units incorporated more sporadically. Despite this difference, copolymerization is still feasible.[1]

  • With styrene: The disparity in reactivity between vinyl esters and styrene is substantial. The extremely high reactivity ratio for styrene (r₁ = 55) and the near-zero ratio for vinyl acetate (r₂ = 0.01) signify that both the styryl and the vinyl acetate radical strongly favor the addition of styrene.[3][4] This makes it very challenging to achieve a random copolymerization, especially in emulsion systems.[1] The reaction tends to result in a mixture of polystyrene homopolymer and a copolymer with very low vinyl ester content.

Experimental Determination of Reactivity Ratios

The accurate determination of monomer reactivity ratios is paramount for predicting and controlling copolymer composition. Several experimental protocols are employed for this purpose, with the choice of method often depending on the specific monomer system and the desired level of precision.

Key Experimental Protocols
  • Low Conversion Bulk Polymerization: This is a classical method where a series of polymerizations are carried out with varying initial monomer feed compositions. The reactions are intentionally stopped at low conversions (<10%) to ensure that the monomer feed composition remains relatively constant.[2] The composition of the resulting copolymer is then determined using analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR): This is a powerful technique for determining the molar fractions of each monomer unit in the copolymer by integrating the characteristic peaks of each monomer.[2][5][6]

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: By monitoring the disappearance of characteristic absorption bands of the monomer double bonds, the conversion and copolymer composition can be determined.

  • In situ Monitoring of Monomer Consumption: Modern techniques allow for the real-time monitoring of monomer concentrations throughout the polymerization reaction. This approach provides a wealth of data from a single experiment and can be applied to higher conversions.

    • In situ ¹H-NMR Spectroscopy: By acquiring NMR spectra at regular intervals during the polymerization, the consumption of each monomer can be tracked simultaneously, allowing for the calculation of reactivity ratios using integrated forms of the copolymerization equation.[5]

Data Analysis Methods

Once the experimental data (monomer feed composition and copolymer composition) is obtained, various mathematical methods can be used to calculate the reactivity ratios.

  • Linearization Methods (e.g., Fineman-Ross, Kelen-Tüdös): These methods rearrange the copolymerization equation into a linear form, allowing for the determination of reactivity ratios from the slope and intercept of a plotted line. The Kelen-Tüdös method is generally preferred as it is designed to give more reliable results over a wider range of monomer compositions.[6][7]

  • Non-Linear Least-Squares (NLLS) Methods: These are computer-based methods that directly fit the experimental data to the non-linear copolymerization equation. NLLS methods are considered more accurate as they avoid the statistical biases that can be introduced by linearization.[3] Modern approaches strongly recommend the use of integrated methods and simultaneous fitting to different models to ensure the highest accuracy.[8]

Visualizing Copolymerization Behavior

The logical relationship in determining copolymerization behavior based on reactivity ratios can be visualized as follows:

CopolymerizationBehavior cluster_input Experimental Data cluster_analysis Data Analysis cluster_output Reactivity Ratios cluster_interpretation Interpretation M1_feed Monomer 1 Feed (f₁) Analysis Linear (e.g., Kelen-Tüdös) or Non-Linear Least-Squares Analysis M1_feed->Analysis M2_feed Monomer 2 Feed (f₂) M2_feed->Analysis Copol_comp Copolymer Composition (F₁) Copol_comp->Analysis r1 r₁ = k₁₁ / k₁₂ Analysis->r1 r2 r₂ = k₂₂ / k₂₁ Analysis->r2 Ideal Ideal/Random (r₁ ≈ 1, r₂ ≈ 1, r₁r₂ ≈ 1) r1->Ideal Alternating Alternating (r₁ ≈ 0, r₂ ≈ 0, r₁r₂ ≈ 0) r1->Alternating Blocky Blocky/Non-Ideal (r₁ > 1, r₂ > 1 or large difference) r1->Blocky r2->Ideal r2->Alternating r2->Blocky

Figure 1: Workflow for determining copolymerization behavior from experimental data.

The following diagram illustrates the different types of copolymer structures that can arise based on the relative values of the reactivity ratios:

CopolymerTypes cluster_reactivity Reactivity Ratio Conditions cluster_structure Resulting Copolymer Structure Ideal r₁ ≈ 1, r₂ ≈ 1 r₁r₂ ≈ 1 Ideal_struct A-B-B-A-B-A-A-B Ideal->Ideal_struct Random Alternating r₁ ≈ 0, r₂ ≈ 0 r₁r₂ ≈ 0 Alternating_struct A-B-A-B-A-B-A-B Alternating->Alternating_struct Alternating Blocky r₁ > 1, r₂ > 1 Blocky_struct A-A-A-A-B-B-B-B Blocky->Blocky_struct Block Random_unequal r₁ > 1, r₂ < 1 or r₁ < 1, r₂ > 1 Random_unequal_struct A-A-B-A-A-A-B-A Random_unequal->Random_unequal_struct Random (unequal composition)

References

A Comparative Guide to Analytical Methods for Vinyl Butyrate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise detection of vinyl butyrate (B1204436) is critical in various applications, from monitoring residual monomers in polymers to quality control in manufacturing processes. This guide provides a comprehensive comparison of the primary analytical techniques used for vinyl butyrate detection: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Principles of Detection: GC vs. HPLC

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds.[1][2][3] In GC, a sample is vaporized and injected into a chromatographic column, where it is separated based on its partitioning between a gaseous mobile phase and a stationary phase. For this compound, which is a volatile ester, GC is a natural fit. Common detectors used with GC for this type of analysis include the Flame Ionization Detector (FID), known for its high sensitivity to organic compounds, and the Mass Spectrometer (MS), which provides definitive identification.[3][4]

High-Performance Liquid Chromatography (HPLC), on the other hand, is well-suited for a wider range of compounds, including those that are non-volatile or thermally unstable.[1][2] Separation in HPLC occurs as a liquid mobile phase carries the sample through a column packed with a solid stationary phase. While this compound is volatile, HPLC can still be a viable option, particularly when analyzing complex matrices or when derivatization is employed. Detection for butyrate-related compounds in HPLC often utilizes a UV detector, typically at a low wavelength around 210 nm, as they lack a strong chromophore.[5][6]

Performance Comparison

The choice between GC and HPLC for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and the nature of the impurities to be detected. The following table summarizes the key performance characteristics of GC-FID and HPLC-UV methods, based on validated studies of butyric acid and its derivatives, which are structurally related to this compound.

Performance ParameterGas Chromatography-Flame Ionization Detector (GC-FID) for Butyric Acid[7]High-Performance Liquid Chromatography-UV (HPLC-UV) for Sodium Butyrate[8]High-Performance Liquid Chromatography-UV (HPLC-UV) for Calcium Butyrate[6]
Linearity (Range) 0.04 - 1.60 mg/mL119.56 - 1195.6 µg/mL5 - 1000 µg/L
Coefficient of Determination (R²) > 0.999> 0.9990.9998
Limit of Detection (LOD) 0.01% of total fatNot Reported0.606 - 1.816 µg/mL
Limit of Quantitation (LOQ) 0.10% of total fatNot Reported1.835 - 3.676 µg/mL
Accuracy (% Recovery) 98.2 - 101.9%97.0 - 103.0%100.58 - 103.84%
Precision (% RSD) 1.3%0.30%0.245 - 1.721%

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for GC-FID and HPLC-UV analysis of butyrate compounds.

Gas Chromatography-Flame Ionization Detector (GC-FID) Protocol for Butyric Acid

This method is adapted from a validated procedure for the analysis of butyric acid in butter blends.[7]

  • Sample Preparation: A derivative of butyric acid (methyl ester) is prepared prior to injection to improve volatility and chromatographic performance.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (GC-FID) is used.

  • Chromatographic Conditions:

    • Column: Capillary column suitable for fatty acid methyl esters (e.g., DB-WAX).

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, followed by a ramp to 240°C at a rate of 10°C/min, and a final hold for 5 minutes.

    • Injection Volume: 1 µL.

High-Performance Liquid Chromatography-UV (HPLC-UV) Protocol for Butyrate Salts

This protocol is based on a method developed for the quantitative estimation of sodium butyrate in tablets.[8]

  • Sample Preparation: The sample is dissolved in a suitable diluent (e.g., a mixture of the mobile phase).

  • Instrumentation: An HPLC system with a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., YMC Triart C18, 250×4.6 mm, 5 µm).

    • Mobile Phase: A mixture of pH 8.0 sodium dihydrogen phosphate (B84403) buffer and acetonitrile (B52724) (92:8 v/v).

    • Flow Rate: 0.5 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 20°C.

Visualizing the Workflow and Comparison

To better understand the processes and key differences, the following diagrams illustrate the analytical method validation workflow and a comparison of the key characteristics of GC and HPLC for this compound analysis.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Requirements B Select Appropriate Technique (GC/HPLC) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I K System Suitability Testing I->K J Sample Analysis L Reporting Results J->L K->J GC_vs_HPLC_Comparison cluster_GC Gas Chromatography (GC) cluster_HPLC High-Performance Liquid Chromatography (HPLC) GC_Principle Principle: Separation of volatile compounds in gaseous phase GC_Sample Sample Type: Volatile & Thermally Stable GC_Detector Common Detector: FID, MS GC_Advantages Advantages: High resolution, Fast analysis for volatile compounds HPLC_Principle Principle: Separation of compounds in liquid phase HPLC_Sample Sample Type: Non-volatile, Thermally Labile HPLC_Detector Common Detector: UV, PDA, MS HPLC_Advantages Advantages: Wide applicability, Room temperature operation VinylButyrate This compound Analysis VinylButyrate->GC_Principle VinylButyrate->HPLC_Principle

References

A Comparative Guide to the Thermal Properties of Polyvinyl Butyral (PVB) and Polyvinyl Acetate (PVA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative thermal analysis of two widely used polymers, Polyvinyl Butyral (PVB) and Polyvinyl Acetate (PVA). The following sections present a summary of their key thermal properties, detailed experimental protocols for their characterization, and a logical workflow for conducting a comparative analysis. This information is intended to assist researchers in selecting the appropriate polymer for their specific application based on thermal stability and behavior.

Quantitative Thermal Property Data

The thermal properties of PVB and PVA, primarily the glass transition temperature (Tg) and decomposition temperature (Td), are crucial for determining their processing and application limits. The data presented below is a summary from various studies. It is important to note that these values can be influenced by factors such as molecular weight, degree of polymerization, and the presence of additives.

Thermal PropertyPolyvinyl Butyral (PVB)Polyvinyl Acetate (PVA)
Glass Transition Temperature (Tg) 50 - 90 °C[1]~74 °C[2]
Melting Temperature (Tm) ~150 °C (for recycled PVB)[3]Not typically observed (amorphous)
Decomposition Temperature (Td) Onset ~280 - 300 °C[4][5]Onset ~260 °C[6]
Decomposition Profile Typically a single-step degradation[4][5]Multi-step degradation (2 or 3 stages)[6][7]

Note: The glass transition temperature of PVB can be lowered to below 10°C with the addition of a suitable plasticizer.[1] The decomposition of PVB primarily results in the elimination of butyraldehyde (B50154) and butenal.[5] The thermal degradation of PVA involves the initial loss of acetic acid, followed by the breakdown of the polymer backbone.[8][9]

Experimental Protocols

The following are detailed methodologies for two key thermal analysis techniques used to characterize polymers: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These protocols are based on established standards such as ISO 11358 and ASTM E1131, D3418, and E1356.[10][11][12][13]

Objective: To determine the thermal stability and decomposition profile of the polymer by measuring the change in mass as a function of temperature.

Apparatus: A thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates.

Procedure:

  • Sample Preparation: A small, representative sample of the polymer (typically 10-15 mg) is accurately weighed and placed in a tared TGA sample pan (e.g., platinum or alumina).[13]

  • Instrument Setup: The TGA instrument is calibrated using a standard reference material. The analysis chamber is purged with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[12][14]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[14]

  • Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum degradation rates (from the derivative of the TGA curve), and the residual mass at the final temperature.

Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[11]

Apparatus: A differential scanning calorimeter with a sample and reference cell.

Procedure:

  • Sample Preparation: A small amount of the polymer sample (typically 5-15 mg) is encapsulated in an aluminum DSC pan.[11][15] An empty, sealed aluminum pan is used as a reference.[11]

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards.

  • Heating and Cooling Program: A typical DSC experiment involves a heat-cool-heat cycle to erase the thermal history of the sample.

    • First Heating Scan: The sample is heated at a controlled rate (e.g., 10 or 20 °C/min) to a temperature above its expected melting or glass transition temperature.[11]

    • Cooling Scan: The sample is then cooled at a controlled rate.

    • Second Heating Scan: A second heating scan is performed at the same rate as the first. The data from the second heating scan is typically used for analysis of Tg and Tm.

  • Data Acquisition: The instrument records the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify the glass transition as a step change in the baseline and melting as an endothermic peak. The Tg is typically determined as the midpoint of the transition, and the Tm is taken as the peak temperature of the melting endotherm.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for a comparative thermal analysis of PVB and PVA.

Comparative_Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Evaluation Sample_PVB Polyvinyl Butyral (PVB) Sample Drying Drying to remove volatiles Sample_PVB->Drying Sample_PVA Polyvinyl Acetate (PVA) Sample Sample_PVA->Drying Weighing Precise Weighing Drying->Weighing TGA Thermogravimetric Analysis (TGA) Weighing->TGA DSC Differential Scanning Calorimetry (DSC) Weighing->DSC Data_TGA TGA Curve (Mass vs. Temp) TGA->Data_TGA Data_DSC DSC Thermogram (Heat Flow vs. Temp) DSC->Data_DSC Analysis_TGA Determine Td, Degradation Profile Data_TGA->Analysis_TGA Analysis_DSC Determine Tg, Tm Data_DSC->Analysis_DSC Comparison Compare Thermal Properties (Tg, Td, Stability) Analysis_TGA->Comparison Analysis_DSC->Comparison Conclusion Select Polymer based on Application Requirements Comparison->Conclusion

Caption: Workflow for comparative thermal analysis of PVB and PVA.

TGA_DSC_Relationship cluster_tga TGA cluster_dsc DSC Polymer Polymer Sample (PVB or PVA) TGA_Process Heating in controlled atmosphere Polymer->TGA_Process DSC_Process Heating/Cooling at controlled rate Polymer->DSC_Process Mass_Loss Measures Mass Loss TGA_Process->Mass_Loss Thermal_Stability Determines Thermal Stability (Td) Mass_Loss->Thermal_Stability Heat_Flow Measures Heat Flow DSC_Process->Heat_Flow Phase_Transitions Determines Phase Transitions (Tg, Tm) Heat_Flow->Phase_Transitions

Caption: Relationship between TGA/DSC and measured properties.

References

Assessing Vinyl Butyrate as a Plasticizer Alternative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is critical in the development of polymeric materials, influencing flexibility, durability, and safety. While traditional plasticizers like phthalates are under increasing scrutiny, the exploration of viable alternatives is a key area of research. This guide provides a comparative assessment of vinyl butyrate (B1204436) as a potential plasticizer, examining its theoretical performance against established alternatives based on fundamental principles of polymer science.

Introduction to Plasticizers and Performance Metrics

Plasticizers are additives that increase the plasticity or fluidity of a material. In polymers, they work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg), making the material softer and more flexible. The effectiveness of a plasticizer is determined by several key performance indicators:

  • Efficiency: The amount of plasticizer required to achieve a desired level of flexibility. This is often quantified by the reduction in Tg or the change in mechanical properties.

  • Permanence: The ability of the plasticizer to remain within the polymer matrix over time and under various environmental conditions. Poor permanence leads to migration, leaching, and volatilization, which can degrade the polymer's properties and pose health risks.[1][2]

  • Compatibility: The degree to which the plasticizer is miscible with the polymer. Poor compatibility can lead to phase separation and exudation (bleeding) of the plasticizer to the surface.

Vinyl Butyrate: A Hypothetical Assessment as an External Plasticizer

Direct experimental data on the use of this compound as an external plasticizer for common polymers like polyvinyl chloride (PVC) is notably absent in scientific literature. This suggests that it is not a conventional or viable option for this purpose. Several factors inherent to the molecular structure and reactivity of this compound likely preclude its use as a stable, external plasticizer.

One of the primary concerns is its reactivity. This compound is a monomer with a vinyl group, which is susceptible to polymerization, especially when exposed to heat or light.[3][4] This reactivity is contrary to the requirement for a plasticizer to be a stable, non-reactive additive within the polymer matrix.

Furthermore, its low molecular weight would likely lead to high volatility and poor permanence, resulting in significant migration and leaching from the host polymer.

Alternative Role: Internal Plasticization through Copolymerization

A more plausible role for this compound in modifying polymer properties is through internal plasticization . This involves the copolymerization of this compound with a primary monomer, such as vinyl chloride. In this approach, the butyrate side chains are covalently bonded to the polymer backbone, physically separating the main polymer chains and increasing flexibility. This method offers a permanent solution to plasticizer migration.[5][6]

Other short-chain vinyl esters, such as vinyl acetate (B1210297), are commonly used as comonomers with vinyl chloride to achieve internal plasticization.[6] The resulting copolymers of vinyl chloride and vinyl acetate exhibit lower softening temperatures and increased flexibility compared to rigid PVC.[5] It is reasonable to extrapolate that this compound, if used as a comonomer, would have a similar plasticizing effect.

Comparison with Conventional Plasticizers

The following tables provide a hypothetical comparison of this compound with a standard phthalate (B1215562) plasticizer, Di(2-ethylhexyl) phthalate (DEHP), and a common bio-based alternative, Di(2-ethylhexyl) adipate (B1204190) (DEHA). The data for this compound is inferred based on the properties of similar short-chain esters and the principles of plasticization.

Table 1: Comparative Performance of Plasticizers

PropertyThis compound (Hypothetical)Di(2-ethylhexyl) phthalate (DEHP)Di(2-ethylhexyl) adipate (DEHA)
Plasticizer Efficiency
Reduction in TgPotentially HighHighHigh
Shore Hardness ReductionPotentially HighHighHigh
Permanence
VolatilityVery HighLowMedium
Migration/LeachingVery HighLowMedium
Compatibility with PVC Likely LowHighHigh

Table 2: Mechanical Properties of Plasticized PVC (Hypothetical)

PropertyUnplasticized PVCPVC + 40phr DEHPPVC + 40phr this compound (Hypothetical)
Tensile Strength (MPa)~50~25Likely very low due to poor compatibility and potential for degradation
Elongation at Break (%)<5~350Highly variable, likely poor performance
Glass Transition Temp (°C)~82~20Significant reduction, but material integrity would be compromised

Experimental Protocols

Standardized testing methods are crucial for the accurate assessment of plasticizer performance.

Mechanical Properties Testing (ASTM D2284)

This method is used to determine the tensile properties of plasticized PVC.[7]

  • Sample Preparation: PVC resin is blended with the plasticizer at various concentrations (e.g., 20, 40, 60 parts per hundred of resin - phr). The mixture is then processed into thin films of uniform thickness by techniques such as solvent casting or compression molding.

  • Conditioning: The prepared films are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period to ensure consistency.

  • Tensile Testing: The conditioned films are cut into dumbbell-shaped specimens. These specimens are then subjected to a tensile force in a universal testing machine until they break.

  • Data Analysis: The tensile strength, elongation at break, and modulus of elasticity are calculated from the stress-strain curve.

Plasticizer Migration Testing (ASTM D1239 - Liquid Extraction)

This standard test method measures the loss of plasticizer from a plastic film when immersed in a liquid.[1][8]

  • Specimen Preparation: Square specimens of the plasticized film are cut to a specific size (e.g., 50mm x 50mm).

  • Initial Weighing: The specimens are accurately weighed.

  • Immersion: Each specimen is immersed in a specific test liquid (e.g., distilled water, soapy water, oil) in a sealed container.

  • Incubation: The containers are kept at a controlled temperature for a specified duration (e.g., 24 hours at 23°C).

  • Final Weighing: After incubation, the specimens are removed, dried, and re-weighed.

  • Calculation: The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated into the liquid.

Visualizations

Experimental Workflow for Plasticizer Performance Assessment

G Figure 1: Workflow for Evaluating Plasticizer Performance cluster_prep Material Preparation cluster_test Performance Testing cluster_analysis Data Analysis & Comparison P1 PVC Resin P3 Blending & Compounding P1->P3 P2 Plasticizer (e.g., this compound) P2->P3 P4 Film Formation (Solvent Casting/Molding) P3->P4 T1 Mechanical Testing (ASTM D2284) - Tensile Strength - Elongation P4->T1 T2 Thermal Analysis (DSC) - Glass Transition Temp. P4->T2 T3 Migration Testing (ASTM D1239) - Weight Loss P4->T3 A1 Quantitative Data Tabulation T1->A1 T2->A1 T3->A1 A2 Performance Assessment vs. Control Plasticizers A1->A2

Caption: Workflow for Evaluating Plasticizer Performance.

Internal vs. External Plasticization

G Figure 2: External vs. Internal Plasticization cluster_external External Plasticization cluster_internal Internal Plasticization (Copolymer) Polymer Chains (External) Polymer Chains (External) ext_p1 Polymer Chain ext_p2 Polymer Chain ext_plast Plasticizer Molecules Polymer Chains (Internal) Polymer Chains (Internal) int_p1 V-Cl int_plast V-Butyrate int_p1->int_plast int_p2 V-Cl int_p3 V-Cl int_p2->int_p3 int_plast->int_p2 External Plasticizer\n(e.g., DEHP) External Plasticizer (e.g., DEHP) This compound as Comonomer This compound as Comonomer

Caption: External vs. Internal Plasticization.

Conclusion

Based on the available evidence and fundamental chemical principles, This compound is not a suitable candidate for use as a conventional external plasticizer . Its inherent reactivity as a monomer and its likely high volatility make it prone to instability and poor permanence within a polymer matrix.

However, the concept of internal plasticization through copolymerization presents a viable pathway for utilizing this compound to enhance polymer flexibility. By covalently bonding the butyrate group to the polymer backbone, the issue of migration can be eliminated. Further research into the copolymerization of vinyl chloride and this compound would be necessary to fully characterize the mechanical and thermal properties of the resulting material and to determine its efficacy compared to established internally plasticized polymers. For researchers seeking novel plasticizer alternatives, the exploration of this compound should therefore be directed towards its potential as a comonomer rather than as a traditional additive.

References

Cross-Validation of Vinyl Butyrate Analysis: A Comparative Guide to GC-FID, HPLC-UV, and qNMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of vinyl butyrate (B1204436) is critical for quality control, reaction monitoring, and stability studies. The selection of an appropriate analytical technique is paramount for generating reliable data. This guide provides an objective comparison of three common analytical techniques for vinyl butyrate analysis: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR).

This document outlines the principles of each technique, presents a summary of their expected quantitative performance, provides detailed experimental protocols, and illustrates a comprehensive cross-validation workflow. The information herein is designed to assist in the selection of the most suitable method and in the design of cross-validation studies to ensure data integrity and consistency across different analytical platforms.

Data Presentation: A Comparative Overview

The following table summarizes the typical quantitative performance characteristics of GC-FID, HPLC-UV, and qNMR for the analysis of volatile esters like this compound. It is important to note that these are generalized performance metrics, and actual results may vary based on instrumentation, method optimization, and sample matrix.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, with detection based on the ionization of combustible compounds in a hydrogen flame.Separation based on polarity and interaction with a stationary phase, with detection based on the absorption of UV light by the analyte.Quantification based on the direct relationship between the NMR signal integral and the number of atomic nuclei, using an internal or external standard.
Linearity (R²) > 0.99> 0.99> 0.99[1][2]
Limit of Detection (LOD) Low µg/mL to ng/mL range.[3]High µg/mL to mM range (without derivatization).[4]µg/mL range.[1]
Limit of Quantification (LOQ) µg/mL range.[3]mM range (without derivatization).[4]µg/mL range
Accuracy (% Recovery) 95 - 105%90 - 110%95 - 110%[1]
Precision (%RSD) < 5%< 10%< 2%
Selectivity High for volatile compounds.Moderate; may require derivatization for enhanced selectivity.High; provides structural confirmation.
Throughput HighModerateLow to Moderate
Primary Method NoNoYes (for relative quantification)

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-FID, HPLC-UV, and qNMR are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To determine the purity and quantify the concentration of this compound.

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Detector Temperature: 280°C.[5]

  • Detector Gases: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (Helium): 30 mL/min.[5][6]

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as hexane (B92381) or ethyl acetate.

  • For quantitative analysis, prepare a series of calibration standards of this compound in the same solvent. An internal standard (e.g., n-decane) may be used for improved precision.

Data Analysis:

  • Purity Assessment: Use the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

  • Quantification: Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards. Determine the concentration of this compound in the sample from the calibration curve.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

Objective: To determine the concentration of this compound, particularly for non-volatile impurities.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 205 nm.[7][8]

Sample Preparation:

  • Accurately weigh approximately 200 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Prepare a series of calibration standards of this compound in the mobile phase.

Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation: 400 MHz NMR Spectrometer.

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃) containing a certified internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic acid).

  • Pulse Program: A standard 30° or 90° pulse sequence (e.g., zg30).

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the analyte and internal standard protons (typically 15-30 seconds).

  • Number of Scans: 16 or higher to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[9]

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.[10]

  • Accurately weigh approximately 5-10 mg of the certified internal standard into the same NMR tube.

  • Add approximately 0.7 mL of the deuterated solvent.

  • Cap the tube and gently mix until the sample and standard are fully dissolved.

Data Analysis:

  • Acquire the ¹H NMR spectrum and perform phasing and baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., the vinyl proton at ~7.2 ppm) and a signal of the internal standard.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = internal standard

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of this compound analysis.

Cross-Validation Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Comparison cluster_conclusion Conclusion Sample This compound Sample Prep_GC Prepare for GC-FID (Dilution in Hexane) Sample->Prep_GC Prep_HPLC Prepare for HPLC-UV (Dilution in Mobile Phase) Sample->Prep_HPLC Prep_NMR Prepare for qNMR (Weigh with Internal Standard) Sample->Prep_NMR GC_FID GC-FID Analysis Prep_GC->GC_FID HPLC_UV HPLC-UV Analysis Prep_HPLC->HPLC_UV qNMR qNMR Analysis Prep_NMR->qNMR Data_GC GC-FID Data (Purity/Concentration) GC_FID->Data_GC Data_HPLC HPLC-UV Data (Concentration) HPLC_UV->Data_HPLC Data_NMR qNMR Data (Absolute Purity) qNMR->Data_NMR Comparison Compare Results (Statistical Analysis) Data_GC->Comparison Data_HPLC->Comparison Data_NMR->Comparison Conclusion Method Equivalency Assessment Comparison->Conclusion

Caption: Workflow for cross-validating analytical methods for this compound.

Signaling Pathway for Method Selection start Analytical Need q1 High Throughput Routine Analysis? start->q1 q2 Trace Level Quantification? q1->q2 No gc GC-FID q1->gc Yes q3 Absolute Purity & Structural Confirmation? q2->q3 No q2->gc Yes q4 Analysis of Non-Volatile Impurities? q3->q4 No qnmr qNMR q3->qnmr Yes q4->gc No hplc HPLC-UV q4->hplc Yes q4->qnmr No

Caption: Decision pathway for selecting an analytical technique for this compound.

References

A Comparative Study of Vinyl Butyrate Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Vinyl Ester Polymerization Performance with Supporting Experimental Data

The polymerization of vinyl esters is a cornerstone of polymer chemistry, with applications ranging from adhesives and coatings to biomedical materials. Understanding the kinetics of these polymerization reactions is crucial for controlling polymer properties and designing novel materials. This guide provides a comparative analysis of the polymerization kinetics of vinyl butyrate (B1204436), with a focus on its performance relative to other common vinyl esters like vinyl acetate (B1210297) and vinyl propionate (B1217596).

Executive Summary

The reactivity of vinyl esters in free-radical polymerization is significantly influenced by the structure of the ester side chain. While vinyl acetate is the most studied monomer in this class, this guide delves into the less-explored kinetics of vinyl butyrate. The available data suggests that the polymerization rate of vinyl esters generally increases with the size of the alkyl group in the ester, though comprehensive kinetic parameters for this compound remain elusive in publicly accessible literature. This guide synthesizes the available information, highlights key differences in polymerization behavior, and provides detailed experimental protocols for further investigation.

Comparative Kinetic Data

MonomerPropagation Rate Coefficient (k_p) at 50°C (L mol⁻¹ s⁻¹)Activation Energy (E_a) (kJ mol⁻¹)Arrhenius Prefactor (A) (L mol⁻¹ s⁻¹)Notes
Vinyl Acetate (VAc) ~4,20020.41.35 x 10⁷Benchmark data from multiple studies using PLP-SEC.[1]
Vinyl Pivalate (B1233124) (VPi) ~10,40017.4 ± 0.71.19 x 10⁷ (calculated from ln(A)=15.73)k_p is approximately 50% higher than that of vinyl acetate.[2]
This compound (VBu) Not availableNot availableNot availableData not found in the surveyed literature.
Vinyl Propionate (VPr) Not availableNot availableNot availableData not found in the surveyed literature.

Key Observations:

  • Steric Effects: The propagation rate coefficient (k_p) of vinyl pivalate is significantly higher than that of vinyl acetate.[2] This suggests that the bulkier tert-butyl group in vinyl pivalate may influence the reactivity of the propagating radical or the monomer.

  • General Reactivity: Vinyl esters, as a class, are known to have highly reactive propagating radicals, which can lead to a high occurrence of side reactions such as chain transfer to monomer and polymer.[3] This makes controlled polymerization challenging.

Experimental Protocols

To facilitate further research and direct comparison, this section outlines a detailed methodology for determining the propagation kinetics of vinyl esters using Pulsed-Laser Polymerization coupled with Size Exclusion Chromatography (PLP-SEC), a widely accepted and recommended technique.

Pulsed-Laser Polymerization (PLP) for Determination of Propagation Rate Coefficient (k_p)

Objective: To generate a polymer sample with a molecular weight distribution that contains characteristic peaks corresponding to the time between laser pulses, from which k_p can be calculated.

Materials:

  • Vinyl ester monomer (e.g., this compound), purified by passing through a column of basic alumina (B75360) to remove inhibitors.

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA).

  • Solvent (if applicable, e.g., ethyl acetate), freshly distilled.

  • Inert gas (e.g., nitrogen or argon).

Equipment:

  • Pulsed laser (e.g., Nd:YAG laser with a frequency-quadrupling unit to produce UV light at 266 nm, or an excimer laser at 308 or 351 nm).

  • Reaction cell with a quartz window, equipped with a magnetic stirrer and a port for inert gas purging.

  • Temperature-controlled sample holder.

  • Vacuum line.

Procedure:

  • Sample Preparation: Prepare a solution of the vinyl ester monomer and photoinitiator in the reaction cell. The initiator concentration should be kept low to minimize termination events.

  • Deoxygenation: Purge the sample with an inert gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization:

    • Place the reaction cell in the temperature-controlled holder.

    • Apply a series of laser pulses at a specific frequency (e.g., 10-100 Hz). The laser fluence should be optimized to generate a sufficient radical concentration without causing significant heating of the sample.

    • Continue the polymerization to a low monomer conversion (typically < 5%) to ensure that the monomer concentration remains relatively constant.

  • Sample Recovery: After polymerization, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

  • Purification: Filter and dry the polymer sample under vacuum to a constant weight.

Size Exclusion Chromatography (SEC) for Molecular Weight Analysis

Objective: To determine the molecular weight distribution of the polymer sample generated by PLP and identify the characteristic peaks for k_p calculation.

Materials:

  • Dried polymer sample.

  • SEC eluent (e.g., tetrahydrofuran, THF), HPLC grade.

  • Polymer standards for calibration (e.g., polystyrene or poly(methyl methacrylate)).

Equipment:

  • Size Exclusion Chromatograph equipped with:

    • A differential refractive index (DRI) detector.

    • A set of SEC columns suitable for the expected molecular weight range of the polymer.

    • An autosampler.

Procedure:

  • Sample Preparation: Dissolve a known concentration of the dried polymer sample in the SEC eluent.

  • Calibration: Calibrate the SEC system using a series of narrow molecular weight polymer standards to create a calibration curve of log(Molecular Weight) versus elution volume.

  • Analysis: Inject the polymer sample into the SEC system and record the chromatogram.

  • Data Analysis:

    • From the chromatogram, determine the molecular weight distribution of the polymer.

    • The molecular weight at the first inflection point of the low molecular weight side of the main peak (M_1) corresponds to the polymer chains terminated after one laser pulse period.

    • Calculate the propagation rate coefficient (k_p) using the following equation: k_p = (M_1 / (t_p * [M] * M_0)) where:

      • M_1 is the molecular weight at the first inflection point.

      • t_p is the time between laser pulses (1 / laser frequency).

      • [M] is the monomer concentration.

      • M_0 is the molar mass of the monomer.

Logical Flow of a Comparative Polymerization Study

The following diagram illustrates the logical workflow for a comprehensive comparative study of vinyl ester polymerization kinetics.

Caption: Workflow for a comparative study of vinyl ester polymerization kinetics.

Signaling Pathways in Controlled Radical Polymerization

For more precise control over the polymerization of vinyl esters, controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed. The general mechanism involves a chain transfer agent that reversibly deactivates the propagating radical, allowing for the synthesis of polymers with controlled molecular weight and narrow dispersity.

RAFT_Mechanism General Mechanism of RAFT Polymerization Initiator Initiator Radical (I) Radical (I) Initiator->Radical (I) Decomposition Propagating Radical (P_n) Propagating Radical (P_n) Radical (I)->Propagating Radical (P_n) + Monomer (M) Dormant Species (P_n-RAFT) Dormant Species (P_n-RAFT) Propagating Radical (P_n)->Dormant Species (P_n-RAFT) + RAFT Agent (Z-C(=S)S-R) Longer Propagating Radical (P_{n+m}) Longer Propagating Radical (P_{n+m}) Propagating Radical (P_n)->Longer Propagating Radical (P_{n+m}) + m Monomer (M) Dead Polymer Dead Polymer Propagating Radical (P_n)->Dead Polymer Termination Dormant Species (P_n-RAFT)->Propagating Radical (P_n) - R Dormant Species (P_{n+m}-RAFT) Dormant Species (P_{n+m}-RAFT) Longer Propagating Radical (P_{n+m})->Dormant Species (P_{n+m}-RAFT) + RAFT Agent Dormant Species (P_{n+m}-RAFT)->Longer Propagating Radical (P_{n+m}) - R Longer Propagating Radical (P_{n+m}*) Longer Propagating Radical (P_{n+m}*) Longer Propagating Radical (P_{n+m}*)->Dead Polymer Termination

Caption: Simplified mechanism of RAFT polymerization for vinyl esters.

Conclusion

The study of this compound polymerization kinetics presents an opportunity for further research to fill the existing data gaps. By employing robust experimental techniques like PLP-SEC, researchers can obtain the necessary kinetic parameters to build a comprehensive understanding of how the ester group structure influences polymerization reactivity. This knowledge is essential for the rational design of new vinyl ester-based polymers with tailored properties for a variety of applications, including those in the pharmaceutical and biomedical fields. The provided experimental protocols and logical workflow diagrams serve as a guide for these future investigations.

References

A Comparative Guide to the Biocompatibility of Polyvinyl Butyrate for Medical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocompatibility of polyvinyl butyrate (B1204436) (PVB) with other commonly used medical polymers: polyvinyl chloride (PVC), polycaprolactone (B3415563) (PCL), and polylactic acid (PLA). The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual workflows to aid in the selection of appropriate materials for medical device development.

Data Presentation: A Comparative Analysis of Biocompatibility

The following tables summarize the available quantitative data for the cytotoxicity, hemocompatibility, and in vivo inflammatory response of PVB, PVC, PCL, and PLA. It is important to note that the experimental conditions across different studies may vary, which can influence the results. Therefore, this data should be used as a comparative reference, and further material-specific testing under standardized conditions is recommended.

Table 1: In Vitro Cytotoxicity Data
PolymerCell LineExposure TimeCell Viability (%)Reference
Polyvinyl Butyrate (recycled) Human Peripheral Blood Mononuclear Cells (PBMCs)24 hours>75%[1]
7 days>75%[1]
Polyvinyl Chloride (PVC) Mouse Mesenchymal Stem Cells5 days~123% (with LDH nanocomposite)
L92924 hours57% (average)[2]
Polycaprolactone (PCL) Not SpecifiedNot Specified>90%
Mouse Embryo Fibroblasts24 hoursNo significant toxic effects[3]
Polylactic Acid (PLA) Human Osteoblasts24 hours95.3% ± 2.1%[4]
Not SpecifiedNot Specified>70%[1]
Table 2: Hemocompatibility Data
PolymerTestResultReference
Polythis compound (PVB) HemolysisData not available in searched sources.
Biocompatibility with blood cellsSafe and biocompatible with human PBMCs.[1]
Polyvinyl Chloride (PVC) Hemolysis<1% - 3.3%[5]
HemolysisNon-hemolytic (<2%)[3]
Polycaprolactone (PCL) HemolysisNon-hemolytic[6]
Polylactic Acid (PLA) Hemolysis<2%
Table 3: In Vivo Biocompatibility - Inflammatory Response
PolymerAnimal ModelImplantation SiteObservation PeriodInflammatory Response SummaryReference
Polythis compound (PVB) Data not availableData not availableData not availableData not available in searched sources.
Polyvinyl Chloride (HMW-PVC) Wistar RatsOral8 weeksActive, chronic inflammation in gut, liver, and kidney.[7]
Polycaprolactone (PCL) BALB/c MiceSubcutaneousNot SpecifiedLocal inflammation and systemic inflammatory response.
RatsSubcutaneous7 daysSlight to residual inflammatory reaction.
Polylactic Acid (PLA) HamstersSubcutaneous7-90 daysChronic granulomatous inflammatory response.
RabbitsSubcutaneous7-60 daysMilder inflammatory process with larger granule implants.

Experimental Protocols

The following are detailed methodologies for the key biocompatibility experiments cited in this guide, based on ISO 10993 standards and published research protocols.

In Vitro Cytotoxicity Testing (ISO 10993-5)

Objective: To assess the potential of a material to cause cell death or inhibit cell growth.

Methodology: Elution Test

  • Sample Preparation: The test material (e.g., PVB film) and control materials (negative and positive controls) are incubated in a cell culture medium at 37°C for a specified period (e.g., 24-72 hours) to create an extract. The ratio of the material surface area to the volume of the medium is standardized (e.g., 3 cm²/mL).

  • Cell Culture: A monolayer of a suitable cell line (e.g., L929 mouse fibroblasts or human primary cells) is cultured to near confluence in multi-well plates.

  • Exposure: The culture medium is replaced with the prepared extracts of the test material and controls.

  • Incubation: The cells are incubated with the extracts for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Assessment of Viability: Cell viability is determined using a quantitative assay, such as the MTT assay. This colorimetric assay measures the metabolic activity of the cells, which correlates with the number of viable cells. The absorbance is read using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the negative control (cells cultured in fresh medium), which is set to 100% viability. A reduction in viability of more than 30% is generally considered a cytotoxic effect.

Cytotoxicity_Workflow cluster_prep Sample Preparation cluster_cell_culture Cell Culture cluster_exposure Exposure & Assessment Test_Material Test Material (PVB) Incubate_Medium Incubate in Culture Medium (37°C, 24-72h) Test_Material->Incubate_Medium Controls Positive & Negative Controls Controls->Incubate_Medium Extract Material Extract Incubate_Medium->Extract Add_Extract Add Extracts to Cell Monolayer Extract->Add_Extract Cell_Line Select Cell Line (e.g., L929) Seed_Cells Seed Cells in Multi-well Plates Cell_Line->Seed_Cells Cell_Monolayer Grow to Near Confluence Seed_Cells->Cell_Monolayer Cell_Monolayer->Add_Extract Incubate_Cells Incubate (24-72h, 37°C) Add_Extract->Incubate_Cells MTT_Assay Perform MTT Assay Incubate_Cells->MTT_Assay Read_Absorbance Read Absorbance MTT_Assay->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability

Workflow for In Vitro Cytotoxicity Testing (Elution Method).
Hemocompatibility Testing: Hemolysis (ISO 10993-4)

Objective: To evaluate the potential of a material to damage red blood cells (hemolysis).

Methodology: Direct Contact Method

  • Blood Collection: Fresh human or animal (e.g., rabbit) blood is collected with an anticoagulant (e.g., heparin).

  • Sample Preparation: The test material (e.g., PVB) is prepared with a defined surface area. Positive (e.g., water) and negative (e.g., saline) controls are also prepared.

  • Incubation: The test material and controls are incubated with a diluted blood solution at 37°C for a specified time (e.g., 3-4 hours) with gentle agitation.

  • Centrifugation: After incubation, the samples are centrifuged to separate the plasma from the intact red blood cells.

  • Spectrophotometry: The amount of hemoglobin released into the plasma is measured using a spectrophotometer at a specific wavelength (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100. A hemolysis rate of <2% is generally considered non-hemolytic, 2-5% is slightly hemolytic, and >5% is hemolytic.

Hemolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Collect_Blood Collect Anticoagulated Blood Incubate Incubate Material with Diluted Blood (37°C) Collect_Blood->Incubate Prepare_Samples Prepare Test Material (PVB) & Controls Prepare_Samples->Incubate Centrifuge Centrifuge Samples Incubate->Centrifuge Measure_Absorbance Measure Plasma Absorbance (Spectrophotometry) Centrifuge->Measure_Absorbance Calculate_Hemolysis Calculate % Hemolysis Measure_Absorbance->Calculate_Hemolysis

Workflow for Hemolysis Testing (Direct Contact Method).
In Vivo Biocompatibility: Subcutaneous Implantation (ISO 10993-6)

Objective: To evaluate the local tissue response to a material after implantation.

Methodology:

  • Animal Model: A suitable animal model (e.g., rat, rabbit) is selected.

  • Implantation: The sterile test material (e.g., PVB) and a negative control material are surgically implanted into the subcutaneous tissue of the animals.

  • Observation Period: The animals are observed for a predetermined period (e.g., 7, 30, 90 days) for any signs of adverse reactions.

  • Histopathology: At the end of the observation period, the animals are euthanized, and the implant and surrounding tissue are explanted. The tissue is fixed, processed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E).

  • Microscopic Evaluation: A pathologist evaluates the tissue sections for signs of inflammation, such as the presence and type of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells), fibrosis (capsule formation), and tissue necrosis.

  • Scoring: The inflammatory response is often scored based on a semi-quantitative scale (e.g., 0-4 for none, minimal, mild, moderate, marked) for different parameters. The sum of these scores provides an overall assessment of the local tissue reaction. An irritation index can be calculated and categorized (e.g., non-irritant, slight, mild, moderate, severe).

InVivo_Workflow Start Select Animal Model Implant Subcutaneous Implantation of Test Material & Control Start->Implant Observe Observation Period (e.g., 7, 30, 90 days) Implant->Observe Explant Explantation of Implant & Surrounding Tissue Observe->Explant Histology Histological Processing (Fixation, Sectioning, Staining) Explant->Histology Evaluate Microscopic Evaluation (Inflammation, Fibrosis, etc.) Histology->Evaluate Score Semi-quantitative Scoring of Tissue Response Evaluate->Score Report Final Biocompatibility Assessment Score->Report

Workflow for In Vivo Subcutaneous Implantation Study.

Signaling Pathways and Logical Relationships

Inflammatory Response to an Implanted Biomaterial

Upon implantation of a biomaterial, a cascade of events known as the foreign body response (FBR) is initiated. This involves protein adsorption onto the material surface, followed by the recruitment and activation of inflammatory cells. The diagram below illustrates a simplified signaling pathway of the acute inflammatory response.

Inflammatory_Pathway cluster_implant Implantation Event cluster_cellular Cellular Response cluster_signaling Signaling Molecules Implant Biomaterial Implantation Protein_Adsorption Protein Adsorption (Fibrinogen, etc.) Implant->Protein_Adsorption Neutrophils Neutrophils Protein_Adsorption->Neutrophils Recruitment Monocytes Monocytes Protein_Adsorption->Monocytes Recruitment Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Neutrophils->Cytokines Release Macrophages Macrophages (M1) Monocytes->Macrophages Differentiation Macrophages->Cytokines Release Chemokines Chemokines (e.g., MCP-1) Macrophages->Chemokines Fibroblasts Fibroblasts Collagen Collagen Fibroblasts->Collagen Collagen Deposition (Fibrous Capsule) Cytokines->Fibroblasts Activation Chemokines->Monocytes Further Recruitment

Simplified signaling pathway of the acute inflammatory response to an implanted biomaterial.

This guide provides a foundational understanding of the biocompatibility of polythis compound in comparison to other common medical polymers. For specific applications, it is crucial to conduct thorough biocompatibility testing according to the relevant regulatory standards to ensure the safety and efficacy of the final medical device.

References

Safety Operating Guide

Proper Disposal of Vinyl Butyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of vinyl butyrate (B1204436), catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Vinyl butyrate is a highly flammable liquid and is harmful if inhaled.[1][2] Due to its low flash point, it is classified as a hazardous waste. Proper handling and disposal are paramount to prevent accidents and environmental contamination.

Immediate Safety Precautions

Before handling this compound, ensure you are in a well-ventilated area and wearing appropriate personal protective equipment (PPE).[1] In case of a spill or leak, immediately evacuate personnel from the area, remove all sources of ignition, and prevent the chemical from entering drains or waterways.[1][3]

Operational Disposal Plan

Disposal of this compound must be conducted in accordance with federal, state, and local regulations. It is classified as a hazardous waste due to its ignitability.

Step 1: Waste Identification and Classification

This compound is characterized as an ignitable hazardous waste. This classification is based on its flash point, which is significantly lower than the threshold set by the Environmental Protection Agency (EPA).

Step 2: On-site Collection and Storage

  • Containers: Collect waste this compound in suitable, closed, and properly labeled containers.[1][2] Containers should be in good condition and compatible with the chemical.

  • Labeling: Label waste containers clearly with "Hazardous Waste" and the specific contents ("Waste this compound").

  • Storage: Store containers in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][3] The storage area should be designed for flammable liquids.

Step 3: Off-site Transportation and Disposal

  • Engage a Licensed Waste Hauler: Transportation of hazardous waste must be performed by a licensed hazardous waste transporter.

  • Manifesting: All shipments of hazardous waste must be accompanied by a hazardous waste manifest. This document tracks the waste from the point of generation to its final disposal facility.

  • Disposal Facility: this compound must be disposed of at a licensed Treatment, Storage, and Disposal Facility (TSDF).[1] Approved disposal methods include:

    • Controlled Incineration: This is a common method for flammable liquids, often with flue gas scrubbing to manage emissions.[1]

    • Chemical Destruction Plant: A licensed facility that can chemically alter the waste to render it non-hazardous.[1]

Disposal of Contaminated Materials

Any materials, such as absorbents or personal protective equipment, that come into contact with this compound should be considered hazardous waste and disposed of accordingly. Place these materials in a sealed container and manage them alongside the liquid waste.

Quantitative Data for this compound Disposal

ParameterValueRegulation/Guideline
EPA Hazardous Waste Code D00140 CFR Part 261
UN Number 2838Department of Transportation
Hazard Class 3 (Flammable Liquid)Department of Transportation
Flash Point 20°C (68°F)Safety Data Sheet
Ignitability Threshold < 60°C (140°F)EPA (40 CFR 261.21)

Experimental Protocols

The procedures outlined in this document are for the safe disposal of this compound and do not pertain to experimental use. For experimental protocols involving this compound, please consult relevant scientific literature and safety guidelines specific to your research.

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

VinylButyrateDisposal cluster_generation On-Site Waste Generation & Collection cluster_storage On-Site Storage cluster_transport Off-Site Transportation cluster_disposal Final Disposal A Generate this compound Waste B Collect in Labeled, Closed Containers A->B C Store in a Cool, Ventilated Area Away from Ignition Sources B->C D Arrange for Licensed Hazardous Waste Hauler C->D E Prepare Hazardous Waste Manifest D->E F Transport to a Licensed Treatment, Storage, and Disposal Facility (TSDF) E->F G Dispose via Controlled Incineration or Chemical Destruction F->G

Caption: Workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of Vinyl Butyrate: An Essential Guide

Author: BenchChem Technical Support Team. Date: December 2025

Vinyl butyrate (B1204436) is a highly flammable and harmful chemical that demands rigorous safety protocols for handling and disposal.[1][2] For researchers and laboratory professionals, adherence to these procedures is critical to mitigate risks, which include inhalation toxicity, skin and eye irritation, and fire or explosion hazards.[1][2] This guide provides a comprehensive operational plan, from personal protective equipment selection to waste disposal, ensuring a secure environment for personnel working with this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling vinyl butyrate, a comprehensive PPE strategy is non-negotiable. The required equipment provides a barrier against the chemical's primary routes of exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3] For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles to provide maximal protection.[4]

  • Skin Protection: Chemical-resistant gloves, such as those made of butyl rubber, are essential to prevent skin contact.[1][5] A lab coat or chemical-resistant apron should be worn, and for larger quantities or in case of potential significant exposure, chemical-protective coveralls are recommended.[1][5] Always ensure sleeves are worn over gloves to prevent the chemical from running down into the glove.[3]

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is insufficient or during a large spill, a respirator with an appropriate filter (e.g., type ABEK EN14387) or a self-contained breathing apparatus (SCBA) must be used.[4][6]

This compound: Hazard and Property Profile

Understanding the specific hazards and physical properties of this compound is crucial for safe handling. The following table summarizes key quantitative data.

ParameterValue & ClassificationSource
GHS Pictograms Danger[1][2]
Hazard Statements H225: Highly flammable liquid and vaporH332: Harmful if inhaled[1][2]
Classification Flammable Liquid, Category 2Acute Toxicity, Category 4 (Inhalation)[1][4]
Flash Point 20 °C (68 °F) - closed cup[4]
Storage Temperature 2-8°C[4]
NFPA 704 Ratings Health: 2Flammability: 3Instability: 2[6]

Operational Plan: Step-by-Step Handling Procedures

This section provides a detailed protocol for the safe handling, storage, and management of emergencies involving this compound.

Preparation and Handling Protocol
  • Training: Before working with this compound, ensure all personnel are trained on its hazards and the proper handling and storage procedures.[6]

  • Engineering Controls: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control.

  • Ignition Source Control: this compound is highly flammable.[2][7] Prohibit all sources of ignition, including open flames, sparks, and smoking, in the handling and storage areas.[1][6]

  • Equipment: Use only non-sparking tools and explosion-proof electrical equipment when handling this compound.[1][6]

  • Grounding: To prevent static discharge, which can ignite vapors, ensure that all metal containers and transfer equipment are properly grounded and bonded.[1][6]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[6] Wash hands thoroughly after handling.[6]

Storage Protocol
  • Container: Store in a tightly closed, properly labeled container.[1][6]

  • Location: The storage area must be cool, dry, and well-ventilated.[1][6] Store at the recommended temperature of 2-8°C.[4]

  • Incompatibilities: Keep this compound away from incompatible materials such as oxidizing agents (e.g., peroxides, nitrates), heat, and flames, as violent reactions can occur.[6]

Emergency Protocols
  • Spill Response:

    • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2][6]

    • Ignition Control: Remove all sources of ignition.[1][2][6]

    • Ventilate: Ensure the area is well-ventilated.[6]

    • Containment: Stop the leak if it is safe to do so.[2][7] Absorb the spill using a non-combustible material like vermiculite, dry sand, or earth.[2][6] Do not use combustible materials.

    • Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, sealed container for disposal.[1][2][7]

    • Decontamination: Wash the spill area after the material has been collected.[6]

  • First Aid Measures:

    • Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[1][2]

    • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin with soap and plenty of water.[1][2] Seek medical attention.[1]

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.[1]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1] Never give anything by mouth to an unconscious person and call for immediate medical help.[1]

  • Fire Response:

    • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish the fire.[1][2][6] Note that water spray may be ineffective.[6]

    • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

    • Container Safety: Use a water spray to keep fire-exposed containers cool to prevent them from exploding.[2][6]

Disposal Plan: Managing this compound Waste

Proper disposal is a critical final step in the chemical handling lifecycle to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Storage
  • Segregation: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, disposable lab coats) in separate, designated, and properly labeled hazardous waste containers.

  • Container Integrity: Ensure waste containers are sealed tightly and stored in a cool, well-ventilated area away from ignition sources and incompatible materials.[1]

Disposal Methodology
  • Regulatory Compliance: this compound waste must be treated as hazardous waste.[6] All disposal activities must comply with local, state, and federal environmental regulations.

  • Professional Disposal: Arrange for the disposal of waste through a licensed chemical destruction facility or a controlled incineration process that includes flue gas scrubbing.[1]

  • Prohibited Disposal: Do not discharge this compound or its waste into sewer systems, waterways, or the general environment.[1][6]

Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.